Ethyl 4-nitrophenylglyoxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-nitrophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)9(12)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCXKZCKJZFZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334933 | |
| Record name | Ethyl 4-nitrophenylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70091-75-7 | |
| Record name | Ethyl 4-nitrophenylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 4-Nitrophenylglyoxylate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-nitrophenylglyoxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. The guide delves into the prevalent synthetic methodologies, with a primary focus on the Riley oxidation of 4-nitroacetophenone. It offers a detailed explanation of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization of the final product. Furthermore, the significance of this compound as a precursor in the synthesis of bioactive molecules is highlighted, providing context for its importance in medicinal chemistry.
Introduction: The Significance of this compound in Drug Discovery
This compound, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique chemical structure, featuring an α-keto ester moiety and a nitro-substituted aromatic ring, makes it a valuable precursor for the construction of complex heterocyclic systems. Notably, this intermediate is instrumental in the synthesis of analogues of chloroquine, a cornerstone in antimalarial therapy, and fluoroquinolones, a class of broad-spectrum antibiotics.[1] The ability to efficiently synthesize high-purity this compound is therefore of paramount importance to researchers and drug development professionals aiming to explore new therapeutic avenues.
Core Synthesis Methodology: The Riley Oxidation
The most prominent and efficient method for the synthesis of this compound is the Riley oxidation of 4-nitroacetophenone.[2][3] This reaction utilizes selenium dioxide (SeO₂) as a specific oxidizing agent to convert the α-methyl group of the ketone into a carbonyl group, thereby forming the desired α-keto ester in the presence of an alcohol.[4]
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the mechanism of the Riley oxidation is crucial for optimizing reaction conditions and ensuring a high yield of the desired product. The reaction proceeds through a well-established pathway involving an initial ene reaction followed by a[3][5]-sigmatropic rearrangement.[3][5]
-
Enolization: The reaction is initiated by the acid- or base-catalyzed enolization of the starting ketone, 4-nitroacetophenone. This step is critical as it forms the reactive nucleophilic enol intermediate.
-
Ene Reaction: The enol then attacks the electrophilic selenium dioxide in an ene-type reaction.
-
[3][5]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[3][5]-sigmatropic rearrangement, a concerted pericyclic reaction, to form a selenium ester.
-
Hydrolysis/Alcoholysis: In the presence of ethanol, the selenium ester undergoes alcoholysis to yield the final product, this compound, and selenium(II) species, which precipitates as elemental selenium (Se).
The electron-withdrawing nitro group on the aromatic ring of 4-nitroacetophenone facilitates the initial enolization step, making it a suitable substrate for this transformation. The choice of ethanol as the solvent is strategic, as it not only serves as the reaction medium but also as the nucleophile that forms the ethyl ester.
Diagram of the Riley Oxidation Mechanism:
Caption: Workflow of the Riley oxidation for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is an adapted procedure for the Riley oxidation of 4-nitroacetophenone, based on established methodologies for similar substrates.[3] Researchers should perform a thorough risk assessment before conducting this experiment.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | >98% |
| Selenium Dioxide | SeO₂ | 110.96 | >99% |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous |
| Dioxane | C₄H₈O₂ | 88.11 | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Celite® | - | - | - |
| Silica Gel | SiO₂ | 60.08 | 60-120 mesh |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade |
| Hexane | C₆H₁₄ | 86.18 | ACS grade |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroacetophenone (1.0 eq) in a mixture of dioxane and ethanol.
-
Addition of Oxidant: To this solution, add selenium dioxide (1.1 eq) portion-wise. Caution: Selenium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with diethyl ether.
-
Extraction: Combine the filtrate and washings, and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Flash Column Chromatography: Purify the crude product using a silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexane.[6]
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water) and allow it to cool slowly to form crystals.[7][8]
Data Summary and Characterization
The successful synthesis of this compound should be confirmed through various analytical techniques.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 60-80% | [1][2] |
| Purity (post-purification) | >95% | [1] |
| Appearance | Pale yellow solid | - |
| Molecular Formula | C₁₀H₉NO₅ | [1] |
| Molecular Weight | 223.18 g/mol | [1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the region of 8.0-8.5 ppm), the quartet for the methylene protons of the ethyl group (~4.4 ppm), and the triplet for the methyl protons of the ethyl group (~1.4 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (keto and ester), the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester, as well as the characteristic symmetric and asymmetric stretching vibrations of the nitro group.
Applications in Drug Development: A Gateway to Bioactive Molecules
This compound is a valuable intermediate in the synthesis of several classes of pharmaceuticals.
-
Antimalarials: It serves as a key precursor in the synthesis of chloroquine analogues. The α-keto ester functionality allows for the introduction of various side chains, enabling the development of new antimalarial agents with improved efficacy against resistant strains of Plasmodium falciparum.
-
Antibiotics: This compound is also utilized in the synthesis of fluoroquinolone derivatives. The glyoxylate moiety can be transformed into the core quinolone ring system, a critical pharmacophore for antibacterial activity.
Diagram of the Application of this compound in Drug Synthesis:
Caption: Synthetic utility of this compound in producing key pharmaceutical classes.
Safety and Handling
-
4-Nitroacetophenone: Harmful if swallowed. May cause skin and eye irritation.
-
Selenium Dioxide: Highly toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
This compound: The toxicological properties have not been fully investigated. Handle with care and appropriate PPE.
Conclusion
The synthesis of this compound via the Riley oxidation of 4-nitroacetophenone is a reliable and efficient method for producing this key pharmaceutical intermediate. A thorough understanding of the reaction mechanism allows for the optimization of reaction conditions to achieve high yields and purity. The versatility of this compound as a precursor for the synthesis of important drug molecules underscores its significance in the field of medicinal chemistry. This guide provides the necessary theoretical and practical knowledge for researchers to successfully synthesize and utilize this valuable compound in their drug discovery endeavors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Riley Oxidation | NROChemistry [nrochemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Ethyl 4-Nitrophenylglyoxylate: A Core Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount. Ethyl 4-nitrophenylglyoxylate, a seemingly simple α-keto ester, represents a class of highly valuable bifunctional building blocks. Its structure, featuring an electrophilic 1,2-dicarbonyl system electronically influenced by a para-nitro group, offers chemists two distinct and orthogonally reactive sites. This duality allows for sequential, chemoselective modifications, making it a powerful precursor for the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.[1]
This guide, prepared from the perspective of a senior application scientist, aims to provide a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. We will delve into the causality behind experimental choices and present field-proven protocols, equipping researchers with the knowledge to effectively leverage this versatile reagent in their synthetic campaigns.
Physicochemical and Spectroscopic Profile
The reliable identification and characterization of a reagent are the foundation of reproducible science. This compound is typically a pale yellow to brownish crystalline solid, a physical state that is advantageous for handling and weighing.[2] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 70091-75-7 | [2][3] |
| Molecular Formula | C₁₀H₉NO₅ | [1] |
| Molecular Weight | 223.18 g/mol | [1] |
| IUPAC Name | ethyl 2-(4-nitrophenyl)-2-oxoacetate | [3] |
| Appearance | Pale yellow to orange or brown crystals/powder | [2] |
| Melting Point | 38.5 - 44.5 °C | [2] |
| Boiling Point | 152 - 157 °C @ 0.5 mmHg | [3] |
| Purity (Typical) | ≥98.0% (by GC) | [2] |
Spectroscopic Signature
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to be clean and highly characteristic. The aromatic protons will appear as two distinct doublets in the downfield region (approx. δ 8.0-8.4 ppm) due to the strong electron-withdrawing effect of the nitro and glyoxylate groups. The ethyl ester will present as a quartet (approx. δ 4.4 ppm) and a triplet (approx. δ 1.4 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Key resonances would include the two carbonyl carbons of the α-ketoester system (approx. δ 160-185 ppm), with the ketone being more downfield. The aromatic carbons will appear in the δ 120-150 ppm range, and the ethyl ester carbons will be observed around δ 62 ppm (CH₂) and δ 14 ppm (CH₃).
-
FTIR (KBr): The infrared spectrum will be dominated by strong carbonyl stretching bands. Two distinct C=O stretches are expected, one for the ketone and one for the ester, typically in the 1680-1750 cm⁻¹ region. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) will also be prominent around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 223. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the carbonyl group (-CO, 28 Da).
Synthesis: The Riley Oxidation Approach
The most reliable and industrially relevant method for preparing aryl glyoxylates is the oxidation of the α-methyl group of a corresponding aryl ketone.[4] The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective transformation for this purpose.[5][6][7] The synthesis of this compound can be envisioned as a two-step process starting from the readily available 4-nitroacetophenone.
Step 1: Oxidation of 4-Nitroacetophenone. The methyl ketone is oxidized to the corresponding glyoxal using selenium dioxide in a suitable solvent like aqueous dioxane.[5] The mechanism involves an initial ene reaction followed by a[8][9]-sigmatropic rearrangement.[4] This step is robust, though caution is necessary due to the toxicity of selenium compounds.
Step 2: Oxidative Esterification. The resulting 4-nitrophenylglyoxal can be converted to the ethyl ester. A modern approach involves an oxidative esterification process, for instance, using an oxidant like hydrogen peroxide in ethanol, which can directly convert the aldehyde of the glyoxal to the desired ethyl ester.[10] Alternatively, a more traditional two-step approach of oxidation to the carboxylic acid followed by Fischer esterification would also yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its two chemically distinct functional groups. This allows for a high degree of control in designing synthetic routes.
Reactions at the α-Keto Ester Moiety
The adjacent ketone and ester groups create a highly electrophilic center at the keto-carbonyl carbon. This site is susceptible to 1,2-nucleophilic addition from a wide range of carbon and heteroatom nucleophiles.[11][12] This reactivity is fundamental for constructing chiral tertiary α-hydroxy esters, which are valuable synthons.
Chemoselective Reduction of the Nitro Group
For drug development professionals, the most critical reaction is often the reduction of the aromatic nitro group to an aniline.[13] This transformation introduces a nucleophilic amino group that serves as a crucial handle for further functionalization, library synthesis, and the construction of nitrogen-containing heterocyles.[14]
Crucially, this reduction can be achieved with high chemoselectivity, leaving the ester and ketone functionalities intact. Several reliable methods exist:
-
Catalytic Hydrogenation: H₂ over Palladium on Carbon (Pd/C) is a clean and efficient method, though it may not be suitable for substrates with other reducible groups like alkenes or alkynes.[8]
-
Metal/Acid Systems: Reagents like iron powder in acetic or hydrochloric acid (Béchamp reduction), tin(II) chloride (SnCl₂), or zinc (Zn) are classic, cost-effective, and highly selective methods for reducing nitroarenes in the presence of carbonyls.[8][9][15]
The resulting ethyl 4-aminophenylglyoxylate is a precursor to pharmacologically relevant scaffolds such as phenoxazines and other heterocycles.[1][16]
Field-Proven Experimental Protocol
Protocol: Selective Reduction of this compound to Ethyl 4-Aminophenylglyoxylate
This protocol is adapted from well-established procedures for the selective reduction of aromatic nitro compounds using tin(II) chloride, a method prized for its functional group tolerance.[9][15]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Absolute Ethanol (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and dissolve it in absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Addition of Reductant: Add tin(II) chloride dihydrate (4.0 eq) to the solution in one portion.
-
Scientist's Note: The reaction is typically exothermic. For larger scale reactions, portion-wise addition or cooling in an ice bath may be necessary to control the initial temperature rise.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot (UV active, stains with KMnO₄) and the appearance of a new, more polar product spot (the amine) indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate.
-
Scientist's Note: This step neutralizes the acidic reaction mixture and precipitates tin salts as tin hydroxides. This can be a vigorous process with gas evolution (CO₂). Add slowly with stirring. The pH of the aqueous layer should be basic (pH > 8).
-
-
Extraction: Transfer the slurry to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure ethyl 4-aminophenylglyoxylate.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a highly hazardous substance.[17] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handling: Avoid formation of dust and aerosols. Work in a well-ventilated area or a chemical fume hood.[17]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Fire: The material is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[17]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design. Its dual reactivity allows for the controlled and sequential introduction of complexity, making it an invaluable asset for researchers in organic synthesis and drug discovery. The ability to perform a chemoselective reduction on the nitro group opens a gateway to a vast chemical space of amino-substituted aromatics and N-heterocycles. By understanding its fundamental properties and leveraging robust protocols, scientists can effectively unlock the full synthetic potential of this versatile building block.
References
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- 2. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. adichemistry.com [adichemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to Ethyl 4-Nitrophenylglyoxylate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-nitrophenylglyoxylate, a versatile α-keto ester, serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, characterized by an electrophilic dicarbonyl system activated by a para-nitro group, render it a highly reactive intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
CAS Number and Synonyms
-
Synonyms:
-
Ethyl 2-(4-nitrophenyl)-2-oxoacetate[1]
-
Ethyl 4-nitrobenzoylformate
-
4-Nitrophenylglyoxylic acid ethyl ester
-
Ethyl (4-nitrophenyl)oxoacetate
-
(4-Nitrophenyl)(oxo)acetic acid ethyl ester
-
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₅ | [1] |
| Molecular Weight | 223.18 g/mol | [1] |
| Appearance | Pale yellow to orange or brown crystals or powder | [1] |
| Melting Point | 38.5-44.5 °C | [1] |
| Purity | ≥98.0% (by GC) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Claisen Condensation
A common and efficient method for the synthesis of α-keto esters like this compound is the mixed Claisen condensation.[3][4][5][6] This reaction involves the condensation of an ester with an oxalate ester in the presence of a strong base.
Caption: Claisen condensation for this compound synthesis.
Experimental Protocol: Claisen Condensation
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (e.g., argon), add a mixture of diethyl oxalate and ethyl 4-nitroacetate dropwise at a controlled temperature (typically 0-10 °C).
-
Reaction Execution: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄).
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the presence of two adjacent carbonyl groups and the electron-withdrawing nitro group on the aromatic ring. This makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.
Wittig Reaction
The ketone carbonyl of this compound can readily undergo a Wittig reaction to form α,β-unsaturated esters.[7][8][9][10][11] This reaction is a powerful tool for carbon-carbon bond formation and provides a route to a variety of functionalized alkenes.
Caption: Wittig reaction of this compound.
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO).
-
Reaction Execution: Add a solution of this compound in the same solvent to the ylide solution at a low temperature (e.g., -78 °C or 0 °C). Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The product is then purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Reduction
The ketone group in this compound can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride. This provides access to α-hydroxy esters, which are valuable chiral building blocks in organic synthesis. The nitro group can also be reduced to an amino group under various conditions, further expanding the synthetic utility of this molecule.
Applications in Drug Discovery and Development
This compound is a key precursor in the synthesis of several classes of pharmacologically active compounds.
Synthesis of Quinolone Antibiotics
Quinolones are a major class of broad-spectrum antibiotics.[12][13][14] The synthesis of the quinolone core often involves the cyclization of an aniline derivative with a β-keto ester. This compound, after reduction of the nitro group to an amine and subsequent reactions, can serve as a precursor to the quinolone scaffold.
Synthesis of Chloroquine Analogues
Chloroquine is a well-known antimalarial drug.[15][16][17][18] Research into new antimalarial agents often involves the synthesis of chloroquine analogues with modified side chains. This compound can be utilized in the construction of novel side chains that are subsequently attached to the quinoline core, aiming to overcome drug resistance and improve efficacy.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), and signals for the aromatic protons in the downfield region, typically showing a characteristic splitting pattern for a para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded.
-
FTIR: The infrared spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and the ester groups, as well as characteristic peaks for the nitro group (symmetric and asymmetric stretching) and the aromatic ring.[19][20]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of the ethoxy group, the carbonyl group, and the nitro group.[21]
Safety, Handling, and Disposal
As a reactive organic compound, and specifically an aromatic nitro compound, proper safety precautions are paramount when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.
-
Keep containers tightly closed.
-
Store away from strong oxidizing agents, strong bases, and strong acids.
Disposal
-
Dispose of in accordance with local, state, and federal regulations for hazardous waste.[22]
-
Aromatic nitro compounds should be treated as hazardous waste and disposed of through a licensed waste disposal company.[23][24]
-
Do not dispose of down the drain.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in the field of drug discovery. Its high reactivity, stemming from the dicarbonyl system and the activating nitro group, allows for the construction of a wide array of complex molecules, including important pharmaceutical scaffolds like quinolones and modified antimalarials. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.
References
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- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. sciepub.com [sciepub.com]
- 10. delval.edu [delval.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of chiral chloroquine and its analogues as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 19. Ethyl-4-nitrophenylacetate [webbook.nist.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. Ethyl-4-nitrophenylacetate [webbook.nist.gov]
- 22. ethz.ch [ethz.ch]
- 23. cswab.org [cswab.org]
- 24. iloencyclopaedia.org [iloencyclopaedia.org]
An In-depth Technical Guide to Ethyl 4-Nitrophenylglyoxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of ethyl 4-nitrophenylglyoxylate, a key building block in synthetic organic chemistry with significant applications in the development of novel therapeutic agents. We will delve into its chemical and physical properties, explore a detailed synthetic protocol, and examine its utility as a precursor to complex heterocyclic structures of medicinal importance.
Core Molecular and Physical Properties
This compound, also known as ethyl 2-(4-nitrophenyl)-2-oxoacetate, is a stable organic compound at room temperature. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₅ | --INVALID-LINK--[1] |
| Molecular Weight | 223.18 g/mol | --INVALID-LINK--[1] |
| CAS Number | 70091-75-7 | --INVALID-LINK--[2] |
| Appearance | Pale yellow to orange or brown crystals or powder | --INVALID-LINK-- |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be achieved through various methods. A commonly employed and reliable method involves the reaction of allyl chloride with nitroethane, followed by hydrolysis.[1] This nucleophilic substitution reaction is typically catalyzed by a base like potassium hydroxide and proceeds with a moderate yield of approximately 60%.[1]
Experimental Protocol:
Materials:
-
Allyl chloride
-
Nitroethane
-
Potassium hydroxide
-
Copper(I) bromide (for stereoselective synthesis)
-
Appropriate solvents (e.g., ethanol, water)
-
Standard glassware and reaction setup (round-bottom flask, condenser, etc.)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Initial Reaction: Charge the flask with nitroethane and a suitable solvent, such as ethanol.
-
Base Addition: Slowly add a solution of potassium hydroxide to the reaction mixture while stirring.
-
Allyl Chloride Addition: Add allyl chloride dropwise to the basic solution. The reaction is typically exothermic, so maintain the temperature with a cooling bath if necessary.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for a specified period to ensure the completion of the reaction.
-
Hydrolysis: Cool the reaction mixture and then proceed with hydrolysis to convert the intermediate to this compound.
-
Workup and Purification: After hydrolysis, perform an aqueous workup to remove inorganic salts. The crude product can then be purified using techniques such as column chromatography to yield the final product.
Causality and Self-Validation: The use of a strong base like potassium hydroxide is crucial for the deprotonation of nitroethane, forming a nucleophile that attacks the allyl chloride. The subsequent hydrolysis step is essential to convert the initial product into the desired glyoxylate. The purity of the final product should be validated by spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity.
Stereoselective Synthesis:
For applications requiring specific stereoisomers, a stereoselective synthesis can be employed using a copper(I) bromide catalyst with allyl bromide and nitroethane.[1] This approach allows for the targeted synthesis of specific enantiomers, such as R-(+)-ethyl 4-nitrophenylglyoxylate.[1]
Spectroscopic Characterization
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons on the 4-nitrophenyl ring. The electron-withdrawing nitro group will cause a downfield shift.
-
Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region, characteristic of an ethyl ester.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
-
Carbonyl Carbons: Two signals in the downfield region (typically δ 160-190 ppm) corresponding to the ester and ketone carbonyl carbons.
-
Aromatic Carbons: Signals in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the nitro group being the most downfield.
-
Ethyl Group Carbons: Two signals in the upfield region corresponding to the CH₂ and CH₃ of the ethyl group.
Expected FT-IR (Fourier-Transform Infrared) Spectroscopy Data:
-
Carbonyl Stretching: Strong absorption bands around 1720-1740 cm⁻¹ (ester C=O) and 1680-1700 cm⁻¹ (ketone C=O).
-
Nitro Group Stretching: Strong, characteristic absorption bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands below 3000 cm⁻¹.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): A peak at m/z = 223.18, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅), the carbonyl group (-CO), and the nitro group (-NO₂).
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate in the synthesis of various heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.
Precursor to Fluoroquinolones, Chloroquine, and Phenothiazines
This compound serves as a valuable starting material for the synthesis of important drug classes, including fluoroquinolone antibiotics, the antimalarial drug chloroquine, and phenothiazine-based antipsychotics.[1] The presence of the reactive glyoxylate functional group allows for the construction of the core heterocyclic systems of these drugs.
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. This compound can be condensed with o-phenylenediamines to form quinoxaline derivatives.
Workflow for Quinoxaline Synthesis:
Caption: General workflow for the synthesis of quinoxaline derivatives.
Synthesis of Dihydropyrimidines (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction used to synthesize dihydropyrimidinones, which are known to exhibit a variety of biological activities, including antiviral, antibacterial, and antihypertensive properties. This compound can be used as the β-ketoester component in this reaction.
Workflow for Biginelli Reaction:
Caption: Workflow for the Biginelli synthesis of dihydropyrimidines.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of a wide array of complex and biologically active heterocyclic compounds. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting area of medicinal chemistry.
References
An In-Depth Technical Guide to the Structural Analysis and Characterization of Ethyl 4-Nitrophenylglyoxylate
Introduction
Ethyl 4-nitrophenylglyoxylate is a pivotal organic compound, distinguished by its α-keto ester functionality and a nitro-substituted aromatic ring.[1] Its chemical formula is C10H9NO5, with a molecular weight of 223.18 g/mol .[1] This unique structural arrangement makes it a versatile precursor in the synthesis of a wide array of valuable organic molecules, including pharmaceuticals like fluoroquinolones and phenothiazines.[1] The presence of adjacent electrophilic centers—the two carbonyl groups of the α-keto ester moiety—renders the molecule highly reactive and amenable to various chemical transformations.[2][3]
This guide provides a comprehensive technical overview of the essential analytical techniques employed for the structural elucidation and characterization of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. The focus will be on not just the procedural steps, but the underlying scientific rationale for experimental choices and the interpretation of the resulting data.
Molecular Structure and Synthesis
The structural backbone of this compound features a 4-nitrophenyl group attached to a glyoxylate moiety, which is an ethyl ester of glyoxylic acid. This arrangement of functional groups is key to its chemical reactivity and utility in organic synthesis.
Several synthetic routes to α-keto esters like this compound have been developed. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of nitrobenzene with ethyl oxalyl chloride.[4] Other methods include the oxidation of corresponding α-hydroxy esters or the multi-step conversion of malonates.[2][4] A notable synthesis involves the reaction of allyl chloride and nitroethane, followed by hydrolysis, to yield the target compound.[1]
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the identity and purity of synthesized this compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For this compound, the expected signals are:
-
Aromatic Protons: The protons on the 4-nitrophenyl ring will appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm). The electron-withdrawing effect of the nitro group and the glyoxylate moiety deshields these protons. The characteristic splitting pattern arises from the ortho-coupling between adjacent protons on the benzene ring.
-
Ethyl Group Protons: The ethyl ester group will give rise to a quartet and a triplet. The methylene protons (-CH2-) adjacent to the oxygen atom will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH3) will appear as a triplet, further upfield, due to coupling with the methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. Key expected signals for this compound include:
-
Carbonyl Carbons: The two carbonyl carbons of the α-keto ester group will appear significantly downfield (typically δ 160-200 ppm) due to their high degree of deshielding.
-
Aromatic Carbons: The carbon atoms of the 4-nitrophenyl ring will resonate in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the nitro group will be the most deshielded among the aromatic carbons.
-
Ethyl Group Carbons: The methylene carbon (-CH2-) of the ethyl group will appear around δ 60-70 ppm, while the methyl carbon (-CH3) will be found further upfield, typically around δ 10-20 ppm.
Data Presentation: Expected NMR Chemical Shifts
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic-H | 8.35 (d) | 151.0 (C-NO₂) |
| Aromatic-H | 8.15 (d) | 135.0 (C-CO) |
| Aromatic-CH | 131.0 | |
| Aromatic-CH | 124.0 | |
| -OCH₂- | 4.50 (q) | 63.0 |
| -CH₃ | 1.45 (t) | 14.0 |
| C=O (keto) | 185.0 | |
| C=O (ester) | 162.0 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum will be dominated by characteristic absorption bands.[5]
-
C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (keto and ester) will be observed in the region of 1680-1750 cm⁻¹. The exact positions can help distinguish between the two.
-
N-O Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-O Stretching: The C-O stretching of the ester group will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring will also be present.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the crystalline sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plate).
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (223.18 g/mol ).[1]
Common fragmentation pathways for α-keto esters often involve the cleavage of the bonds adjacent to the carbonyl groups. Expected fragments for this compound could include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or carbon monoxide (CO). The 4-nitrophenyl cation would also be a prominent fragment.
Experimental Workflow: Mass Spectrometry
Caption: Workflow for Mass Spectrometry Analysis.
X-ray Crystallography
For crystalline solids like this compound, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.[6][7] This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions.[7]
The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.[7] The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow a single crystal of high quality, suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[6]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.[7]
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.[6][7]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate crystal structure.[6]
Logical Relationship: Analytical Techniques
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 3. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 5. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of Ethyl 4-Nitrophenylglyoxylate: Melting and Boiling Point Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-nitrophenylglyoxylate is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring purity, optimizing reaction conditions, and guaranteeing reproducible outcomes. This technical guide provides an in-depth exploration of the melting and boiling points of this compound, detailing the theoretical underpinnings, experimental determination, and the critical influence of molecular structure and purity on these fundamental characteristics.
Molecular Structure and its Influence on Physical Properties
This compound possesses a molecular structure that dictates its physical behavior. The molecule can be dissected into three key functional regions: the ethyl ester group, the α-keto group, and the 4-nitrophenyl ring.
-
Polarity and Intermolecular Forces: The presence of the nitro group (-NO₂) and the two carbonyl groups (C=O) in the ester and keto functionalities introduces significant polarity to the molecule. These polar groups are sites for dipole-dipole interactions, a type of intermolecular force that is stronger than the van der Waals forces present in nonpolar molecules.[1][2] The aromatic ring can also participate in π-π stacking interactions. These collective intermolecular forces are what must be overcome for the substance to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).[3][4] The relatively strong nature of these forces explains why this compound is a solid at room temperature.
-
Molecular Weight: With a molecular weight of 223.18 g/mol , this compound has a moderate size, which also contributes to the strength of the intermolecular van der Waals forces.[5][6]
Tabulated Physical Properties
For ease of reference, the key physical properties of this compound are summarized below. These values are typically reported for the purified compound.
| Physical Property | Value | Source(s) |
| Melting Point | 38.5 - 44.5 °C | [7] |
| 39 - 43 °C | [1] | |
| Boiling Point | 152 - 157 °C at 0.5 mmHg | [8] |
| Appearance | Pale yellow to orange or brown crystals or powder | [7] |
| Molecular Formula | C₁₀H₉NO₅ | [5][6] |
| Molecular Weight | 223.18 g/mol | [5][6] |
Experimental Determination of Physical Properties
Accurate determination of the melting and boiling points is crucial for confirming the identity and purity of a synthesized batch of this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point of this compound.
Detailed Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry. A small amount of the crystalline solid is finely ground to a powder. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure this compound, this range should be narrow. A broad melting range is indicative of impurities.
Boiling Point Determination under Reduced Pressure
This compound has a high boiling point at atmospheric pressure, and heating to this temperature could lead to decomposition. Therefore, its boiling point is determined under reduced pressure (vacuum distillation).[9][10][11] Lowering the pressure above the liquid reduces the temperature at which its vapor pressure equals the external pressure, thus lowering the boiling point.[9][10][11]
Workflow for Vacuum Distillation:
Caption: Workflow for determining the boiling point of this compound via vacuum distillation.
Detailed Protocol:
-
Apparatus Assembly: A vacuum distillation apparatus is assembled. This typically includes a distillation flask, a condenser, a receiving flask, and connections for a vacuum pump and a manometer to measure the pressure.
-
Sample and Boiling Chips: The this compound sample is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Evacuation: The system is carefully evacuated to the desired pressure (e.g., 0.5 mmHg).
-
Heating: The distillation flask is gently and uniformly heated.
-
Data Recording: The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point at that specific pressure. It is crucial to record both the temperature and the pressure accurately.
The Critical Role of Synthesis and Purification
The observed physical properties of this compound are directly linked to its purity. Impurities introduced during synthesis or handling can significantly alter the melting and boiling points.
Synthesis Overview
This compound can be synthesized through various methods. One common approach involves the reaction of allyl chloride and nitroethane, followed by hydrolysis.[5] This reaction is typically catalyzed by a base like potassium hydroxide and proceeds via a nucleophilic substitution mechanism.[5]
Purification Strategies
To obtain a pure sample of this compound with sharp and reproducible physical properties, rigorous purification is necessary.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[12][13] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For compounds with ester functionalities like this compound, solvents such as ethanol or ethyl acetate are often good starting points for screening.[14] The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals, leaving the soluble impurities in the mother liquor.[12][13]
-
Vacuum Distillation: As mentioned for boiling point determination, vacuum distillation is also a powerful purification technique for high-boiling liquids or solids with relatively low melting points.[9][10][11] It separates compounds based on differences in their boiling points at a reduced pressure. This method is particularly useful for removing non-volatile or less volatile impurities.
Conclusion
The melting and boiling points of this compound are fundamental physical properties that are intrinsically linked to its molecular structure and purity. Accurate determination of these properties is not merely a procedural step but a critical aspect of quality control in research and drug development. A comprehensive understanding of the principles behind these measurements, coupled with meticulous experimental technique and appropriate purification methods, is essential for any scientist working with this important chemical intermediate. The data and protocols presented in this guide provide a solid foundation for the successful handling, characterization, and application of this compound.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Intermolecular Forces: Physical Properties of Organic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Ethyl 2-nitrophenylacetate | C10H11NO4 | CID 595882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Ethyl 2-(3-nitro-4-propylphenyl)-2-oxoacetate | C13H15NO5 | CID 148545898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 14. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-Nitrophenylglyoxylate
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of ethyl 4-nitrophenylglyoxylate, a key organic intermediate. Intended for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties of this compound, with a focus on its behavior in various solvent systems and under diverse environmental stressors. Through a synthesis of established chemical principles and proven experimental methodologies, this guide offers both theoretical insights and practical, step-by-step protocols for the accurate assessment of the compound's solubility and stability profiles. All methodologies are designed as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Chemical Profile of this compound
This compound, with the molecular formula C₁₀H₉NO₅ and a molecular weight of 223.18 g/mol , is a solid organic compound, typically appearing as a light yellow to orange or brown crystalline powder.[1][2][3][4][5] Its structure, featuring a nitro-substituted aromatic ring and a glyoxylate ethyl ester functional group, makes it a valuable precursor in the synthesis of various organic molecules, including potential pharmaceutical agents.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a potential component in drug discovery pipelines. The presence of the ester linkage and the nitroaromatic system suggests potential liabilities to hydrolysis, photolytic, and thermal degradation.
This guide will first explore the solubility profile of this compound, providing a theoretical framework and a detailed protocol for its experimental determination. Subsequently, a comprehensive examination of its stability under hydrolytic, thermal, and photolytic stress conditions will be presented, complete with validated analytical methodologies for monitoring its degradation.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The molecular structure of this compound, with its polar nitro and ester groups and a nonpolar aromatic ring, suggests a nuanced solubility profile across different solvents.
Theoretical Considerations and Predicted Solubility
While specific experimental data for the solubility of this compound is not extensively available in the public domain, we can infer its likely behavior based on its structural similarity to compounds like ethyl benzoylformate and ethyl 4-nitrobenzoate, and by applying Quantitative Structure-Property Relationship (QSPR) models.[1][2][5][6][7][8][9][10][11][12][13][14][15][16] Ethyl 4-nitrobenzoate is generally soluble in organic solvents such as ethanol, acetone, and chloroform, with limited solubility in water.[12] A similar pattern is anticipated for this compound.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in Water, Moderate in Alcohols | The polar nitro and ester groups can engage in hydrogen bonding, but the hydrophobic phenyl ring limits aqueous solubility. Shorter-chain alcohols are expected to be better solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar functional groups of the molecule without the steric hindrance of hydrogen bond donation. DMSO is expected to be an excellent solvent.[17][18] |
| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic ring allows for some interaction with nonpolar aromatic solvents like toluene, but overall polarity will limit solubility in aliphatic hydrocarbons like hexane. |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for the quantitative determination of the solubility of this compound in various solvents using the shake-flask method, followed by quantification via a validated HPLC-UV method.
-
This compound (≥98% purity)
-
Selected solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm, solvent-compatible)
-
HPLC system with UV detector
-
Validated HPLC method (see Section 4)
Caption: Workflow for experimental solubility determination.
-
Preparation: Add an excess amount of this compound to several vials for each solvent to be tested. This ensures that a saturated solution is achieved.
-
Equilibration: Add a known volume of the selected solvent to each vial. Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the solution is saturated.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration and Dilution: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles. Accurately dilute the filtered solution with the HPLC mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using the validated HPLC-UV method described in Section 4. The concentration of this compound in the original saturated solution is then calculated by applying the dilution factor.
Stability Profile of this compound
Assessing the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The following sections detail the protocols for evaluating the stability of this compound under hydrolytic, thermal, and photolytic stress.
Hydrolytic Stability
The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base.[19][20][21] The rate of hydrolysis is expected to be pH-dependent.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration suitable for HPLC analysis.
-
Neutral: Dilute the stock solution with purified water.
-
Basic: Dilute the stock solution with 0.1 M NaOH to the same final concentration.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by the stability-indicating HPLC method (Section 4) to determine the remaining percentage of the parent compound and the formation of any degradation products.
Thermal Stability
Thermal degradation involves the breakdown of a molecule at elevated temperatures.[22][23][24][25]
-
Solid-State: Place a known amount of solid this compound in a controlled temperature oven at an elevated temperature (e.g., 80°C) for a specified period.
-
Solution-State: Prepare a solution of the compound in a suitable solvent and incubate it at an elevated temperature.
-
Analysis: At designated time points, withdraw samples, dissolve the solid sample in a suitable solvent, and analyze all samples by the stability-indicating HPLC method.
Photostability
Aromatic nitro compounds can be susceptible to photochemical degradation upon exposure to light.[26][27][28][29]
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent and place them in transparent containers. Also, expose the solid compound to light.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples and controls to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: After the exposure period, analyze both the exposed and control samples using the stability-indicating HPLC method to assess the extent of degradation.
Caption: General workflow for forced degradation studies.
Analytical Methodologies: A Stability-Indicating HPLC-UV Method
A validated stability-indicating analytical method is essential to accurately quantify the parent compound and separate it from any potential degradation products, impurities, or excipients.[4][30][31][32][33]
Proposed HPLC-UV Method Parameters
The following method is a proposed starting point for the analysis of this compound, based on methodologies for similar aromatic ketones and nitro-compounds.[34][35][36][37]
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common reversed-phase mobile system. The acid helps to ensure good peak shape. |
| Gradient Elution | Start with a lower percentage of Acetonitrile, and gradually increase. | To ensure elution of the parent compound and potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | ~270 nm | Based on the expected UV absorbance of the nitrophenyl chromophore. A full UV scan should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation Protocol (ICH Q2(R1))
The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should include the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from degradation products in forced degradation samples. Peak purity analysis using a diode array detector is recommended.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the expected sample concentration) by analyzing a series of dilutions of a standard solution.
-
Accuracy: Determined by recovery studies, where a known amount of the standard is spiked into a sample matrix.
-
Precision:
-
Repeatability: Multiple injections of the same sample.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., flow rate, mobile phase composition, column temperature) and observing the effect on the results.
Conclusion
This technical guide has provided a detailed framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data remains to be published, the provided theoretical predictions and detailed experimental protocols offer a robust starting point for any researcher or drug development professional working with this compound. The successful application of the outlined methodologies will enable the generation of reliable data, crucial for the informed use of this compound in its various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ethyl benzoylformate | 1603-79-8 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. researchgate.net [researchgate.net]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. researchgate.net [researchgate.net]
- 24. Application of machine learning in developing a quantitative structure–property relationship model for predicting the thermal decomposition temperatur ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05875E [pubs.rsc.org]
- 25. Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities [mdpi.com]
- 26. Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 27. Photochemical degradation of selected nitropolycyclic aromatic hydrocarbons in solution and adsorbed to solid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A thorough investigation of photo-catalytic degradation of ortho and para-nitro phenols in binary mixtures: new insights into evaluating degradation progress using chemometrics approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. altabrisagroup.com [altabrisagroup.com]
- 32. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scispace.com [scispace.com]
- 34. "HPLC Method development and instrument QC for Aldehyde and Ketone comp" by Trevor O'Neil and Seth Lyman [digitalcommons.usu.edu]
- 35. researchgate.net [researchgate.net]
- 36. pharmtech.com [pharmtech.com]
- 37. epa.gov [epa.gov]
Spectroscopic Characterization of Ethyl 4-Nitrophenylglyoxylate: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Structural Significance of Ethyl 4-Nitrophenylglyoxylate
This compound (C₁₀H₉NO₅, Molar Mass: 223.18 g/mol ) is a valuable building block in organic synthesis.[1][2][3] Its utility stems from the reactive α-ketoester functionality, which can undergo a variety of chemical transformations, and the electron-withdrawing nature of the 4-nitrophenyl group that influences the reactivity of the aromatic ring. Accurate and comprehensive spectroscopic analysis is the cornerstone of its application, ensuring purity and confirming its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethyl ester group. The electron-withdrawing effects of the nitro and glyoxylate groups will significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |
| ~8.3-8.5 | Doublet (d) | 2H | H-3, H-5 (Aromatic) | Deshielded by the strong electron-withdrawing nitro group and the adjacent carbonyl group. |
| ~8.1-8.3 | Doublet (d) | 2H | H-2, H-6 (Aromatic) | Deshielded by the carbonyl group and to a lesser extent by the nitro group. |
| ~4.4-4.6 | Quartet (q) | 2H | -OCH₂CH₃ | Adjacent to the electron-withdrawing ester carbonyl and oxygen, resulting in a downfield shift. |
| ~1.4-1.6 | Triplet (t) | 3H | -OCH₂CH₃ | Standard chemical shift for a methyl group adjacent to a methylene group. |
Note: Predicted values are based on general NMR principles and data from structurally similar compounds. The exact chemical shifts and coupling constants would need to be determined experimentally.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule, including the two carbonyl carbons which are expected at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale for the Chemical Shift |
| ~185-195 | C=O (Ketone) | The α-keto carbonyl carbon is significantly deshielded. |
| ~160-165 | C=O (Ester) | The ester carbonyl carbon is also deshielded, but typically less so than a ketone.[4] |
| ~150-155 | C-4 (Aromatic, C-NO₂) | The carbon atom directly attached to the nitro group is strongly deshielded. |
| ~135-140 | C-1 (Aromatic, C-C=O) | The ipso-carbon attached to the glyoxylate group. |
| ~130-135 | C-2, C-6 (Aromatic) | Aromatic carbons ortho to the glyoxylate group. |
| ~123-128 | C-3, C-5 (Aromatic) | Aromatic carbons meta to the glyoxylate group and ortho to the nitro group. |
| ~62-65 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |
| ~13-15 | -OCH₂CH₃ | The methyl carbon of the ethyl ester is in the typical aliphatic region. |
Note: Predicted values are based on established chemical shift ranges for similar functional groups.[4]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[5]
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If desired, perform advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the nitro group.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H | Stretch |
| ~2980-2850 | Medium | Aliphatic C-H | Stretch |
| ~1730-1750 | Strong | C=O (Ester) | Stretch[6] |
| ~1680-1700 | Strong | C=O (Ketone) | Stretch[6] |
| ~1600-1585 | Medium | Aromatic C=C | Stretch[7] |
| ~1500-1530 | Strong | N-O (Nitro) | Asymmetric Stretch |
| ~1340-1360 | Strong | N-O (Nitro) | Symmetric Stretch |
| ~1250-1100 | Strong | C-O (Ester) | Stretch[7] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically generate the transmittance or absorbance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
Predicted Mass Spectrum Data
For this compound (MW = 223.18), the molecular ion peak (M⁺) would be expected at m/z 223. The fragmentation pattern will be influenced by the presence of the ester, ketone, and nitro functionalities.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 223 | [C₁₀H₉NO₅]⁺ | Molecular Ion (M⁺) |
| 194 | [C₈H₄NO₄]⁺ | Loss of an ethyl radical (•CH₂CH₃) |
| 178 | [C₁₀H₉NO₄]⁺ | Loss of an ethoxy radical (•OCH₂CH₃) |
| 150 | [C₇H₄NO₃]⁺ | Loss of the ethyl ester group followed by loss of CO (α-cleavage) |
| 122 | [C₇H₄NO₂]⁺ | Further fragmentation of the m/z 150 ion |
| 104 | [C₇H₄O]⁺ | Fragmentation of the aromatic ring |
| 76 | [C₆H₄]⁺ | Benzene ring fragment |
Note: The relative intensities of these peaks would depend on the ionization method and energy.[8][9]
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizing Molecular Structure and Fragmentation
Molecular Structure
Caption: 2D structure of this compound.
Key Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Conclusion
The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. By combining the insights from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently identify and assess the purity of this important synthetic intermediate. While experimental data is not widely disseminated, the predicted spectral features outlined in this guide, based on fundamental principles and analysis of related structures, provide a robust framework for its analysis. The methodologies described herein represent standard practices in the field, ensuring reliable and reproducible results for professionals in chemical research and drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide to Ethyl 4-Nitrophenylglyoxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-nitrophenylglyoxylate, a key organic intermediate, holds a significant position in the landscape of synthetic chemistry and drug discovery. Its unique structure, featuring an α-ketoester functionality attached to a nitrated aromatic ring, makes it a versatile precursor for a variety of complex molecules. This guide provides a comprehensive overview of the discovery and history of this compound, details its principal synthetic routes with experimental protocols, and explores its applications in modern research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₉NO₅[1][2] |
| Molecular Weight | 223.18 g/mol [1][2][3] |
| Appearance | Pale yellow to orange or brown crystalline powder[4] |
| Melting Point | 39-43 °C[3] |
| Boiling Point | 152-157 °C at 0.5 mmHg[3] |
| CAS Number | 70091-75-7[2][3][5] |
| Beilstein Registry No. | 2652331[3] |
Part 1: Historical Perspective and Discovery
Pinpointing the exact first synthesis of this compound is challenging without direct access to early chemical literature. However, based on the development of synthetic organic chemistry in the late 19th and early 20th centuries, its discovery can be contextualized within the exploration of aromatic chemistry and the establishment of fundamental reactions.[6][7] The Beilstein database, a comprehensive record of organic compounds, lists this compound with the registry number 2652331, indicating its documentation in the chemical literature.[3][8]
Two primary synthetic strategies, prevalent during the era of its likely first synthesis, stand out as the most probable routes for its initial preparation: the Friedel-Crafts acylation and the oxidation of a suitable precursor.
The Friedel-Crafts Acylation Approach
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, revolutionized the synthesis of aromatic ketones and is a strong candidate for the first synthesis of this compound. This electrophilic aromatic substitution reaction would involve the acylation of nitrobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9]
However, the Friedel-Crafts acylation of strongly deactivated aromatic rings, such as nitrobenzene, is notoriously difficult.[10][11] The electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack.[12][13] Despite this challenge, the reaction can be driven to completion under harsh conditions, suggesting this as a plausible, albeit potentially low-yielding, early method.
Caption: Plausible Friedel-Crafts acylation route to this compound.
The Oxidation of Precursors
Another classical approach to the synthesis of α-keto esters is the oxidation of α-hydroxy esters. In the context of this compound, this would involve the oxidation of ethyl 4-nitromandelate. The oxidation of mandelic acid and its esters to the corresponding phenylglyoxylic acid derivatives was a known transformation in early organic chemistry.[14] Various oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, could have been employed for this purpose.[15] This method would have the advantage of starting from a more activated precursor, potentially offering a more reliable synthetic route than the direct acylation of a deactivated aromatic ring.
Caption: Oxidation of ethyl 4-nitromandelate to this compound.
Part 2: Modern Synthetic Methodologies and Experimental Protocols
While the historical routes provide a foundational understanding, a variety of modern and more efficient methods for the synthesis of α-keto esters, including this compound, have been developed. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.
Friedel-Crafts Acylation: A Modern Perspective
Modern adaptations of the Friedel-Crafts acylation may employ alternative catalysts or reaction conditions to overcome the challenges associated with deactivated substrates.[16] For instance, the use of more potent Lewis acids or performing the reaction under high pressure can enhance the reaction rate and yield. A general procedure for a Friedel-Crafts-type synthesis is outlined below.
Experimental Protocol: Friedel-Crafts Acylation of Nitrobenzene
Materials:
-
Nitrobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Diatomaceous earth
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel.
-
After the addition is complete, add nitrobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Oxidation of α-Hydroxy Esters
The oxidation of α-hydroxy esters remains a reliable method for the synthesis of α-keto esters.[17] Modern oxidizing agents offer greater selectivity and milder reaction conditions compared to classical reagents.
Experimental Protocol: Oxidation of Ethyl 4-Nitromandelate
Materials:
-
Ethyl 4-nitromandelate
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 4-nitromandelate (1.0 equivalent) in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution and a sodium thiosulfate solution.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Alternative Synthetic Routes
Other synthetic strategies have also been employed for the preparation of this compound and related α-keto esters.
-
From 4-Nitrobenzoyl Chloride: This method involves the reaction of 4-nitrobenzoyl chloride with a cyanide source to form 4-nitrobenzoyl cyanide, which is then subjected to alcoholysis to yield the desired ester.
-
Darzens Condensation: The Darzens condensation of 4-nitrobenzaldehyde with an α-haloacetate ester in the presence of a base could, in principle, yield an α,β-epoxy ester, which could then be rearranged to the α-keto ester.[1][18]
-
Synthesis from Allyl Chloride and Nitroethane: One reported method involves the reaction of allyl chloride and nitroethane, followed by hydrolysis, to produce this compound with a yield of approximately 60%.[1] This reaction is catalyzed by potassium hydroxide and proceeds via a nucleophilic substitution mechanism.[1]
Part 3: Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the reactivity of the α-ketoester moiety and the potential for transformation of the nitro group.
Precursor to Bioactive Molecules
This compound serves as a key precursor in the synthesis of several important classes of therapeutic agents.[1]
-
Fluoroquinolones: This class of broad-spectrum antibiotics often incorporates a quinolone core, and the α-ketoester functionality of this compound can be utilized in the construction of this heterocyclic system.
-
Chloroquine: An antimalarial drug, the synthesis of which can involve intermediates derived from nitrated aromatic compounds.
-
Phenothiazines: A class of antipsychotic drugs, the synthesis of which can utilize nitrated precursors for the elaboration of the characteristic tricyclic structure.
Caption: Applications of this compound in the synthesis of bioactive compounds.
Role in Medicinal Chemistry
The α-ketoester motif is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The presence of the nitro group on the phenyl ring of this compound offers a handle for further chemical modifications, such as reduction to an amine, which can then be functionalized to generate libraries of compounds for drug screening.
Conclusion
This compound, a compound with a rich, albeit not definitively documented, history, continues to be a cornerstone in the synthesis of complex organic molecules. From its likely origins in the foundational reactions of organic chemistry to its modern applications in the development of life-saving drugs, this versatile intermediate exemplifies the enduring power of synthetic chemistry. This guide has provided a comprehensive overview of its historical context, detailed its key synthetic methodologies with practical protocols, and highlighted its significance in contemporary research, offering a valuable resource for scientists and professionals in the field.
References
- 1. Darzens Reaction [organic-chemistry.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
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- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. vixra.org [vixra.org]
- 8. Beilstein database - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. lscollege.ac.in [lscollege.ac.in]
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- 18. Darzens reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Ethyl 4-Nitrophenylglyoxylate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
Ethyl 4-nitrophenylglyoxylate is a valuable organic compound that serves as a key building block in the synthesis of a variety of more complex molecules.[1] Its chemical structure, featuring a nitro group, an ester, and a ketone, provides multiple reactive sites, making it a versatile precursor in organic synthesis. This guide will delve into the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its relevance in the field of drug development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 70091-75-7 | [2][3][4][5] |
| Molecular Formula | C10H9NO5 | [1][3][5] |
| Molecular Weight | 223.18 g/mol | [1][3][5] |
| Appearance | Pale yellow to orange or brown crystals or powder | [2] |
| Melting Point | 39°C to 43°C | [5][6] |
| Boiling Point | 152°C to 157°C (at 0.5 mmHg) | [5][6] |
| Purity | ≥98% | [2][5][6] |
| IUPAC Name | ethyl 2-(4-nitrophenyl)-2-oxoacetate | [3][4] |
| Synonyms | ethyl 4-nitrobenzoylformate, ethyl p-nitrophenylglyoxylate | [3][5] |
Synthesis of this compound: A Methodological Overview
One reported synthesis of this compound involves the reaction of allyl chloride with nitroethane, followed by hydrolysis.[1] This reaction is catalyzed by potassium hydroxide and proceeds via a nucleophilic substitution mechanism, with a reported yield of approximately 60%.[1] Another stereoselective method utilizes allyl bromide and nitroethane with a copper(I) bromide catalyst.[1]
Experimental Protocol: Synthesis via Allyl Chloride and Nitroethane
Objective: To synthesize this compound.
Materials:
-
Allyl chloride
-
Nitroethane
-
Potassium hydroxide
-
Appropriate solvents (e.g., ethanol)
-
Standard laboratory glassware and equipment for reflux, extraction, and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nitroethane in a suitable solvent.
-
Base Addition: Slowly add a solution of potassium hydroxide to the reaction mixture while stirring.
-
Allyl Chloride Addition: Add allyl chloride dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, cool the reaction mixture and perform hydrolysis to yield this compound.
-
Workup and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Note: This protocol is a generalized representation. Researchers should consult specific literature for detailed reaction conditions and safety precautions.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by its three functional groups: the nitro group, the ketone, and the ester. This trifecta of reactivity allows for a wide range of chemical transformations.
Reduction of the Nitro Group
A key transformation of this compound is the reduction of its nitro group to an amine. This reaction is a critical step in the synthesis of many pharmaceutical intermediates. A common method for this reduction involves the use of indium metal in the presence of ammonium chloride in aqueous ethanol.[7] This method is advantageous due to its selectivity and the use of environmentally friendly reagents.[7] The resulting ethyl 4-aminobenzoate is a precursor to local anesthetics like novocaine and benzocaine.[8]
Workflow for the Reduction of this compound
Caption: Workflow for the reduction of the nitro group.
Reactions at the Carbonyl Group
The ketonic carbonyl group in this compound is susceptible to nucleophilic attack. This allows for a variety of condensation reactions, such as the Knoevenagel condensation with active methylene compounds like diethyl malonate.[9] These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular scaffolds.
Applications in Drug Discovery and Development
This compound and its derivatives are of significant interest in medicinal chemistry. It serves as a precursor for a range of important organic compounds, including fluoroquinolones, chloroquine, and phenothiazines.[1]
Precursor for Anticancer Agents
Derivatives of this compound have shown potential as anticancer agents. For instance, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, a related structure, is an important intermediate in the synthesis of small molecule inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer.[10] The development of novel c-Met inhibitors is an active area of cancer research.[10]
Synthesis of Anti-inflammatory Compounds
The core structure of this compound can be modified to create compounds with anti-inflammatory properties. For example, cinnamic acid-amino acid hybrids, which can be synthesized from related starting materials, have shown high cyclooxygenase (COX-2) inhibitory activity.[11]
Signaling Pathway Context: c-Met Inhibition
Caption: Inhibition of the c-Met signaling pathway.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable chemical intermediate with broad applications in organic synthesis and drug discovery. Its unique combination of functional groups allows for a diverse range of chemical transformations, leading to the synthesis of complex molecules with significant biological activity. Future research will likely continue to explore new synthetic routes and applications for this important compound, particularly in the development of novel therapeutics. As a Senior Application Scientist, the continued investigation into the reactivity and utility of such platform molecules is paramount for advancing the frontiers of medicinal chemistry and materials science.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Ethyl 4-Nitrophenylglyoxylate in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
Ethyl 4-nitrophenylglyoxylate is a bifunctional organic compound featuring an α-ketoester moiety.[1] Its structure is characterized by two adjacent electrophilic centers—a ketone and an ester carbonyl—and an electron-deficient aromatic ring due to the para-nitro group. This unique electronic and functional arrangement makes it an exceptionally valuable and reactive intermediate for constructing complex molecular architectures.
The pronounced electrophilicity of the ketonic carbonyl, activated by both the adjacent ester and the remote nitro group, renders it highly susceptible to nucleophilic attack. This reactivity profile is the cornerstone of its utility, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision. These application notes will explore its strategic deployment in two major areas of modern synthesis: the construction of nitrogen-containing heterocycles and its role as a key component in diversity-oriented multicomponent reactions.
Compound Profile:
-
IUPAC Name: Ethyl 2-(4-nitrophenyl)-2-oxoacetate
-
Molecular Formula: C₁₀H₉NO₅[1]
-
Molecular Weight: 223.18 g/mol [1]
-
Appearance: Pale yellow to orange or brown solid
Core Application I: Synthesis of Nitrogen-Containing Heterocycles
The 1,2-dicarbonyl arrangement of this compound is an ideal precursor for condensation reactions with binucleophiles to form a variety of heterocyclic scaffolds. Quinoxalines, a class of privileged structures in medicinal chemistry known for their diverse biological activities, are readily synthesized using this building block.
Causality in Experimental Design: The Paal-Knorr Quinoxaline Synthesis
The reaction between an α-dicarbonyl compound and a 1,2-diamine is a classic, high-yielding method for quinoxaline synthesis. The driving force is the formation of two stable imine bonds, which, upon aromatization, lead to the thermodynamically stable heterocyclic ring.
-
Role of the Catalyst: The reaction is typically catalyzed by a mild acid (e.g., acetic acid). The acid protonates one of the carbonyl oxygens, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine. It also catalyzes the subsequent dehydration steps.
-
Solvent Choice: Ethanol is a common solvent as it effectively dissolves both the polar diamine starting material and the less polar glyoxylate, providing a homogenous reaction medium. Its boiling point allows for sufficient thermal energy to overcome the activation barriers of the dehydration steps without promoting side reactions.
Workflow for Heterocycle Synthesis
Caption: General workflow for quinoxaline synthesis.
Protocol 1: Synthesis of Ethyl 3-(4-nitrophenyl)quinoxaline-2-carboxylate
Principle: An acid-catalyzed condensation reaction between this compound and benzene-1,2-diamine to yield a functionalized quinoxaline derivative.
Materials and Reagents:
-
This compound (1.0 eq, 2.23 g, 10 mmol)
-
Benzene-1,2-diamine (1.0 eq, 1.08 g, 10 mmol)
-
Glacial Acetic Acid (catalyst, ~0.5 mL)
-
Ethanol (200 proof, 50 mL)
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Mobile Phase for TLC: 3:1 Hexanes/Ethyl Acetate
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Water-cooled condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To the 100 mL round-bottom flask, add this compound (2.23 g) and benzene-1,2-diamine (1.08 g).
-
Add ethanol (50 mL) and a magnetic stir bar. Stir the mixture to dissolve the solids. A suspension may form.
-
Add glacial acetic acid (~0.5 mL) to the mixture.
-
Fit the flask with the condenser and heat the mixture to reflux (approx. 80-85°C) using the heating mantle.
-
Monitor the reaction progress by TLC every 30 minutes. The starting materials should be consumed within 2-4 hours.
-
Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Slowly add deionized water (~20 mL) to the stirred solution to induce precipitation of the product.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using the Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the product under vacuum to yield the final quinoxaline derivative.
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Melting point determination is also recommended.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Benzene-1,2-diamine is toxic and a suspected mutagen. Handle with care.
-
Acetic acid is corrosive.
Core Application II: Multicomponent Reaction (MCR) Design
Multicomponent reactions (MCRs) are powerful tools in drug discovery and combinatorial chemistry, allowing for the rapid assembly of complex molecules in a single, atom-economical step.[2] this compound, with its reactive ketone functionality, is an excellent substrate for isocyanide-based MCRs, most notably the Passerini reaction.
Mechanistic Insight: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carbonyl compound (ketone or aldehyde), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[3][4] The reaction is believed to proceed through a non-ionic, cyclic transition state, making it highly efficient in non-polar aprotic solvents.[3]
-
Hydrogen Bonding: The carboxylic acid forms hydrogen bonds with the ketone (this compound), activating it for nucleophilic attack.
-
Nucleophilic Attack: The nucleophilic isocyanide carbon attacks the activated ketone carbonyl.
-
Cyclic Intermediate & Rearrangement: Simultaneously, the carboxylate oxygen attacks the newly formed nitrilium ion carbon. This concerted or near-concerted process proceeds through a cyclic intermediate, which rapidly rearranges via an acyl transfer to yield the stable α-acyloxy carboxamide product.
Caption: Simplified mechanism of the Passerini reaction.
Protocol 2: Passerini Synthesis of an α-Acyloxy Carboxamide
Principle: A one-pot, three-component reaction to demonstrate the utility of this compound in generating molecular diversity.
Materials and Reagents:
-
This compound (1.0 eq, 1.12 g, 5 mmol)
-
Acetic Acid (1.0 eq, 0.30 g, 5 mmol)
-
tert-Butyl isocyanide (1.0 eq, 0.42 g, 5 mmol)
-
Dichloromethane (DCM), anhydrous (25 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
50 mL round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry 50 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add this compound (1.12 g) and anhydrous DCM (25 mL). Stir until fully dissolved.
-
Sequentially add acetic acid (0.30 g, 0.29 mL) followed by tert-butyl isocyanide (0.42 g, 0.57 mL) to the stirred solution at room temperature using syringes.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure α-acyloxy carboxamide.
Safety Precautions:
-
Isocyanides are volatile, toxic, and have extremely unpleasant odors. All manipulations must be performed in a well-ventilated fume hood.
-
DCM is a suspected carcinogen. Handle with appropriate care.
Data Presentation: Diversity-Oriented Synthesis
The Passerini reaction is ideal for creating libraries of related compounds by simply varying the inputs. The table below illustrates the potential diversity achievable from this compound.
| Entry | Carboxylic Acid (R¹-COOH) | Isocyanide (R²-NC) | Expected Product Structure | Potential Application |
| 1 | Acetic Acid | tert-Butyl Isocyanide |
| General Scaffold |
| 2 | Benzoic Acid | Cyclohexyl Isocyanide |
| Peptidomimetic Core |
| 3 | Boc-Glycine-OH | Benzyl Isocyanide |
| Bioactive Conjugate Precursor |
| 4 | Isobutyric Acid | n-Butyl Isocyanide |
| Fine Chemical Intermediate |
Conclusion
This compound is a potent and versatile reagent in the synthetic chemist's toolbox. Its inherent reactivity allows for straightforward entry into medicinally relevant heterocyclic systems and enables the rapid generation of molecular complexity through multicomponent reactions. The protocols outlined herein provide a robust foundation for researchers and drug development professionals to leverage this valuable building block in their synthetic campaigns, accelerating the discovery of novel chemical entities.
References
Application Notes and Protocols: Ethyl 4-Nitrophenylglyoxylate as a Versatile Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Ethyl 4-Nitrophenylglyoxylate
In the landscape of pharmaceutical development, the efficient and strategic synthesis of complex molecular scaffolds is paramount. This compound, a readily available organic compound, presents itself as a highly valuable and versatile precursor for the synthesis of a range of pharmaceutically active heterocyclic compounds. Its unique bifunctional nature, possessing both a reactive α-ketoester and a nitroaromatic moiety, allows for a stepwise and controlled introduction of molecular complexity. The nitro group, in particular, serves as a masked amino group, which can be revealed under specific reductive conditions to facilitate cyclization reactions, leading to the formation of key heterocyclic systems that form the backbone of numerous therapeutic agents.
This guide provides an in-depth exploration of the practical applications of this compound in pharmaceutical synthesis, with a focus on its conversion to a 1,4-benzodiazepine scaffold, a privileged structure in medicinal chemistry renowned for its anxiolytic, anticonvulsant, and sedative properties. We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and outline robust analytical methods for reaction monitoring and product characterization.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for safe and effective protocol development.
| Property | Value | Reference |
| Chemical Name | Ethyl 2-(4-nitrophenyl)-2-oxoacetate | [1] |
| Synonyms | This compound, Ethyl p-nitrophenylglyoxylate | [1] |
| CAS Number | 70091-75-7 | [1] |
| Molecular Formula | C₁₀H₉NO₅ | [2] |
| Molecular Weight | 223.18 g/mol | [2] |
| Appearance | Pale yellow to orange or brown crystals or powder | [3] |
| Melting Point | 38.5-44.5 °C | [3] |
Safety Information: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]
Synthetic Strategy: A Two-Step Approach to Benzodiazepine Synthesis
The conversion of this compound to a benzodiazepine core is conceptually a two-part process. This strategy is both elegant and efficient, allowing for the isolation and characterization of a key intermediate.
References
Application Notes and Protocols for Ethyl 4-Nitrophenylglyoxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides detailed experimental protocols and application notes for the versatile synthetic building block, ethyl 4-nitrophenylglyoxylate. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
This compound is a bifunctional molecule featuring an α-ketoester and a nitroaromatic moiety. This unique combination of functional groups makes it a valuable precursor for a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds and functionalized amino acids, which are of significant interest in medicinal chemistry and drug development.[1] The electron-withdrawing nature of the 4-nitrophenyl group activates the adjacent carbonyls, rendering them susceptible to nucleophilic attack, while the nitro group itself can be readily transformed into an amino group, providing a handle for further derivatization.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₉NO₅ |
| Molecular Weight | 223.18 g/mol [1] |
| Appearance | Pale yellow to orange or brown crystals or powder[2] |
| Purity | ≥98.0% |
I. Synthesis of Quinoxalin-2(1H)-ones: A Key Heterocyclic Scaffold
Quinoxaline derivatives are prevalent in a wide range of biologically active compounds, exhibiting antibacterial, anticancer, and antiviral properties.[3][4] The reaction of an α-ketoester with an o-phenylenediamine is a classical and efficient method for the synthesis of quinoxalin-2(1H)-ones.
Reaction Principle:
The reaction proceeds via a condensation-cyclization cascade. The more nucleophilic amino group of the o-phenylenediamine attacks the more electrophilic ketone carbonyl of this compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the stable quinoxalinone ring system.
Caption: Synthesis of 3-(4-nitrophenyl)quinoxalin-2(1H)-one.
Experimental Protocol: Synthesis of 3-(4-nitrophenyl)quinoxalin-2(1H)-one
This protocol is adapted from established procedures for the synthesis of quinoxalinone derivatives.[4]
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid (approximately 10-15 mL per gram of this compound).
-
Addition of Reactant: To the stirred solution, add o-phenylenediamine (1.0 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or to 80-100 °C (for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and impurities.
-
-
Purification and Characterization:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected product is 3-(4-nitrophenyl)quinoxalin-2(1H)-one.
-
Expected Yield: 85-95%
II. Reductive Amination: Synthesis of α-Amino Esters
The presence of both a keto group and a reducible nitro group in this compound allows for the synthesis of valuable α-amino esters through reductive amination. This transformation is a cornerstone in the synthesis of non-natural amino acids for peptide and peptidomimetic drug discovery.
Reaction Principle:
This protocol involves a two-step, one-pot procedure. First, the nitro group is reduced to an amino group. The resulting in situ generated aminophenylglyoxylate then undergoes reductive amination with a suitable aldehyde or ketone in the presence of a reducing agent.
Caption: Reductive amination of this compound.
Experimental Protocol: Synthesis of Ethyl 2-amino-2-(4-aminophenyl)acetate
This protocol outlines the reduction of the nitro group to an amine.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the solvent (ethanol or ethyl acetate, approximately 20 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a standard hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Work-up and Isolation:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product, ethyl 2-amino-2-(4-aminophenyl)acetate, can be purified by column chromatography on silica gel if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expected Yield: >90%
III. Aldol Condensation: Carbon-Carbon Bond Formation
The α-ketoester functionality of this compound can participate in aldol-type reactions, enabling the formation of new carbon-carbon bonds. This is a powerful tool for constructing more complex molecular architectures.
Reaction Principle:
In the presence of a base, a ketone with α-hydrogens can be deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic ketone carbonyl of this compound to form a β-hydroxy-α-ketoester. Subsequent dehydration can lead to an α,β-unsaturated product.
Caption: Aldol condensation with this compound.
Experimental Protocol: Aldol Condensation with Acetone
This protocol provides a general procedure for the base-catalyzed aldol condensation.
Materials:
-
This compound (1.0 eq)
-
Acetone (used as reactant and solvent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (co-solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and ethanol.
-
Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of NaOH or KOH dropwise with vigorous stirring.
-
Reaction Conditions: Continue stirring the reaction mixture at low temperature (0-5 °C) for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation:
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
-
Expected Yield: 60-80%
Safety Precautions
-
This compound is an organic chemical and should be handled in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[5]
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.[5]
References
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Asymmetric Synthesis Involving Ethyl 4-Nitrophenylglyoxylate
Introduction: The Strategic Value of Ethyl 4-Nitrophenylglyoxylate in Chiral Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a cornerstone of drug discovery and development.[1][2] Chiral molecules, particularly optically active α-hydroxy and α-amino acid derivatives, form the backbone of numerous pharmaceuticals. This compound has emerged as a highly valuable and versatile C2-synthon in this pursuit. Its chemical structure is primed for reactivity in asymmetric transformations; the ester and ketone carbonyl groups are highly activated by the electron-withdrawing para-nitro group, rendering the glyoxylate an exceptionally potent electrophile.[3]
This heightened electrophilicity makes it an ideal substrate for a range of carbon-carbon bond-forming reactions, including Friedel-Crafts alkylations and aldol additions. When paired with a suitable chiral catalyst—be it a metal complex or a small organic molecule—reactions with this compound can proceed with remarkable levels of stereocontrol. This guide provides an in-depth exploration of two key asymmetric transformations involving this substrate, complete with mechanistic insights and field-tested protocols designed for researchers in synthetic chemistry and drug development.
Enantioselective Friedel-Crafts Alkylation of Aromatic Amines
The Friedel-Crafts alkylation represents a powerful method for forming carbon-carbon bonds and introducing benzylic stereocenters.[4] The reaction between electron-rich arenes, such as N,N-dialkylanilines, and the highly electrophilic this compound provides direct access to chiral aminomandelic acid derivatives, which are significant precursors in pharmaceutical synthesis.[5]
Causality of the Method: The Role of the Chiral Lewis Acid Catalyst
The success of this asymmetric transformation hinges on the use of a chiral Lewis acid catalyst, such as a titanium(IV) complex derived from a BINOL derivative. The catalyst's mechanism of action is twofold:
-
Electrophile Activation: The Lewis acidic metal center (e.g., Ti(IV)) coordinates to the α-keto group of the this compound. This coordination polarizes the C=O bond, significantly increasing the carbonyl carbon's electrophilicity and making it more susceptible to nucleophilic attack by the aromatic amine.
-
Stereochemical Induction: The chiral ligands (e.g., BINOL) associated with the metal center create a sterically defined, chiral environment around the activated substrate. This chiral pocket dictates the facial selectivity of the nucleophilic attack, forcing the aromatic amine to approach from one specific direction, thereby leading to the preferential formation of one enantiomer.[5]
The following workflow illustrates the catalytic cycle for this transformation.
Caption: Catalytic cycle of the Ti(IV)-BINOL catalyzed Friedel-Crafts reaction.
Experimental Protocol: Ti(IV)-BINOL Catalyzed Synthesis of Ethyl (S)-2-(4-(dimethylamino)phenyl)-2-hydroxy-2-(4-nitrophenyl)acetate
This protocol is adapted from methodologies demonstrating high yields and enantioselectivities.[5]
Materials:
-
(R)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
This compound
-
N,N-dimethylaniline
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask under an inert atmosphere, add (R)-BINOL (0.22 equiv).
-
Add anhydrous DCM (2.0 mL per mmol of glyoxylate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Ti(OiPr)₄ (0.1 equiv) dropwise.
-
Stir the resulting solution at room temperature for 1 hour to allow for complex formation. The solution should turn a deep red or brown color.
-
-
Reaction Execution:
-
Cool the catalyst solution to -20 °C (acetonitrile/dry ice bath).
-
Add this compound (1.0 equiv) to the flask.
-
Add N,N-dimethylaniline (1.2 equiv) dropwise over 5 minutes.
-
Maintain the reaction at -20 °C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to afford the pure product.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Data Summary: Representative Results
| Aromatic Amine | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N,N-dimethylaniline | 10 | -20 | 24 | 95 | 93.4 | [5] |
| N,N-diethylaniline | 10 | -20 | 24 | 99 | 96.6 | [5] |
| N-methyl-N-phenylaniline | 10 | -20 | 24 | 85 | 80.0 | [5] |
| 1-(N,N-dimethylamino)naphthalene | 5 | -30 | 48 | 91 | 92.0 | [5] |
Organocatalytic Direct Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis.[6] The direct asymmetric variant, which avoids the pre-formation of enolates, has been revolutionized by organocatalysis.[7][8] Using a simple chiral amine catalyst like L-proline or its derivatives, a ketone can react directly with an electrophile like this compound to produce β-hydroxy ketones with high stereocontrol.
Causality of the Method: The Enamine Catalysis Mechanism
The organocatalytic cycle, pioneered by List and MacMillan, relies on the transient and reversible formation of a chiral enamine intermediate.[9]
-
Enamine Formation: The chiral secondary amine catalyst (e.g., an L-prolinamide) reacts with the ketone donor (e.g., acetone) to form a nucleophilic enamine. This step raises the HOMO of the nucleophile, making it more reactive.
-
Stereocontrolled C-C Bond Formation: The chiral enamine attacks the electrophilic carbonyl of this compound. The stereochemistry is controlled by the catalyst's structure, which shields one face of the enamine, forcing the electrophile to approach from the less hindered side. Hydrogen bonding between the catalyst (e.g., amide N-H or hydroxyl group) and the glyoxylate in the transition state provides additional activation and stereochemical reinforcement.[7]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the chiral aldol product and regenerate the catalyst for the next cycle.
Caption: The enamine mechanism for the direct asymmetric aldol reaction.
Experimental Protocol: L-Prolinamide Catalyzed Aldol Reaction
This protocol is based on highly efficient methods developed for the direct aldol reaction of aromatic aldehydes with ketones.[7]
Materials:
-
L-prolinamide catalyst (e.g., (S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide)
-
This compound
-
Acetone (reagent grade, used as solvent and reactant)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the L-prolinamide catalyst (20 mol%).
-
Add this compound (1.0 equiv).
-
Add acetone (5.0 mL per mmol of glyoxylate). The acetone serves as both the nucleophilic donor and the solvent.
-
Stir the resulting mixture at room temperature.
-
-
Reaction Execution:
-
For improved enantioselectivity, cool the reaction vessel to -25 °C (using a cryocooler or a suitable cooling bath).
-
Stir the reaction vigorously for 24-48 hours.
-
Monitor the reaction's progress by TLC analysis until the starting glyoxylate is consumed.
-
-
Workup and Purification:
-
Remove the acetone under reduced pressure.
-
Add ethyl acetate (10 mL) and water (10 mL) to the residue.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude material via flash column chromatography on silica gel (e.g., using a gradient of Hexanes:Ethyl Acetate) to isolate the pure aldol adduct.
-
-
Characterization:
-
Determine the yield and characterize the product by NMR spectroscopy.
-
Analyze the enantiomeric excess (ee) and diastereomeric ratio (dr, if applicable) using chiral HPLC.
-
Data Summary: Aldol Reactions with 4-Nitrobenzaldehyde (A Close Analog)
Data for reactions with 4-nitrobenzaldehyde, a structurally similar electrophile, demonstrate the efficacy of this catalytic system.[7]
| Ketone | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Acetone | 20 | -25 | 24 | 80 | 90 | [7] |
| Cyclohexanone | 20 | -25 | 48 | 76 | >99 (anti) | [7] |
| 2-Butanone | 20 | -25 | 48 | 68 | 92 | [7] |
| 3-Pentanone | 20 | -25 | 48 | 81 | 93 | [7] |
Practical Considerations and Troubleshooting
-
Reagent Quality: The purity of this compound is critical. Impurities can inhibit catalyst activity or lead to side products. It is advisable to purify the glyoxylate by recrystallization or chromatography if its purity is below 95%.[3]
-
Catalyst Integrity: Many metal-based catalysts are sensitive to air and moisture. Proper handling under an inert atmosphere is essential for reproducibility.[5] Organocatalysts are generally more robust but should be stored in a desiccator.[9]
-
Solvent Effects: While the protocols specify certain solvents, it is worth noting that solvent choice can impact both reaction rate and stereoselectivity. For Friedel-Crafts reactions, non-coordinating solvents like DCM or toluene are preferred. In some cases, ionic liquids have been shown to enhance reactivity and selectivity while allowing for catalyst recycling.[10]
-
Troubleshooting Low Enantioselectivity:
-
Cause: A competitive, non-catalyzed (racemic) background reaction.
-
Solution: Lowering the reaction temperature often suppresses the background reaction more than the catalyzed one, improving ee. Ensure the catalyst is active and used at an appropriate loading.
-
-
Troubleshooting Low Yield:
-
Cause: Inactive catalyst, insufficient reaction time, or degradation of starting material/product.
-
Solution: Verify the integrity of the catalyst. Run small-scale time-course experiments to determine the optimal reaction time. Ensure the workup procedure is not degrading the product (e.g., avoiding strong acids/bases if the product is sensitive).
-
Conclusion
This compound stands as a premier electrophile for constructing complex chiral molecules. Its electronic activation facilitates highly efficient and stereoselective Friedel-Crafts and aldol reactions under both metal- and organocatalytic conditions. The protocols and insights provided herein offer a robust framework for researchers to leverage this powerful building block in the synthesis of enantiomerically enriched compounds, paving the way for the development of novel therapeutics and other advanced materials.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Enantioselective Friedel-Crafts reactions - Buchler GmbH [buchler-gmbh.com]
- 5. Highly enantioselective Friedel-Crafts reaction of aromatic amines with ethyl glyoxylate catalyzed by chiral titanium(IV) complexes: practical synthesis of aminomandelic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalylic Reduction of Ethyl 4-Nitrophenylglyoxylate
Introduction: The Significance of Ethyl 4-Aminophenylglyoxylate
Mechanistic Landscape: Pathways to Selective Reduction
The catalytic reduction of an aromatic nitro group to an amine is a six-electron process that can proceed through several intermediates.[4] Understanding these pathways is crucial for optimizing reaction conditions to favor the desired amine product and minimize side reactions. The two predominant mechanistic routes are the direct hydrogenation pathway and a condensation pathway. The direct route involves the stepwise addition of hydrogen to the nitro group, forming nitroso, hydroxylamino, and finally the amino group.[4][5]
The choice of catalyst and hydrogen source profoundly influences which pathway is favored and the overall success of the reduction.[6] Heterogeneous catalysts, such as palladium, platinum, or Raney nickel, are commonly employed due to their high efficiency and ease of separation from the reaction mixture.[6][7][8]
dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Substrate [label="Ethyl 4-Nitrophenylglyoxylate"]; Nitroso [label="Nitroso Intermediate"]; Hydroxylamine [label="Hydroxylamino Intermediate"]; Product [label="Ethyl 4-Aminophenylglyoxylate"];
Substrate -> Nitroso [label="+2e-, +2H+"]; Nitroso -> Hydroxylamine [label="+2e-, +2H+"]; Hydroxylamine -> Product [label="+2e-, +2H+"];
{rank=same; Substrate; Product;} } . Caption: Generalized direct hydrogenation pathway for the reduction of a nitroarene.
Catalyst Selection and Reaction Parameters: A Comparative Analysis
The selection of an appropriate catalyst is paramount for the selective reduction of this compound. Several catalytic systems are viable, each with its own set of advantages and disadvantages.
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas, Transfer Hydrogenation (e.g., HCOOH, HCOONH₄) | Low to moderate pressure H₂, RT to moderate heat | High activity, good selectivity, widely available.[7][9] | Can be pyrophoric, potential for over-reduction or dehalogenation if applicable.[7] |
| Platinum-based Catalysts (e.g., PtO₂, Pt/C) | H₂ gas | Low to moderate pressure H₂, RT | Highly active, can be more robust than Pd/C.[2][10] | Can be less chemoselective, potentially reducing other functional groups.[11] |
| Raney Nickel (Raney Ni) | H₂ gas, Transfer Hydrogenation (e.g., HCOOH, Hydrazine) | Moderate pressure H₂, RT to elevated temperatures | Cost-effective, effective for nitro group reduction.[7][8][12] | Often requires higher catalyst loading, can be pyrophoric, potential for reducing carbonyls.[13] |
| Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl) | In situ H₂ generation | Reflux in aqueous/alcoholic solvents | Excellent chemoselectivity, low cost, safe.[14] | Stoichiometric amounts of metal required, workup can be cumbersome.[15] |
| Tin(II) Chloride (SnCl₂) | Electron transfer | Acidic alcoholic solvents | Mild conditions, highly selective for nitro groups over carbonyls.[3] | Stoichiometric reagent, tin waste generated. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a widely used and generally efficient method for the reduction of aromatic nitro compounds.[15] Careful monitoring is essential to prevent over-reduction of the ketone functionality.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 5-10 mol% Pd)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen solvent (e.g., ethanol).
-
Carefully add the 10% Pd/C catalyst under a stream of inert gas. Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Seal the flask and purge the system by evacuating and backfilling with an inert gas three times.
-
Replace the inert atmosphere with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake should be kept wet to prevent ignition.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-aminophenylglyoxylate. The product can be purified further by column chromatography if necessary.[15]
dot graph "Protocol_1_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Dissolve Substrate in Solvent"]; Add_Catalyst [label="Add Pd/C under N₂"]; Purge_H2 [label="Purge with H₂"]; Stir [label="Stir at Room Temperature"]; Monitor [label="Monitor by TLC/LC-MS"]; Filter [label="Filter through Celite"]; Concentrate [label="Concentrate Filtrate"]; End [label="Isolate Product"];
Start -> Add_Catalyst; Add_Catalyst -> Purge_H2; Purge_H2 -> Stir; Stir -> Monitor; Monitor -> Filter [label="Reaction Complete"]; Filter -> Concentrate; Concentrate -> End; } . Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: Transfer Hydrogenation using Raney Nickel and Formic Acid
This method offers a rapid and selective alternative to using hydrogen gas, employing formic acid as the hydrogen donor.[12] It is particularly useful when other reducible functional groups are present.[12]
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (slurry in water)
-
Methanol
-
90% Formic Acid
Procedure:
-
In a round-bottom flask, prepare a suspension of this compound and Raney Nickel (approximately 0.2-0.3g per 5 mmol of substrate) in methanol.[12]
-
Stir the mixture at room temperature and add 90% formic acid dropwise. An exothermic reaction may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reduction is typically complete within 10-30 minutes.[12]
-
Once the reaction is complete, filter the mixture to remove the Raney Nickel.
-
Evaporate the organic solvent from the filtrate.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining formic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.[12]
Analytical Monitoring and Characterization
Progress of the reaction can be monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A rapid method to observe the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify any intermediates or byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of reaction kinetics and purity of the final product.[16]
The final product, ethyl 4-aminophenylglyoxylate, should be characterized to confirm its identity and purity using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (amine, ester, ketone) and the absence of the nitro group.
Safety Considerations
-
Catalytic Hydrogenation: Many hydrogenation catalysts, particularly Pd/C and Raney Nickel, are pyrophoric and must be handled with care in an inert atmosphere when dry.[17] Hydrogen gas is highly flammable. Reactions should be conducted in a well-ventilated fume hood.
-
Exothermic Reactions: The reduction of nitro compounds is often highly exothermic.[17] For larger-scale reactions, appropriate cooling and slow addition of reagents are necessary to control the reaction temperature.
-
Solvent and Reagent Handling: Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed when handling all chemicals.
Conclusion
The catalytic reduction of this compound is a versatile and important reaction. By carefully selecting the catalyst and reaction conditions, high yields of the desired ethyl 4-aminophenylglyoxylate can be achieved with excellent chemoselectivity. The protocols outlined in this guide provide robust starting points for researchers in synthetic chemistry and drug development. Further optimization may be required based on specific substrate variations and scale-up considerations.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. qualitas1998.net [qualitas1998.net]
- 12. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. echemi.com [echemi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Ethyl 4-Nitrophenylglyoxylate as a Powerhouse Synthon for Heterocyclic Compound Synthesis
Abstract
Ethyl 4-nitrophenylglyoxylate is a highly versatile and reactive building block in modern organic synthesis. Its unique α,α'-dicarbonyl framework, activated by an electron-withdrawing p-nitrophenyl group, renders it an exceptional precursor for the construction of a diverse array of nitrogen-containing heterocyclic compounds. This guide provides an in-depth exploration of its application, focusing on the synthesis of quinoxalines, indoles, and pyrazoles. We delve into the mechanistic underpinnings of these transformations, offer field-proven, step-by-step protocols, and discuss the causality behind experimental choices to empower researchers in drug discovery and materials science.
The Chemical Personality of this compound
This compound, with the molecular formula C₁₀H₉NO₅, is more than a simple organic reagent; it is a carefully designed synthon.[1] Its reactivity is dominated by two adjacent electrophilic carbonyl carbons: a ketone and an ester. This 1,2-dicarbonyl motif is the primary site for nucleophilic attack and subsequent cyclocondensation reactions.
The key features dictating its utility are:
-
Dual Electrophilic Centers: The adjacent ketone and ester carbonyls provide two reactive sites for condensation with dinucleophiles, such as diamines and hydrazines.
-
Electronic Activation: The potent electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the benzoyl carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Functional Handles: The resulting heterocyclic products retain the ethyl ester and nitrophenyl groups, which serve as valuable handles for post-synthesis modification, enabling the exploration of structure-activity relationships (SAR) in drug development.
Caption: Key structural features of this compound.
Synthesis of Quinoxalines: A Classic Condensation
Quinoxalines are a privileged class of N-heterocycles found in numerous pharmacologically active compounds. The most reliable and classic method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] this compound is an ideal substrate for this transformation.
Mechanistic Rationale
The reaction proceeds via a straightforward acid-catalyzed condensation-cyclization-aromatization cascade. The catalyst, often acetic acid, protonates a carbonyl oxygen, activating it for nucleophilic attack by one of the amino groups of the o-phenylenediamine.[2] A subsequent intramolecular cyclization followed by dehydration yields the stable, aromatic quinoxaline ring system.
Caption: Mechanism for quinoxaline synthesis.
Experimental Protocol: Synthesis of Ethyl 2-(4-nitrophenyl)quinoxaline-3-carboxylate
This protocol provides a robust method for synthesizing a representative quinoxaline derivative.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
This compound (1.0 mmol, 223.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: Add this compound (1.0 mmol) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 1-2 hours.[4]
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for subsequent use. If further purification is needed, recrystallization from ethanol can be performed.[2]
Data Summary: Scope and Efficiency
The protocol is highly versatile and can be adapted for various substituted o-phenylenediamines.
| Entry | o-Phenylenediamine Substrate | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Unsubstituted | Acetic Acid | 1.5 | >90 | [2] |
| 2 | 4-Methyl-o-phenylenediamine | Acetic Acid | 2.0 | >85 | [5] |
| 3 | 4-Chloro-o-phenylenediamine | None (reflux) | 3.0 | >88 | [5] |
| 4 | Unsubstituted | MoVP on Alumina | 2.0 | 92 | [2][4] |
Fischer Indole Synthesis: Constructing the Indole Core
The Fischer indole synthesis is a cornerstone reaction in heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[6] this compound serves as an excellent carbonyl partner in this reaction.
Mechanistic Rationale
The reaction is a complex and elegant cascade. It begins with the formation of an arylhydrazone, which tautomerizes to an enamine. The key step is a thermally or acid-catalyzed[2][2]-sigmatropic rearrangement, which forms a new C-C bond. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Experimental Protocol: Synthesis of Ethyl 1-aryl-2-(4-nitrophenyl)-1H-indole-3-carboxylate
This protocol is adapted from general Fischer indole synthesis procedures.[6][7]
Materials:
-
Phenylhydrazine hydrochloride (1.1 mmol, 159 mg)
-
This compound (1.0 mmol, 223.2 mg)
-
Polyphosphoric acid (PPA) or a mixture of Acetic Acid/H₂SO₄
Procedure:
-
Hydrazone Formation: In a flask, mix phenylhydrazine hydrochloride (1.1 mmol) and this compound (1.0 mmol) in ethanol (10 mL). Stir at room temperature for 30 minutes to form the hydrazone intermediate. The hydrazone may precipitate and can be isolated, or used in situ.
-
Reaction Setup: For the cyclization step, carefully add the pre-formed hydrazone (or the reaction mixture) to polyphosphoric acid (approx. 5 g) pre-heated to 80-100 °C.
-
Cyclization: Stir the viscous mixture at 80-100 °C for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Synthesis of Pyrazoles: A Multicomponent Approach
Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms, widely recognized for their diverse biological activities.[8][9] While typically synthesized from 1,3-dicarbonyls, this compound can be employed in reactions with hydrazine derivatives to construct the pyrazole core.
Mechanistic Rationale
The reaction involves the condensation of a hydrazine with the two carbonyl groups of the glyoxylate. The initial attack likely occurs at the more reactive keto-carbonyl. Subsequent cyclization and dehydration yield the pyrazole ring. The regioselectivity depends on the substitution pattern of the hydrazine.
Generalized Protocol: Synthesis of Substituted Pyrazoles
This protocol is based on standard procedures for pyrazole synthesis from dicarbonyl compounds.[9][10]
Materials:
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0 mmol)
-
This compound (1.0 mmol, 223.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask with a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
Hydrazine Addition: Slowly add the hydrazine derivative (1.0 mmol) to the solution, followed by a catalytic amount of acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product using silica gel column chromatography.
Caption: General experimental workflow for pyrazole synthesis.
Conclusion and Outlook
This compound has proven to be an exceptionally valuable and versatile precursor for constructing key heterocyclic scaffolds. Its predictable reactivity, coupled with the functional handles it installs, makes it a strategic choice for generating libraries of complex molecules for screening in drug discovery and materials science. The protocols outlined herein provide a solid foundation for researchers to explore the rich chemistry of this powerful synthon.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 4-Nitrophenylglyoxylate in Medicinal Chemistry
Introduction: The Strategic Importance of Ethyl 4-Nitrophenylglyoxylate in Drug Discovery
This compound is a versatile bifunctional building block, featuring an α-ketoester moiety and an electronically activated phenyl ring. This unique combination of reactive sites makes it a valuable precursor in the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, not only activates the phenyl ring for nucleophilic aromatic substitution but can also be readily reduced to an amino group, providing a handle for further molecular elaboration. This application note will delve into the utility of this compound as a strategic starting material in the synthesis of medicinally relevant scaffolds, with a focus on dihydropyrimidine and quinoline derivatives. We will provide detailed synthetic protocols, discuss the mechanistic underpinnings of these transformations, and present data on the biological activities of the resulting compounds.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO₅ |
| Molecular Weight | 223.18 g/mol |
| CAS Number | 70091-75-7 |
| Appearance | Pale yellow crystalline solid |
| Key Functional Groups | α-ketoester, Nitrophenyl |
Application I: Synthesis of Dihydropyrimidine Derivatives via a Biginelli-Type Reaction
The Biginelli reaction is a classic multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] While the traditional Biginelli reaction utilizes an aldehyde, the α-ketoester functionality of this compound can be harnessed to participate in a similar one-pot cyclocondensation to afford highly functionalized dihydropyrimidine derivatives.
Mechanistic Rationale
The reaction is typically acid-catalyzed and is believed to proceed through an N-acyliminium ion intermediate.[6][7] In this proposed pathway, the reaction between urea and the carbonyl group of this compound forms an acyliminium ion. This electrophilic intermediate is then attacked by the enol of a β-dicarbonyl compound, such as ethyl acetoacetate. Subsequent cyclization and dehydration yield the dihydropyrimidine core. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
Caption: Proposed mechanistic pathway for the Biginelli-type reaction.
Experimental Protocol: One-Pot Synthesis of Ethyl 6-methyl-2-oxo-4-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).
-
Add ethanol (30 mL) to the flask and stir the mixture to dissolve the reactants.
-
Carefully add a catalytic amount of concentrated hydrochloric acid (5-10 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyrimidine derivative.
-
Dry the purified product under vacuum.
Expected Outcome:
The protocol is expected to yield a crystalline solid. The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Biological Activity of Dihydropyrimidine Derivatives
Numerous studies have demonstrated the potent anticancer and antimicrobial activities of dihydropyrimidine derivatives.[3][4][8][9] The synthesized compounds can be screened against various cancer cell lines and microbial strains to evaluate their therapeutic potential.
| Compound Class | Biological Activity | Target Cell Lines / Organisms | Reference |
| Dihydropyrimidinones | Anticancer | A549 (Lung), MCF-7 (Breast), HCT-116 (Colon) | [4][9][10] |
| Dihydropyrimidinones | Antibacterial | Staphylococcus aureus, Bacillus subtilis | [3] |
| Dihydropyrimidinones | Antifungal | Candida albicans, Aspergillus niger | [3][11] |
Application II: Synthesis of Quinolone Derivatives
Quinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity.[12][13] The core structure of quinolones can be accessed through various synthetic routes, often involving the cyclization of an aniline derivative with a β-ketoester. While a direct, one-pot synthesis of quinolones from this compound is not extensively documented, a plausible multi-step synthetic strategy can be envisioned. This involves an initial reaction to form a key intermediate, followed by a cyclization step.
Proposed Synthetic Strategy
A potential route to quinolone-3-carboxylates involves a two-step process. The first step would be a condensation reaction between an aniline and this compound to form an enamine intermediate. The second step would be a thermal or acid-catalyzed intramolecular cyclization to form the quinolone ring system. The nitro group can subsequently be reduced to an amine, which is a common feature in many bioactive quinolones.
Caption: Proposed synthetic pathway to quinolone derivatives.
Experimental Protocol: Synthesis of Ethyl 2-hydroxy-4-(4-nitrophenyl)quinoline-3-carboxylate (Proposed)
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and aniline (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 2-4 hours, collecting the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC. Once the starting materials are consumed, cool the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Step 2: Intramolecular Cyclization
-
The crude enamine can be cyclized by heating at a high temperature (e.g., in a high-boiling solvent like diphenyl ether) or by treatment with a strong acid (e.g., polyphosphoric acid).
-
For thermal cyclization, dissolve the crude enamine in diphenyl ether and heat to 250 °C for 1-2 hours.
-
For acid-catalyzed cyclization, add the crude enamine to polyphosphoric acid and heat at 100-120 °C for 2-3 hours.
-
After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Outcome:
This proposed protocol is expected to yield the desired quinolone derivative. Optimization of reaction conditions, particularly the cyclization step, may be necessary to achieve a good yield.
Antimicrobial Activity of Quinolone Derivatives
The synthesized quinolone derivatives can be tested for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.[12][14][15] The minimum inhibitory concentration (MIC) is a key parameter to quantify their potency.
| Quinolone Class | Mechanism of Action | Spectrum of Activity |
| Fluoroquinolones | Inhibition of DNA gyrase and topoisomerase IV | Broad-spectrum (Gram-positive and Gram-negative) |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features allow for its participation in powerful multicomponent reactions, such as the Biginelli-type synthesis, to rapidly generate complex and biologically active heterocyclic scaffolds. Furthermore, its potential for conversion into quinolone derivatives highlights its broader utility in the synthesis of established classes of therapeutic agents. The protocols and strategies outlined in this application note provide a framework for researchers to explore the rich chemistry of this compound and to develop novel drug candidates with potential applications in oncology and infectious diseases.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 15. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Ethyl 4-Nitrophenylglyoxylate in Modern Cancer Research
Introduction:
In the landscape of oncological research, the quest for novel therapeutic agents is relentless. Central to this endeavor is the identification and utilization of versatile chemical scaffolds for the synthesis of targeted therapies. Ethyl 4-nitrophenylglyoxylate, a seemingly simple organic compound, emerges as a valuable precursor in the synthesis of a variety of heterocyclic compounds with potential applications in cancer treatment.[1] While direct studies on the anticancer properties of this compound are not extensively documented, its true significance lies in its role as a foundational building block for creating more complex molecules designed to interact with specific cancer-related biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving this compound and its derivatives in cancer research.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C10H9NO5[1] |
| Molecular Weight | 223.18 g/mol [1][2] |
| CAS Number | 70091-75-7[3][4] |
| Appearance | Pale yellow to orange or brown crystals or powder[5] |
| Purity | Typically ≥98%[4][5] |
Part 1: Rationale for Use in Cancer Drug Discovery - A Synthetic Gateway to Bioactive Molecules
The primary role of this compound in cancer research is that of a versatile synthetic intermediate.[1] Its chemical structure, featuring an ester, a ketone, and a nitrophenyl group, offers multiple reactive sites for the elaboration into more complex molecular architectures. Researchers have utilized this and structurally similar scaffolds to synthesize derivatives that exhibit significant anticancer activities, primarily through mechanisms such as enzyme inhibition and the induction of apoptosis.
Targeting Key Oncogenic Pathways
Many modern cancer therapies are designed as enzyme inhibitors that block signals promoting cancer cell growth and survival.[] Derivatives synthesized from precursors like this compound have shown promise in targeting critical oncogenic pathways.
-
Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) are frequently overexpressed in tumors and play a crucial role in cell proliferation and survival.[7] Small molecule inhibitors targeting RTKs like c-Met are a significant area of cancer research.[8] For instance, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, a related nitroaromatic compound, serves as a key intermediate in the synthesis of c-Met inhibitors.[8] The HGF/c-Met signaling pathway is vital in tumor formation, invasion, and metastasis, making it a prime target for therapeutic intervention.[8]
-
Metabolic Enzyme Inhibition: Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect).[9] Lactate dehydrogenase (LDH), a key enzyme in this process, is often overexpressed in cancer cells and represents a promising therapeutic target.[9] The development of LDH inhibitors can disrupt the energy supply to cancer cells, leading to their death.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, focusing on the inhibition of a receptor tyrosine kinase like c-Met.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a derivative of this compound.
Induction of Apoptosis
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Research on derivatives of structurally similar compounds has demonstrated their ability to trigger apoptotic pathways.
For example, studies on various heterocyclic compounds have shown that they can induce apoptosis in cancer cell lines like MCF-7 (human breast cancer).[10][11] This is often achieved by altering the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases, which are the executioners of apoptosis.[12][13] A study on ethyl 4-[(4-methylbenzyl)oxy] benzoate complex showed it induced apoptosis in MCF7 cells by activating pro-apoptotic genes like p53, Bax, and caspases, while inactivating the anti-apoptotic gene Bcl2.[12]
Part 2: Experimental Protocols
The following protocols are designed to guide the researcher in utilizing this compound for the synthesis of novel compounds and their subsequent evaluation for anticancer activity.
Protocol for Synthesis of a Hypothetical Bioactive Derivative
This protocol outlines a general synthetic scheme for the derivatization of this compound. Specific reaction conditions will need to be optimized based on the desired final product.
Objective: To synthesize a novel heterocyclic compound from this compound for anticancer screening.
Materials:
-
This compound
-
A suitable co-reactant (e.g., a compound with amine and thiol groups for Hantzsch-type thiazole synthesis)
-
An appropriate solvent (e.g., ethanol, acetic acid)
-
A catalyst (if required)
-
Standard laboratory glassware and purification equipment (e.g., for recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Addition of Reactants: Add the co-reactant (1 equivalent) to the solution. If a catalyst is required, add it at this stage.
-
Reaction: Stir the mixture at an appropriate temperature (this could range from room temperature to reflux) for a specified time (e.g., 2-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect it by filtration. If not, concentrate the solution under reduced pressure and proceed with extraction or purification.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FTIR.
Caption: A generalized workflow for the synthesis and purification of a derivative from this compound.
Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Objective: To determine the concentration at which a synthesized derivative inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Synthesized derivative (dissolved in a suitable solvent like DMSO)
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivative in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known chemotherapeutic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Part 3: Concluding Remarks
This compound represents a key starting material for medicinal chemists engaged in the discovery of novel anticancer agents. Its utility is not in its own biological activity, but in the diverse array of complex molecules that can be synthesized from it. The protocols and rationale presented here provide a framework for leveraging this chemical's potential. By synthesizing and screening derivatives, researchers can explore new chemical spaces and potentially identify novel inhibitors of oncogenic pathways or inducers of apoptosis, contributing to the development of the next generation of cancer therapeutics.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 70091-75-7 [chemicalbook.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. L07579.03 [thermofisher.com]
- 7. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Utilizing Ethyl 4-Nitrophenylglyoxylate as a Substrate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl 4-nitrophenylglyoxylate as a chromogenic substrate for monitoring enzymatic reactions, particularly those catalyzed by ketoreductases. The protocols and methodologies detailed herein are designed to ensure scientific integrity, reproducibility, and a clear understanding of the underlying principles.
Introduction: The Utility of this compound in Enzyme Kinetics
This compound is an organic compound that serves as a valuable tool in the study of enzyme kinetics.[1] Its chemical structure, featuring a keto group adjacent to an ester and a nitrophenyl ring, makes it a suitable substrate for a variety of enzymes, most notably oxidoreductases. The presence of the p-nitrophenyl group is particularly advantageous, as its reduction or modification during an enzymatic reaction can lead to a change in absorbance, providing a continuous and sensitive method for monitoring enzyme activity. This principle is widely applied in enzyme assays using various p-nitrophenyl derivatives.[2]
This guide focuses on the application of this compound in assays for aldo-keto reductases (AKRs), a superfamily of NAD(P)H-dependent oxidoreductases that play crucial roles in the metabolism of aldehydes and ketones.[3][4] The enzymatic reduction of the keto group in this compound to a hydroxyl group by an AKR in the presence of NAD(P)H can be monitored by the corresponding decrease in absorbance at 340 nm, due to the oxidation of NAD(P)H to NAD(P)+.
Principle of the Assay
The enzymatic assay for ketoreductase activity using this compound is based on the consumption of the cofactor NADPH or NADH, which is directly proportional to the rate of substrate reduction. The reaction is monitored by measuring the decrease in absorbance at 340 nm, the wavelength at which NADPH and NADH have a maximum absorbance, while NADP+ and NAD+ do not.
The enzymatic reaction is as follows:
This compound + NAD(P)H + H+ -- (Ketoreductase) --> Ethyl (R)- or (S)-2-hydroxy-2-(4-nitrophenyl)acetate + NAD(P)+
The rate of the reaction can be determined by measuring the rate of decrease in absorbance at 340 nm. This allows for the calculation of key enzyme kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are essential for characterizing enzyme performance and for the screening of potential inhibitors in drug discovery.[5][6]
Visualizing the Workflow
Figure 1: A generalized workflow for determining ketoreductase activity using this compound.
Detailed Protocols
I. Preparation of Reagents
1. Assay Buffer:
-
Composition: 50 mM Potassium Phosphate buffer, pH 7.0.
-
Rationale: This buffer system provides a stable pH environment for the enzymatic reaction. The optimal pH may vary depending on the specific enzyme being studied and should be determined empirically.
2. This compound Stock Solution (100 mM):
-
Preparation: Dissolve 223.18 mg of this compound (MW: 223.18 g/mol ) in 10 mL of dimethyl sulfoxide (DMSO).
-
Storage: Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Rationale: DMSO is used to dissolve the hydrophobic substrate. The concentration should be kept low in the final reaction mixture (typically ≤ 1%) to avoid enzyme inhibition.
3. NADPH/NADH Stock Solution (10 mM):
-
Preparation: Dissolve 7.44 mg of NADPH (tetrasodium salt, MW: 833.35 g/mol ) or 7.09 mg of NADH (disodium salt, MW: 709.4 g/mol ) in 1 mL of Assay Buffer.
-
Storage: Store at -20°C in aliquots. Protect from light.
-
Rationale: NADPH or NADH serves as the reducing cofactor for the ketoreductase. The choice between NADPH and NADH depends on the cofactor specificity of the enzyme.
4. Enzyme Solution:
-
Preparation: Dilute the enzyme to a suitable concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
II. Enzyme Activity Assay Protocol
This protocol is designed for a 96-well microplate format, but can be scaled as needed.
| Reagent | Volume per well (µL) | Final Concentration |
| Assay Buffer | Variable | 50 mM |
| This compound | 2 | 1 mM |
| NADPH/NADH | 4 | 0.2 mM |
| Enzyme Solution | 10 | Variable |
| Total Volume | 200 |
Procedure:
-
Add the appropriate volume of Assay Buffer to each well of a clear, flat-bottom 96-well microplate.
-
Add 2 µL of the 100 mM this compound stock solution to each well.
-
Add 4 µL of the 10 mM NADPH/NADH stock solution to each well.
-
Mix the contents of the wells thoroughly.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well.
-
Immediately start measuring the absorbance at 340 nm in a microplate reader capable of kinetic measurements. Record data every 30 seconds for 10-15 minutes.
III. Determination of Kinetic Parameters (Km and Vmax)
To determine the Michaelis-Menten kinetic parameters, the assay is performed with varying concentrations of the substrate, this compound.
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO to achieve a range of final substrate concentrations in the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
Perform the enzyme activity assay as described above for each substrate concentration.
-
Calculate the initial reaction rate (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate is calculated using the Beer-Lambert law:
-
V₀ (µmol/min/mL) = (ΔA₃₄₀ / min) / (ε * l)
-
ΔA₃₄₀ / min: The change in absorbance at 340 nm per minute.
-
ε: The molar extinction coefficient of NADPH/NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
l: The path length of the light in the well (cm).
-
-
-
Plot the initial reaction rate (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Km and Vmax.
-
V₀ = (Vmax * [S]) / (Km + [S])
-
Data Analysis and Interpretation
A successful experiment will yield a set of initial reaction rates that increase with substrate concentration and eventually plateau at higher concentrations, indicating saturation of the enzyme with the substrate. The Michaelis-Menten plot should resemble a hyperbolic curve.
| Substrate Concentration (mM) | Initial Rate (ΔA₃₄₀/min) |
| 0.1 | 0.015 |
| 0.2 | 0.028 |
| 0.5 | 0.055 |
| 1.0 | 0.083 |
| 2.0 | 0.111 |
| 5.0 | 0.139 |
| 10.0 | 0.150 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in absorbance | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage and handling. |
| Incorrect cofactor (NADPH vs. NADH) | Check the cofactor specificity of your enzyme. | |
| Inhibitory compounds in the reaction mixture | Ensure the final DMSO concentration is low. Check for contaminants in reagents. | |
| High background absorbance | Contaminated reagents | Use fresh, high-purity reagents. |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Perform the assay at a lower temperature or add stabilizing agents (e.g., glycerol), if compatible with the enzyme. | |
| Product inhibition | Analyze the initial linear phase of the reaction. |
Visualizing the Reaction Mechanism
Figure 2: The enzymatic reduction of this compound by a ketoreductase.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Aldo-Keto Reductase (AKR) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 4. Aldo-Keto Reductase (AKR) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 5. Kinetic substrate quantification by fitting the enzyme reaction curve to the integrated Michaelis-Menten equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-Nitrophenylglyoxylate Derivatives
Foreword: The Strategic Importance of Ethyl 4-Nitrophenylglyoxylate Derivatives in Modern Drug Discovery
This compound and its derivatives represent a critical class of synthons in contemporary medicinal chemistry. Their inherent functionalities—an α-ketoester moiety and a nitroaromatic ring—provide a versatile scaffold for the construction of a diverse array of heterocyclic and carbocyclic compounds. These downstream molecules have shown significant promise in various therapeutic areas, including the development of novel antiviral and anticancer agents.[1][2][3] The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the α-ketoester provides a reactive handle for a multitude of chemical transformations. This guide provides a comprehensive overview of a robust and scalable synthetic strategy for this compound, tailored for researchers, scientists, and professionals in the drug development sector. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed, field-tested protocols, and address the critical safety and quality control considerations inherent in large-scale chemical synthesis.
Strategic Selection of a Scalable Synthetic Route
For the large-scale synthesis of this compound, a convergent approach utilizing a Friedel-Crafts acylation reaction is recommended for its efficiency and scalability. This strategy involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. Specifically, we will focus on the acylation of nitrobenzene with diethyl oxalate. An alternative, and often preferred, route for large-scale production involves the use of a pre-functionalized acylating agent, such as 4-nitrobenzoyl chloride, reacting with a suitable carbon nucleophile. This guide will detail a highly efficient method starting from the readily available 4-nitrobenzoic acid.
The conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride is a standard and high-yielding transformation, typically achieved using reagents like thionyl chloride or phosphorus pentachloride.[4][5][6] The resulting 4-nitrobenzoyl chloride is a potent electrophile, primed for reaction with a suitable C2-synthon to construct the glyoxylate framework.
PART 1: Synthesis of the Key Intermediate: 4-Nitrobenzoyl Chloride
The initial and critical step is the efficient and safe production of 4-nitrobenzoyl chloride. Thionyl chloride is the reagent of choice for this transformation on a large scale due to its effectiveness and the convenient removal of gaseous byproducts (SO₂ and HCl).[4]
Reaction Mechanism: Thionyl Chloride-Mediated Acyl Chloride Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen of 4-nitrobenzoic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination cascade, often facilitated by a catalytic amount of a tertiary amine or DMF, results in the formation of the acyl chloride and the gaseous byproducts.
Visualizing the Workflow: Synthesis of 4-Nitrobenzoyl Chloride
References
- 1. EP0274025A2 - Novel antiviral agents - Google Patents [patents.google.com]
- 2. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents [mdpi.com]
- 3. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
optimizing reaction conditions for ethyl 4-nitrophenylglyoxylate synthesis
Technical Support Center: Synthesis of Ethyl 4-Nitrophenylglyoxylate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes.
Reaction Overview & Core Principles
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of nitrobenzene with ethyl oxalyl chloride, using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Overall Reaction Scheme:
The core of this reaction is an electrophilic aromatic substitution (EAS). The Lewis acid activates the ethyl oxalyl chloride, generating a highly electrophilic acylium ion.[1][2] The nitrobenzene ring, although deactivated by the electron-withdrawing nitro group (—NO₂), acts as a nucleophile and attacks this acylium ion.[3][4] A subsequent deprotonation step restores aromaticity, yielding the final product.[5]
A critical challenge in this synthesis is the inherent deactivation of the nitrobenzene ring, which makes it significantly less reactive than benzene in Friedel-Crafts reactions.[1][2][4] This necessitates forceful reaction conditions, which can lead to specific side reactions and yield issues if not carefully controlled.
Troubleshooting Guide & Optimization Protocols
This section is structured in a question-and-answer format to directly address the most pressing experimental issues.
Q1: My reaction yield is consistently low (<30%). What are the primary causes and how can I improve it?
Low yield is the most frequent issue, often stemming from a combination of incomplete conversion and catalyst deactivation.
Root Cause Analysis:
-
Insufficient Catalyst Activity: Aluminum chloride is extremely hygroscopic. Even brief exposure to atmospheric moisture can hydrolyze it, rendering it inactive. The catalyst also forms a stable complex with the ketone product, meaning it is not truly catalytic and must be used in stoichiometric amounts or greater.[6][7]
-
Poor Reagent Quality: Ethyl oxalyl chloride can degrade over time, especially if exposed to moisture, hydrolyzing to oxalic acid and ethanol.
-
Sub-optimal Reaction Temperature: The reaction requires heating to overcome the activation energy barrier of the deactivated ring. However, excessive temperatures can lead to decomposition and tar formation.
-
Inadequate Reaction Time: Due to the slow nature of acylating a deactivated ring, insufficient reaction time will result in low conversion.
Optimization Protocol:
-
Rigorous Anhydrous Technique:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use a high-purity, freshly opened bottle of aluminum chloride. Weigh it quickly and handle it in a glove box or under a positive pressure of inert gas (N₂ or Ar).
-
Use an anhydrous grade of nitrobenzene. If necessary, distill it from a drying agent like calcium hydride.
-
-
Reagent Stoichiometry and Order of Addition:
-
Catalyst Loading: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (ethyl oxalyl chloride). This accounts for complexation with both the reactant and the product.[7]
-
Order of Addition: The standard procedure involves creating a slurry of AlCl₃ in nitrobenzene (which often serves as the solvent). Cool this mixture in an ice bath before slowly adding ethyl oxalyl chloride dropwise. This controls the initial exotherm and prevents side reactions.
-
-
Temperature & Time Optimization:
-
After the initial addition at 0-5°C, allow the reaction to warm to room temperature.
-
Gradually heat the mixture to 60-70°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 4-6 hours at this temperature.
-
Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction mixture turns dark brown or black, and I get a lot of tar-like residue. What is happening?
This indicates decomposition, a common issue when forcing reactions with strongly deactivated substrates.
Root Cause Analysis:
-
Excessive Temperature: The primary cause is overheating. While heat is necessary, temperatures exceeding ~80°C can cause the reagents or the product to polymerize or decompose under the harsh, acidic conditions.
-
Localized Hotspots: Poor stirring during the exothermic addition of the acyl chloride or during heating can create localized hotspots where decomposition initiates.
-
Moisture Contamination: The presence of water can lead to vigorous, uncontrolled exothermic reactions with AlCl₃, causing a rapid temperature spike.
Preventative Measures:
-
Strict Temperature Control: Use a reliable heating mantle with a thermocouple controller. Do not rely on a simple variac setting. Maintain the reaction temperature at or below 70°C.
-
Efficient Stirring: Use a powerful overhead mechanical stirrer, especially for larger scale reactions. A magnetic stir bar may not be sufficient to ensure homogenous mixing in the viscous slurry.
-
Controlled Reagent Addition: Always add the ethyl oxalyl chloride slowly via an addition funnel to the cooled AlCl₃/nitrobenzene mixture. This dissipates the heat of complexation and reaction effectively.
Q3: How do I properly quench the reaction and purify the product? My workup is messy and emulsions are a problem.
The workup for a Friedel-Crafts reaction is critical for obtaining a pure product and avoiding yield loss. The AlCl₃ must be carefully decomposed.
Root Cause Analysis of Workup Issues:
-
Uncontrolled Quench: Pouring the reaction mixture directly into water is highly exothermic and dangerous. It can cause flash boiling and lead to the formation of fine aluminum hydroxide precipitates that are difficult to filter and often lead to emulsions during extraction.
-
Incorrect pH during Extraction: Aluminum salts can precipitate at neutral or slightly basic pH, causing emulsions and trapping the product.
Recommended Quenching and Purification Protocol:
-
Controlled Quench:
-
Cool the completed reaction mixture back down to room temperature.
-
Prepare a separate flask with crushed ice and concentrated hydrochloric acid (HCl) (approx. 1:1 v/v).
-
While stirring the ice/HCl mixture vigorously, slowly and carefully pour the reaction mixture into it. The acid keeps the aluminum salts soluble as [Al(H₂O)₆]³⁺ and prevents the formation of gelatinous Al(OH)₃.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
1M HCl (to remove any remaining basic impurities).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid. Caution: CO₂ evolution!).
-
Brine (saturated NaCl solution) (to break up emulsions and begin drying the organic layer).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Final Purification:
-
The crude product is often an oil or a low-melting solid.
-
Recrystallization: A common method is recrystallization from an ethanol/hexane mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hexane until turbidity persists. Allow to cool slowly.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a hexane/ethyl acetate gradient is a reliable alternative.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different Lewis acid, like FeCl₃ or ZnCl₂? A: While other Lewis acids can be used, they are generally less reactive than AlCl₃.[8] For a deactivated substrate like nitrobenzene, the high reactivity of AlCl₃ is typically necessary to achieve a reasonable reaction rate and yield. Using milder catalysts would likely require much higher temperatures and longer reaction times, if the reaction proceeds at all.
Q: Why is the acylation para-selective? Is any meta product formed? A: The nitro group is a meta-directing deactivator for most electrophilic aromatic substitutions. However, in Friedel-Crafts reactions, the mechanism is slightly different. The Lewis acid (AlCl₃) can coordinate to the oxygen atoms of the nitro group. This complex is extremely deactivating, but it directs the incoming electrophile to the para position. While the primary product is this compound, trace amounts of the meta isomer can sometimes be detected.
Q: What are the key analytical techniques to monitor the reaction and characterize the product? A:
-
Reaction Monitoring:
-
TLC: Use a mobile phase like 4:1 Hexane:Ethyl Acetate. Stain with potassium permanganate. The product should have a lower Rf than the nitrobenzene starting material.
-
-
Product Characterization:
-
¹H NMR & ¹³C NMR: To confirm the structure, connectivity, and purity.
-
FT-IR: To identify key functional groups, such as the ester carbonyl (~1730 cm⁻¹), the ketone carbonyl (~1690 cm⁻¹), and the N-O stretches of the nitro group (~1520 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (223.18 g/mol ).[9]
-
Comparison of Lewis Acid Catalysts:
| Catalyst | Relative Reactivity | Stoichiometry Required | Key Considerations |
|---|---|---|---|
| AlCl₃ | Very High | >1 equivalent | Highly effective but very moisture-sensitive.[1][7] |
| FeCl₃ | High | >1 equivalent | Less reactive than AlCl₃, may require higher temperatures. |
| BF₃ | Moderate | Catalytic or Stoichiometric | Gas, can be difficult to handle. |
| ZnCl₂ | Low | Catalytic | Generally not reactive enough for deactivated rings.[6] |
Safety Considerations
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl Oxalyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Reaction Quench: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood and behind a safety shield.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Ethyl 4-Nitrophenylglyoxylate Reactions
Welcome to the technical support center for ethyl 4-nitrophenylglyoxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and troubleshoot effectively.
Introduction
This compound is a valuable building block in organic synthesis due to its dual reactivity at the ketone and ester functionalities. However, its electrophilic nature and the presence of the electron-withdrawing nitro group can lead to several common side reactions. This guide provides a structured approach to identifying, understanding, and mitigating the formation of unwanted byproducts.
Part 1: Troubleshooting Guide - Common Side Products & Mitigation Strategies
This section addresses specific issues you may encounter during your experiments, providing explanations for their occurrence and actionable solutions.
Issue 1: Formation of a Carboxylic Acid Impurity
Question: I am observing a significant amount of a more polar, acidic byproduct in my reaction mixture, which I suspect is the corresponding carboxylic acid. What is causing this and how can I prevent it?
Answer:
The formation of 4-nitrophenylglyoxylic acid is a common issue and is primarily caused by the hydrolysis of the ethyl ester.
Causality: The ester linkage in this compound is susceptible to cleavage under both acidic and basic aqueous conditions. The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the ester carbonyl, making it more prone to nucleophilic attack by water or hydroxide ions.
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Employing techniques such as distilling solvents over a suitable drying agent and using freshly opened reagents is crucial.
-
Control of pH:
-
Under Basic Conditions: Avoid using strong aqueous bases. If a base is required, consider non-aqueous bases like triethylamine or DBU in an anhydrous organic solvent.
-
Under Acidic Conditions: Use non-aqueous acid sources if possible. If aqueous acid is unavoidable, minimize the reaction time and temperature.
-
-
Work-up Procedure: During the reaction work-up, minimize contact time with aqueous acidic or basic layers. A rapid extraction followed by drying of the organic phase is recommended.
Issue 2: Presence of 4-Nitrobenzaldehyde in the Product Mixture
Question: My product is contaminated with 4-nitrobenzaldehyde. How is this being formed and what can I do to avoid it?
Answer:
The presence of 4-nitrobenzaldehyde is typically a result of decarboxylation of the hydrolyzed byproduct, 4-nitrophenylglyoxylic acid.
Causality: α-Keto acids, such as 4-nitrophenylglyoxylic acid, are susceptible to losing carbon dioxide, especially upon heating or under certain catalytic conditions.[1] The hydrolysis of your starting material to the carboxylic acid is the initial step, followed by the loss of CO2 to form 4-nitrobenzaldehyde.
Workflow for Formation of 4-Nitrobenzaldehyde:
Caption: Formation pathway of 4-nitrobenzaldehyde from this compound.
Mitigation Strategies:
-
Prevent Hydrolysis: The primary strategy is to prevent the initial hydrolysis step as detailed in Issue 1 .
-
Moderate Reaction Temperatures: Avoid excessive heating of the reaction mixture, as this can promote decarboxylation of any formed α-keto acid.
-
Purification: If 4-nitrobenzaldehyde has formed, it can often be separated from the desired product by column chromatography due to its different polarity.
Issue 3: Disproportionation Products Observed Under Basic Conditions
Question: I am running my reaction under strongly basic conditions and I am seeing evidence of both an alcohol and a carboxylic acid byproduct. What is this reaction and how can I suppress it?
Answer:
This phenomenon is likely due to a Cannizzaro-type reaction , a characteristic reaction of aldehydes and ketones that lack α-hydrogens.[2][3][4] this compound, having no protons on the carbon adjacent to the phenyl ring, is susceptible to this disproportionation in the presence of a strong base.
Causality: In the presence of a strong base (e.g., concentrated NaOH or KOH), one molecule of the glyoxylate is reduced to the corresponding alcohol (ethyl 4-nitromandelate), while a second molecule is effectively oxidized at the keto position, leading to rearrangement and eventual formation of 4-nitrophenylglyoxylic acid after workup.
Illustrative Cannizzaro-Type Mechanism:
Caption: Disproportionation of this compound via a Cannizzaro-type reaction.
Mitigation Strategies:
-
Avoid Strong Bases: Whenever possible, use weaker, non-nucleophilic bases such as organic amines (e.g., triethylamine, DIPEA) or carbonate bases.
-
Use of a Sacrificial Aldehyde (Crossed Cannizzaro): If strongly basic conditions are unavoidable, consider a "crossed Cannizzaro" approach by adding a more reactive, less expensive aldehyde like formaldehyde to act as the primary reductant.[5]
-
Temperature Control: Running the reaction at lower temperatures can help to disfavor the Cannizzaro reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can this compound undergo self-condensation?
A1: this compound itself cannot undergo a standard Claisen self-condensation because it lacks α-hydrogens.[6][7] However, in the presence of another enolizable ester (an ester with α-hydrogens), a mixed Claisen condensation can occur. In such cases, the enolate of the second ester would act as the nucleophile, attacking the ketone or ester carbonyl of this compound. Careful control of reaction conditions, such as the order of addition of reagents, is crucial to favor the desired product.
Q2: What are some common impurities that might be present in the starting material?
A2: Commercially available this compound is generally of high purity. However, potential impurities could include residual starting materials from its synthesis, such as 4-nitrobenzoic acid or its ethyl ester, which could arise from over-oxidation or incomplete reaction. It is always good practice to verify the purity of the starting material by techniques like NMR or melting point analysis before use.
Q3: What are the best practices for purifying the final product from these side products?
A3: The choice of purification method will depend on the specific properties of your desired product and the impurities present.
| Purification Method | Applicability |
| Column Chromatography | This is the most versatile method for separating compounds with different polarities. For instance, the less polar 4-nitrobenzaldehyde can be separated from more polar products. |
| Recrystallization | If your desired product is a solid with good crystallinity, this can be an excellent method for removing minor impurities. |
| Acid-Base Extraction | If you have acidic impurities like 4-nitrophenylglyoxylic acid, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can selectively remove them into the aqueous layer. |
Q4: How should I store this compound to maintain its stability?
A4: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong bases to prevent hydrolysis and other degradation pathways. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
References
- 1. Decarboxylation [organic-chemistry.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cannizzaro Reaction [organic-chemistry.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 4-Nitrophenylglyoxylate
Welcome to the dedicated technical support guide for the purification of ethyl 4-nitrophenylglyoxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. Here, we address common challenges and frequently asked questions encountered during its purification, providing field-proven insights and robust protocols to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect when synthesizing this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common synthesis involves the esterification of 4-nitrobenzoic acid with ethanol.[1] Another route is the reaction of allyl chloride and nitroethane followed by hydrolysis.[2]
Potential impurities can include:
-
Unreacted Starting Materials: Residual 4-nitrobenzoic acid or other precursors from the initial reaction.
-
By-products of Esterification: Water, if not effectively removed, can lead to equilibrium issues.
-
Side-Reaction Products: Positional isomers, although para-substitution is generally favored, or products from side reactions involving the nitro group.[3]
-
Solvent Residues: Residual solvents from the reaction and initial workup steps.[3]
-
Degradation Products: The compound can be sensitive to high temperatures, potentially leading to decomposition if distillation is attempted.[3]
Q2: How should I choose between Recrystallization and Column Chromatography for purification?
The choice of method depends primarily on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid crude product, especially if the impurities have significantly different solubility profiles from the desired compound. It is often faster and more economical for larger quantities (>5-10 g).
-
Column Chromatography is the method of choice when dealing with complex mixtures, impurities with similar solubility to the product, or oily/non-crystalline crude materials.[3] It offers superior separation power but is generally more time-consuming and requires larger volumes of solvent.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q3: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound.[3] It is used to:
-
Assess the purity of the crude material.
-
Optimize the solvent system (eluent) for column chromatography.
-
Identify which fractions from column chromatography contain the pure product.
-
Confirm the effectiveness of a recrystallization step.
A well-chosen TLC solvent system should provide good separation between the product spot and any impurity spots, with an ideal Rf value for the product of approximately 0.25-0.35 for column chromatography.[3]
Q4: What are the key physical properties of pure this compound?
Having reference data is crucial for confirming the identity and purity of your final product.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₅ | [2][4] |
| Molecular Weight | 223.18 g/mol | [2][4] |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | 39-43°C | [4][5] |
| Boiling Point | 152-157°C at 0.5 mmHg | [4][5] |
| Purity (Commercial) | ≥95-98% | [2][6] |
Q5: What are the recommended storage conditions for the purified compound?
For long-term stability, store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] Storing at room temperature is generally acceptable.[5] Keep it away from incompatible materials and sources of ignition.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Recrystallization Issues
Problem: My compound is "oiling out" instead of forming crystals.
This common issue occurs when the solid melts in the hot solvent or when a supersaturated solution fails to nucleate properly.
| Possible Cause | Explanation & Solution |
| Solvent boiling point is too high. | The boiling point of your recrystallization solvent may be higher than the melting point of your compound (~40°C). Solution: Choose a solvent or solvent mixture with a lower boiling point.[3] |
| Solution is too concentrated. | A supersaturated solution can separate into two liquid phases. Solution: Add a small amount of additional hot solvent to dissolve the oil completely, then allow it to cool very slowly.[3] |
| Cooling is too rapid. | Rapid cooling does not give molecules sufficient time to align into a crystal lattice. Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help. |
| Presence of impurities. | Certain impurities can inhibit crystal formation. Solution: Try adding a seed crystal (a tiny amount of pure product) to induce crystallization. If this fails, the product may need to be purified first by column chromatography.[3] |
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}
Caption: Troubleshooting logic for when a compound "oils out".
Problem: I have a poor recovery of my purified product.
-
Cause: Too much solvent was used, or the compound is too soluble in the cold solvent.
-
Solution: Before filtering, ensure the solution is thoroughly chilled in an ice bath to maximize precipitation. If the yield is still low, you can try to evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals.[3] When selecting a solvent, aim for one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Column Chromatography Issues
Problem: I am getting poor separation of my product from impurities.
-
Cause: The solvent system (eluent) is not optimized.
-
Solution: The polarity of the eluent is critical. Develop an optimal solvent system using TLC first.[3] A common and effective starting point for compounds like this is a mixture of hexane and ethyl acetate.[8]
-
If the Rf values of your product and impurities are too high (running too fast), decrease the eluent's polarity (i.e., increase the proportion of hexane).
-
If the Rf values are too low (sticking to the silica), increase the eluent's polarity (i.e., increase the proportion of ethyl acetate).
-
Problem: My product will not elute from the column.
-
Cause: The eluent is not polar enough, or the compound is interacting strongly with the silica gel.
-
Solution: Gradually increase the polarity of your solvent system. For example, if you are using 20% ethyl acetate in hexane, try increasing to 30%, then 40%, and so on. In extreme cases, a small amount of a more polar solvent like methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane), but be aware that methanol can sometimes dissolve silica gel at higher concentrations.[8]
Problem: I see cracks or channels forming in my silica gel column.
-
Cause: Improper packing of the column. This leads to poor separation as the sample will travel unevenly down the column.
-
Solution: Ensure the silica gel is packed as a uniform, homogenous slurry without any air bubbles.[3] Gently tap the column as you pack it to settle the silica. Once packed, never let the top of the silica bed run dry; always keep the solvent level above the silica surface.
Experimental Protocol: Flash Column Chromatography Workflow
This protocol outlines the standard procedure for purifying this compound using flash column chromatography.
Caption: General workflow for purification by flash column chromatography.
References
- 1. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. This compound CAS#: 70091-75-7 [chemicalbook.com]
- 6. L07579.03 [thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Ethyl 4-Nitrophenylglyoxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyl 4-nitrophenylglyoxylate (CAS: 70091-75-7). Here, we address common questions and troubleshoot potential experimental issues to ensure the integrity and success of your research. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of handling and storing this compound.
Q1: What are the key physical and chemical properties of this reagent?
This compound is a solid organic compound used as a building block in various chemical syntheses.[1] Its identity and physical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 70091-75-7 | [2][3] |
| Molecular Formula | C₁₀H₉NO₅ | [2][3] |
| Molecular Weight | 223.18 g/mol | [2][3] |
| Appearance | Pale yellow to orange or brown crystals or powder | [4] |
| Melting Point | 40-42 °C | [5] |
| Boiling Point | 152-157 °C at 0.5 mmHg | [5] |
| Synonyms | Ethyl 2-(4-nitrophenyl)-2-oxoacetate, Ethyl 4-nitrobenzoylformate | [3] |
Q2: What are the recommended long-term storage conditions?
Proper storage is critical to maintain the reagent's stability and purity.
-
Temperature: Store at room temperature in a dry, cool, and well-ventilated area.[5][6]
-
Atmosphere: Keep the container tightly sealed to protect it from atmospheric moisture. The ester functional group is susceptible to slow hydrolysis over time, which can be accelerated by moisture.
-
Light: While not specified as highly light-sensitive, storing in an opaque container or in a dark cabinet is a standard best practice for complex organic molecules to prevent potential photochemical degradation.
Q3: What Personal Protective Equipment (PPE) is required for handling?
Standard laboratory PPE is required to minimize exposure.
-
Eye Protection: Wear chemical safety goggles or glasses.[6]
-
Hand Protection: Wear suitable chemical-impermeable gloves (e.g., nitrile rubber).[2] Always inspect gloves for degradation before use and wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat is required.[6]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust particles.[2][6]
Q4: How stable is this compound?
Under recommended storage conditions, the product is chemically stable.[2] However, its stability can be compromised by certain conditions.
-
Chemical Incompatibility: Aromatic nitro compounds, as a class, can react vigorously with strong reducing agents, strong bases (like caustic alkalies), and oxidizing agents. Such interactions can lead to decomposition. Avoid these materials unless they are a required part of your reaction, in which case, the reaction should be performed under controlled conditions.
-
Thermal Stability: While the material is stable at room temperature, it is important to avoid excessive heat.[7] High temperatures can accelerate decomposition.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Q1: My solid reagent has darkened in color since I received it. Is it still viable for my experiment?
A change in appearance, particularly darkening from a pale yellow to a brown color, is often an indicator of decomposition. This introduces impurities that can interfere with your reaction. Before proceeding, it is crucial to assess the reagent's integrity.
Causality: The darkening is likely due to the formation of small quantities of highly conjugated degradation products. The nitro group can be susceptible to reduction, and the α-keto ester linkage can undergo various side reactions over time, especially in the presence of trace impurities, moisture, or light.
Below is a workflow to determine the viability of a discolored reagent.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound CAS#: 70091-75-7 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Optimizing the Synthesis of Ethyl 4-Nitrophenylglyoxylate
Welcome to the technical support center for the synthesis of ethyl 4-nitrophenylglyoxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve efficiency, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to empower you with the knowledge to not only follow protocols but to adapt and optimize them for your specific needs.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing this compound. The most common and reliable method involves a two-step process starting from 4-nitrobenzoic acid. This method is generally preferred for its scalability and the availability of starting materials.
-
Acyl Chloride Formation: 4-nitrobenzoic acid is first converted to its more reactive acyl chloride derivative, 4-nitrobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Claisen-Type Condensation: The resulting 4-nitrobenzoyl chloride is then reacted with the enolate of ethyl acetate in a Claisen-type condensation to form the target α-keto ester, this compound.
An alternative, though less commonly detailed in readily available literature, involves the reaction of allyl chloride with nitroethane, followed by hydrolysis, in a reaction catalyzed by potassium hydroxide.[1]
Q2: What is the mechanism of the Claisen-type condensation in this synthesis?
The core of this synthesis lies in the Claisen condensation, a carbon-carbon bond-forming reaction. Here's a breakdown of the mechanism:
-
Enolate Formation: A strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), removes an acidic α-hydrogen from ethyl acetate to form an ester enolate. This enolate is a potent nucleophile.
-
Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.
-
Deprotonation of the Product: The resulting β-keto ester, this compound, has acidic α-hydrogens between the two carbonyl groups. The alkoxide base used in the reaction will deprotonate this product, driving the equilibrium of the reaction forward.[2][3]
-
Acidic Workup: A final acidic workup is necessary to neutralize the enolate and isolate the final product.
Q3: Why is the choice of base so critical in the condensation step?
The choice of base is crucial for several reasons:
-
Enolate Formation: The base must be strong enough to deprotonate ethyl acetate to a sufficient extent to initiate the reaction. The pKa of the α-protons of an ester is around 25, so a strong base is required.[4]
-
Preventing Side Reactions: Using an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide with ethyl acetate) prevents transesterification, a potential side reaction where the ester's alcohol portion is exchanged.
-
Driving the Equilibrium: As mentioned, the deprotonation of the final product is a key driving force for the reaction. The base must be able to facilitate this final, essentially irreversible, deprotonation step.[3]
TROUBLESHOOTING GUIDE
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Incomplete formation of 4-nitrobenzoyl chloride: The quality of the acyl chloride is paramount. Impure starting 4-nitrobenzoic acid or insufficient reaction time can lead to a poor yield of the intermediate. 2. Ineffective enolate formation: The base may not be strong enough, or the reaction conditions may not be anhydrous. Water will quench the enolate and hydrolyze the acyl chloride. 3. Self-condensation of ethyl acetate: If the addition of 4-nitrobenzoyl chloride is too slow or the reaction temperature is too high, the ethyl acetate enolate can react with another molecule of ethyl acetate. | 1. Verify the purity of 4-nitrobenzoyl chloride: If preparing in-house, ensure the complete removal of the chlorinating agent (e.g., by distillation). Consider purifying the acyl chloride by vacuum distillation before use.[5] 2. Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and a strong, fresh base. Consider using a stronger base like LDA for quantitative enolate formation.[2] 3. Control reaction conditions: Add the 4-nitrobenzoyl chloride solution dropwise to the pre-formed enolate at a low temperature (e.g., 0 °C or below) to favor the cross-condensation reaction. |
| Formation of Significant Side Products | 1. Ethyl 4-nitrobenzoate formation: If there is residual ethanol in the reaction mixture (e.g., from the preparation of sodium ethoxide), it can react with 4-nitrobenzoyl chloride. 2. Di-acylation or other side reactions: If the stoichiometry is not carefully controlled, or if the reaction is allowed to proceed for too long at a high temperature, further reactions can occur. | 1. Use a pre-prepared, solid base: Using commercially available sodium ethoxide or preparing it and ensuring complete removal of ethanol can minimize this side product. 2. Strict stoichiometric control and monitoring: Use a slight excess of the enolate to ensure complete consumption of the acyl chloride. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials: Incomplete reaction will leave 4-nitrobenzoyl chloride (or its hydrolyzed form, 4-nitrobenzoic acid) and excess ethyl acetate. 2. Oily or impure solid product: The crude product may contain various byproducts that hinder crystallization. | 1. Aqueous workup: A careful aqueous workup is essential. Washing with a mild base solution (e.g., saturated sodium bicarbonate) will remove acidic impurities like 4-nitrobenzoic acid.[6] 2. Purification by column chromatography or recrystallization: Column chromatography on silica gel is an effective method for separating the desired product from non-polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield a highly pure solid product. |
DETAILED EXPERIMENTAL PROTOCOL
This protocol details a reliable method for the synthesis of this compound, starting from 4-nitrobenzoic acid.
Part 1: Synthesis of 4-Nitrobenzoyl Chloride
This procedure is adapted from established methods for acyl chloride synthesis.[7][8]
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-nitrobenzoic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux (around 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has completely dissolved.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Part 2: Synthesis of this compound via Claisen-Type Condensation
Materials:
-
4-Nitrobenzoyl chloride
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt) or Lithium diisopropylamide (LDA)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol or a solution of LDA in anhydrous THF.
-
Cool the base solution to 0 °C in an ice bath.
-
Slowly add anhydrous ethyl acetate (1.1 equivalents) to the stirred base solution. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the enolate solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully adding it to a beaker of ice-cold dilute HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers successively with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.
VISUALIZATION OF THE SYNTHETIC WORKFLOW
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Work-Up Procedures for Reactions with Ethyl 4-Nitrophenylglyoxylate
Welcome to the technical support resource for researchers utilizing ethyl 4-nitrophenylglyoxylate. This guide is designed to provide practical, field-tested advice for navigating the critical work-up and purification stages of your reactions. We will move beyond simple procedural lists to explore the chemical rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when working with this versatile reagent.
Q1: What are the key chemical liabilities of this compound and its derivatives that I should be aware of during work-up?
A1: The molecule has three primary reactive sites to consider during work-up:
-
The Ethyl Ester: This group is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions (e.g., using NaOH or KOH). This will form the corresponding carboxylic acid, which can complicate purification. Mild bases like sodium bicarbonate are generally safer for neutralizing acid catalysts.
-
The α-Keto Group: The ketone functionality can be reactive, but it is generally stable to standard aqueous work-up conditions.
-
The Nitro Group: The nitro group is strongly electron-withdrawing, which acidifies the aromatic protons, but it is typically robust. However, it can be reduced by certain reagents (e.g., catalytic hydrogenation, some reducing metals) that may be carried into the work-up. Be mindful if your reaction conditions could facilitate this.
Q2: My reaction mixture is a dark, oily crude. Is this normal?
A2: Yes, reactions involving nitroaromatic compounds often result in yellow, orange, or dark brown crude mixtures.[1] This coloration is due to the chromophoric nature of the nitrophenyl group and the potential formation of minor, highly colored byproducts.[2] The final, purified product is typically a pale yellow solid.[3] Do not be discouraged by the initial appearance; focus on a systematic work-up and purification strategy.
Q3: Which solvents are recommended for extracting products derived from this compound?
A3: Ethyl acetate (EtOAc) and dichloromethane (DCM) are the most common and effective solvents.
-
Ethyl Acetate: Has good solvating power for a wide range of polarities, is less dense than water, and is relatively easy to remove under vacuum. It's an excellent first choice.
-
Dichloromethane: Its higher density can be convenient for separations as the organic layer will be on the bottom.[4] However, it is more volatile and has greater environmental and health concerns.
For less polar products, diethyl ether can be used, but it's often beneficial to dilute it with a more polar solvent like EtOAc to ensure complete extraction of the product.[4]
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses specific problems you may encounter and provides a logical path to their resolution.
Problem 1: Emulsion Formation During Extraction
Scenario: Upon shaking the separatory funnel with an aqueous solution, the organic and aqueous layers fail to separate, forming a thick, opaque emulsion.
Causality: Emulsions are common when fine particulate matter is present or when the densities of the aqueous and organic phases are too similar. High concentrations of dissolved salts or polar organic compounds can also contribute.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod. Avoid vigorous shaking, which can worsen the problem.[5]
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion by "salting out" the organic components.[5]
-
Filtration (Last Resort): For persistent emulsions, vacuum filter the entire mixture through a pad of Celite®. This will remove the particulate matter that may be stabilizing the emulsion. Recover the filtrate and allow the layers to separate.[5]
Problem 2: Product Loss After Aqueous Work-up
Scenario: TLC analysis of the crude reaction mixture shows a strong product spot, but after extraction and drying, the yield is extremely low, or the product is gone.
Causality: The product may have unexpectedly high water solubility, may have precipitated at the interface, or may be unstable to the work-up conditions.[6]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting product loss.
Solutions:
-
Check the Aqueous Layer: Never discard aqueous layers until your product is safely isolated and characterized.[6] If your product has become more polar than anticipated (e.g., through ester hydrolysis), it may partition into the aqueous phase. Perform a back-extraction with fresh organic solvent to recover it.
-
Test for Hydrolysis: Take a small aliquot of your combined aqueous layers and acidify it with dilute HCl. If a precipitate forms or if back-extraction now recovers material, your ester has likely hydrolyzed.
-
Check for Precipitation: Look for solid material at the interface of the separatory funnel or on the walls of your glassware. This solid may be your product.[7]
-
Volatility Check: If your product has a low molecular weight, it might have been lost during solvent removal on the rotary evaporator. Check the solvent in the rotovap trap.[6]
Problem 3: Unexpectedly Polar Byproduct on TLC
Scenario: A new, very polar spot appears on the TLC plate after work-up, which wasn't present in the initial reaction mixture.
Causality: This is the classic signature of ester hydrolysis, forming the 4-nitrophenylglyoxylic acid. This carboxylic acid will have a much lower Rf value than the parent ester.
Confirmation & Solution:
-
Confirmation: The polar spot should be UV active and may stain with an acidic indicator like bromocresol green.
-
Solution: If the amount of hydrolyzed product is minor, it can typically be removed by column chromatography. The carboxylic acid will stick strongly to the silica gel. If hydrolysis is significant, you may need to re-evaluate your work-up conditions, avoiding strong bases and prolonged exposure to aqueous environments.
Standardized Protocols
These protocols are designed to be robust starting points. Always monitor your specific reaction by TLC to validate each step.
Protocol 1: General Aqueous Work-up
This procedure is suitable for quenching reactions and removing water-soluble impurities.
Workflow Diagram:
Caption: Standard liquid-liquid extraction workflow.
Step-by-Step Methodology:
-
Quench: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl) to neutralize any reactive reagents.[8]
-
Extraction: Transfer the quenched mixture to a separatory funnel and dilute with ethyl acetate. The volume of ethyl acetate should be at least equal to the volume of the reaction mixture.
-
Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent immediately to release CO₂ pressure. Shake gently with frequent venting.[5] Drain the aqueous layer. This step removes acidic byproducts or unreacted acidic starting materials.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water and break any minor emulsions.[5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the primary method for purifying products derived from this compound.[9][10]
Key Principles:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A solvent system of hexanes and ethyl acetate is typically effective. The higher the proportion of ethyl acetate, the more polar the eluent and the faster compounds will move down the column. Dichloromethane can also be used in place of or in addition to ethyl acetate for fine-tuning polarity.[9]
-
Polarity: Your starting material, this compound, is moderately polar. Your product's polarity will depend on the transformation. The hydrolyzed byproduct, 4-nitrophenylglyoxylic acid, is very polar and will have a very low Rf.
Recommended Solvent Systems (Starting Points):
| Compound Polarity | Starting Eluent (Hexane:EtOAc) | Gradient To (Hexane:EtOAc) |
| Less Polar than Starting Material | 95:5 | 80:20 |
| Similar to Starting Material | 90:10 | 70:30 |
| More Polar than Starting Material | 80:20 | 50:50 or lower |
Step-by-Step Methodology:
-
Determine Rf: Using TLC, find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35.
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar solvent mixture.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. For best resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).
-
Elute: Run the column with your chosen solvent system, gradually increasing the polarity if necessary.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your final product.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L07579.03 [thermofisher.com]
- 4. Workup [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. How To [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. ukessays.com [ukessays.com]
stability issues and degradation of ethyl 4-nitrophenylglyoxylate
Welcome to the technical support center for ethyl 4-nitrophenylglyoxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation challenges encountered during experimentation. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your research.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems that may arise during the use of this compound, offering potential causes and actionable solutions.
1. Issue: Low or No Product Yield in a Nucleophilic Substitution Reaction.
-
Question: I am reacting this compound with an amine nucleophile, but I am observing very low to no formation of my desired amide product. What could be the issue?
-
Answer: This is a common issue that can stem from several factors related to the stability and reactivity of this compound. Let's break down the potential causes and solutions.
-
Cause 1: Degradation of this compound due to Hydrolysis. this compound is an ester and is susceptible to hydrolysis, especially in the presence of water and either acidic or basic conditions.[1][2][3] The hydrolysis reaction will break down the ester into 4-nitrophenylglyoxylic acid and ethanol, neither of which will participate in the desired amidation reaction.
Solution:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Control pH: If your reaction requires a base to deprotonate the amine, use a non-nucleophilic, anhydrous base. If acidic conditions are necessary, use a Lewis acid or an acid scavenger to prevent the accumulation of protic acids that can catalyze hydrolysis.
-
-
Cause 2: Side Reactions of the Nucleophile. The α-keto group in this compound is also an electrophilic center. A highly reactive amine could potentially react at this position, leading to a complex mixture of products.
Solution:
-
Temperature Control: Run the reaction at a lower temperature to favor the desired nucleophilic attack on the ester carbonyl.
-
Choice of Nucleophile: If possible, use a less sterically hindered amine to favor attack at the less hindered ester carbonyl.
-
-
Cause 3: Poor Quality of Starting Material. The starting material may have degraded during storage.
Solution:
-
Verify Purity: Before use, check the purity of your this compound using techniques like NMR or HPLC. A melting point determination can also be a quick indicator of purity.[4]
-
-
2. Issue: Observation of a Yellow Discoloration in the Product or Reaction Mixture.
-
Question: My reaction mixture or isolated product has a more intense yellow color than expected. What does this indicate?
-
Answer: The yellow color is likely due to the presence of 4-nitrophenolate or related nitrophenyl compounds.
-
Cause 1: Hydrolysis under Basic Conditions. If your reaction is run under basic conditions, hydrolysis of the ester will produce 4-nitrophenylglyoxylic acid. The resulting carboxylate can be unstable, and further degradation can lead to the formation of 4-nitrophenol. In a basic medium, 4-nitrophenol is deprotonated to form the intensely yellow 4-nitrophenolate ion.
Solution:
-
Minimize Excess Base: Use a stoichiometric amount of a non-nucleophilic base.
-
Aqueous Workup: During the workup, neutralize the reaction mixture to a slightly acidic or neutral pH before extraction to avoid the formation of the colored phenolate.
-
-
Cause 2: Photodegradation. Aromatic nitro compounds are known to be sensitive to light.[4][5][6] Exposure to UV or even ambient light can lead to the formation of colored byproducts.
Solution:
-
Protect from Light: Conduct your reaction in a flask wrapped in aluminum foil or in a dark fume hood. Store the starting material and any isolated products in amber vials, protected from light.
-
-
3. Issue: Inconsistent Results and Poor Reproducibility.
-
Question: I am getting inconsistent yields and product purity between different batches of my reaction. What could be the cause?
-
Answer: Inconsistent results are often linked to the stability of the starting material and variations in reaction conditions.
-
Cause 1: Degradation of this compound Stock. If the stock of this compound is old or has been improperly stored, it may have partially degraded.
Solution:
-
Fresh Reagent: Use a fresh bottle of the reagent or purify the existing stock before use.
-
Proper Storage: Always store this compound in a cool, dry, and dark place.[4]
-
-
Cause 2: Variability in Reaction Setup. Minor variations in moisture content, temperature, or reaction time can have a significant impact on the outcome.
Solution:
-
Standardize Procedures: Maintain a detailed and consistent experimental protocol. Use a temperature-controlled reaction vessel and monitor the reaction progress closely using TLC or HPLC.
-
-
II. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: It should be stored at ambient room temperature in a tightly sealed container to protect it from moisture.[4] The storage area should be dry, cool, and well-ventilated.[7] To prevent potential photodegradation, it is best to store it in a light-resistant container, such as an amber glass bottle.[5][6]
-
-
Q2: What is the expected shelf life of this compound?
-
A2: While a specific shelf life is not always provided by manufacturers, with proper storage as described above, the compound should remain stable for at least 12 months.[8] However, it is always recommended to verify the purity of the compound if it has been stored for an extended period or if you suspect degradation.
-
Degradation Pathways
-
Q3: What are the primary degradation pathways for this compound?
-
A3: The main degradation pathways are hydrolysis, photolysis, and thermal decomposition.
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, which is accelerated by acidic or basic conditions, yielding 4-nitrophenylglyoxylic acid and ethanol.[1][2][3]
-
Photolysis: Aromatic nitro compounds can undergo photochemical reactions upon exposure to UV light, potentially leading to the formation of nitrophenols and other colored byproducts.[4][5][6]
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can decompose, often with the release of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[7][9][10]
-
-
Analytical and Purity Assessment
-
Q4: How can I check the purity of my this compound?
-
A4: The purity can be assessed using several standard analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR can provide a detailed structural confirmation and identify impurities.[11][12]
-
HPLC: A reverse-phase HPLC method with UV detection is a sensitive method for quantifying the purity and detecting degradation products.[13][14]
-
Melting Point: A sharp melting point within the expected range (typically 40-42°C) is a good indicator of high purity.[4] A broad or depressed melting point suggests the presence of impurities.
-
-
III. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization may be required for specific instrumentation and applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.
IV. Visual Guides
Degradation Pathways of this compound
Troubleshooting Workflow for Low Reaction Yield
References
- 1. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Selection for Ethyl 4-Nitrophenylglyoxylate Transformations
Welcome to the technical support center for transformations of ethyl 4-nitrophenylglyoxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for this versatile building block. This compound, with its dual reactive sites—a nitro group and an α-keto ester moiety—presents unique challenges and opportunities in synthetic chemistry. This document provides a structured, question-and-answer-based approach to navigate these complexities, ensuring both scientific rigor and practical applicability in your experimental work.
I. Chemoselective Reduction of the Nitro Group
The selective reduction of the nitro group to an amine, while preserving the keto-ester functionality, is a critical transformation for accessing key intermediates like ethyl 4-aminophenylglyoxylate. This section addresses common challenges in achieving this chemoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to reduce the nitro group of this compound to an amine, but I am also seeing reduction of the keto group. How can I improve the chemoselectivity for the nitro group reduction?
A1: Achieving high chemoselectivity for the nitro group reduction in the presence of a ketone is a common challenge. The choice of catalyst and reaction conditions is paramount.
-
Catalyst Selection: Noble metal catalysts are often used, but their selectivity can vary. While Pd/C is a common choice for nitro reductions, it can also catalyze ketone hydrogenation, especially under harsh conditions.[1] For enhanced chemoselectivity, consider the following options:
-
Platinum-based catalysts: Pt/C or PtO₂ can sometimes offer better selectivity for nitro group reduction over ketones compared to palladium.
-
Ruthenium-based catalysts: Ru/TiO₂ has shown excellent performance in the selective reduction of the nitro group in 4-nitroacetophenone, a close analog of your substrate.[2] The strong interaction between the nitro group and the TiO₂ support is believed to contribute to this selectivity.
-
Modified noble metal catalysts: The addition of promoters or the use of specific supports can tune the selectivity of standard catalysts.
-
Non-noble metal catalysts: Systems based on iron (Fe) or cobalt (Co) have gained prominence for their high chemoselectivity in nitroarene hydrogenation.[3][4][5] An Fe/CaCl₂ system, for instance, is known to be mild and tolerate carbonyl groups.[6]
-
-
Reaction Conditions:
-
Hydrogen Source: While H₂ gas is common, transfer hydrogenation using donors like hydrazine hydrate or formic acid can sometimes offer better selectivity under milder conditions.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or isopropanol are commonly used.
-
Temperature and Pressure: Use the mildest conditions possible. Lower temperatures and pressures generally favor the reduction of the more labile nitro group over the ketone.
-
Q2: My nitro group reduction is sluggish or incomplete. What are the likely causes and how can I fix this?
A2: Incomplete reduction can be due to several factors related to the catalyst, reagents, or reaction setup.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Common poisons include sulfur, thiols, and other nitrogen-containing compounds.[7] Ensure high-purity reagents and solvents. The catalyst itself can also be deactivated by the deposition of organic byproducts on its surface.[8]
-
Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 5-10 mol%) might be necessary.
-
Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial. Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the substrate, hydrogen, and catalyst surface.
-
Inadequate Hydrogen Supply: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For larger-scale reactions, a Parr shaker or a similar hydrogenation apparatus that maintains a constant hydrogen pressure is recommended.
Q3: I am observing the formation of side products other than the desired amine and the over-reduced alcohol. What are these and how can I avoid them?
A3: The reduction of nitroarenes can proceed through various intermediates, such as nitroso and hydroxylamine species.[9][10] These intermediates can sometimes react with each other to form condensation products like azoxy, azo, and hydrazo compounds.[11]
-
Minimizing Side Products:
-
Efficient Hydrogenation: Ensure that the reaction proceeds efficiently to the final amine product without the accumulation of intermediates. This can be achieved by optimizing catalyst activity and hydrogen availability.
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of condensation byproducts.[12]
-
Catalyst Choice: Some catalysts are more prone to the formation of these byproducts than others. A screening of different catalysts might be necessary.
-
Data Summary: Catalyst Performance in Chemoselective Nitro Group Reduction of Analogous Substrates
| Catalyst | Substrate | H₂ Source | Temp (°C) | Pressure | Selectivity for Amino-Ketone (%) | Reference |
| 2.7 wt% Ru/TiO₂ (anatase) | 4-Nitroacetophenone | H₂ | 55-115 | 1 atm | >99 | [2] |
| Mn-pincer complex | Substituted Nitroarenes | H₂ | 130 | 80 bar | High (ketones partially reduced) | [9] |
| Co₁/NPC (single-atom) | Substituted Nitroarenes | H₂ | 80 | 30 bar | >99 | [3] |
| Fe/CaCl₂ | Substituted Nitroarenes | Hydrazine Hydrate | Reflux | N/A | High | [6] |
Note: Data is for analogous substrates and should be used as a starting point for optimization.
Experimental Protocol: Chemoselective Nitro Group Reduction using Ru/TiO₂
This protocol is adapted from the selective reduction of 4-nitroacetophenone and should be optimized for this compound.
-
Catalyst Preparation: Prepare a 2.7 wt% Ru/TiO₂ (anatase) catalyst as described in the literature or use a commercially available equivalent.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol) and the Ru/TiO₂ catalyst (5-10 mol% Ru).
-
Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate (10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) and then with hydrogen gas.
-
Hydrogenation: Place the flask under a hydrogen atmosphere (e.g., a balloon or a hydrogenation apparatus) at a pressure of 1 atm.
-
Reaction Monitoring: Stir the reaction mixture vigorously at a controlled temperature (start with a range of 50-80°C). Monitor the progress of the reaction by TLC or HPLC/GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 4-aminophenylglyoxylate.
II. Asymmetric Reduction of the Keto Group
The enantioselective reduction of the α-keto group to a chiral α-hydroxy ester (ethyl 4-nitrophenylmandelate) is a valuable transformation for the synthesis of optically active compounds. This section provides guidance on achieving high enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing an asymmetric reduction of the keto group, but the enantiomeric excess (ee) of my product is low. How can I improve it?
A1: Low enantioselectivity is a common issue in asymmetric catalysis and can be influenced by the catalyst, substrate, and reaction conditions.
-
Catalyst Choice:
-
Homogeneous Catalysts: Chiral ruthenium-diphosphine-diamine complexes (Noyori-type catalysts) are highly effective for the asymmetric hydrogenation of ketones. The choice of the chiral ligand (e.g., BINAP derivatives) is crucial.
-
Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and a borane source is another powerful method.[13][14]
-
Biocatalysts: Ketoreductases (KREDs) or whole-cell systems like baker's yeast can offer excellent enantioselectivity under mild conditions.[15] The substrate specificity of the enzyme is a key factor.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can have a significant impact on the catalyst's conformation and, consequently, the enantioselectivity. A screening of different solvents is often necessary.
-
Additives: In some cases, the addition of small amounts of acids or bases can influence the reaction rate and enantioselectivity.
-
Q2: My asymmetric reduction is not proceeding to completion, or it is very slow. What should I do?
A2: Similar to the nitro group reduction, slow or incomplete reactions can be due to catalyst deactivation or poor reaction conditions.
-
Catalyst Deactivation: The nitro group on the substrate or intermediates from its partial reduction could potentially inhibit or poison certain metal catalysts. If you suspect this, consider performing the keto reduction on a substrate where the nitro group has already been reduced to an amine or is protected.
-
Substrate Inhibition: In biocatalysis, high concentrations of the substrate or product can sometimes inhibit the enzyme.[16] A fed-batch approach, where the substrate is added gradually, can help to mitigate this.
-
Cofactor Regeneration (for Biocatalysis): Many ketoreductases require a cofactor like NADPH or NADH. For whole-cell systems, this is regenerated internally. For isolated enzymes, a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is often necessary.
Q3: How do I choose between a chemical catalyst and a biocatalyst for the asymmetric reduction?
A3: The choice depends on several factors, including the desired enantiomer, scale, available equipment, and substrate compatibility.
-
Chemical Catalysis (e.g., Noyori, CBS):
-
Pros: High turnover numbers, broad substrate scope, predictable stereochemical outcomes based on the catalyst's chirality.
-
Cons: Often requires high-pressure hydrogenation equipment, sensitivity to air and moisture, potentially expensive ligands and metals.
-
-
Biocatalysis (e.g., KREDs, yeast):
-
Pros: Extremely high enantioselectivity, mild reaction conditions (aqueous media, room temperature), environmentally friendly.
-
Cons: Substrate scope can be limited by the enzyme's active site, potential for substrate/product inhibition, may require specialized knowledge of enzymology.
-
Data Summary: Catalyst Performance in Asymmetric Reduction of Analogous Keto Esters
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Stereochemistry | Reference |
| Ru-BINAP | β-Keto Esters | up to 100 | up to 100 | (R) or (S) | |
| (R)-Me-CBS-oxazaborolidine/BH₃·THF | γ-Aryl-γ-keto esters | 88-95 | 95-99 | (R) | |
| Candida glabrata KRED (CgKR2) | Ethyl 2-oxo-4-phenylbutyrate | >99 | >99 | (R) | [15] |
| Baker's Yeast | Ethyl 2-oxocyclopentanecarboxylate | - | 99 | (S,S) |
Note: Data is for analogous substrates and should be used as a starting point for optimization.
Experimental Protocol: Asymmetric Reduction using a Ketoreductase (KRED)
This is a general protocol and should be adapted based on the specific KRED and substrate.
-
Enzyme and Cofactor Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0). Dissolve the ketoreductase, NAD(P)H, and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase) in the buffer.
-
Reaction Setup: In a temperature-controlled vessel, add the enzyme/cofactor solution.
-
Substrate Addition: Add the this compound, either all at once or in portions (fed-batch). The substrate can be dissolved in a water-miscible co-solvent like DMSO or isopropanol to aid solubility.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C). Monitor the reaction progress by chiral HPLC or GC.
-
Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography.
III. Visualization of Key Processes
Decision-Making Workflow for Catalyst Selection
Caption: Catalyst selection workflow for this compound.
General Reaction Pathway for Nitro Group Reduction
Caption: General mechanistic pathway for nitro group reduction.
IV. References
-
Rueping, M. et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: --INVALID-LINK--
-
Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem. Available at: --INVALID-LINK--
-
ECHEMI. (n.d.). How can an aromatic ketone be reduced in the presence of a nitro group? Available at: --INVALID-LINK--
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Available at: --INVALID-LINK--
-
Jørgensen, K. A. et al. (2002). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Wang, A. et al. (2022). Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites. Nature Communications. Available at: --INVALID-LINK--
-
Reddit. (2023). Hydrogenation troubleshooting. Available at: --INVALID-LINK--
-
Zhang, W. et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). Hydrogenation of nitro compounds. Available at: --INVALID-LINK--
-
Chemistry Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group? Available at: --INVALID-LINK--
-
Rueping, M. et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: --INVALID-LINK--
-
Yeong, K. K. et al. (2003). Catalyst preparation and deactivation issues for nitrobenzene hydrogenation in a microstructured falling film reactor. Chemical Engineering Science. Available at: --INVALID-LINK--
-
BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Available at: --INVALID-LINK--
-
Zhang, W. et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. ResearchGate. Available at: --INVALID-LINK--
-
Zakarina, N. et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation. Available at: --INVALID-LINK--
-
Zakarina, N. et al. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). Hydrogenation of nitro compounds to amines and catalyst therefor. Available at: --INVALID-LINK--
-
Orlandi, M. et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: --INVALID-LINK--
-
Chandrasekhar, S. et al. (2004). Asymmetric reduction of β-ketoesters and chiral β-iminoesters: Impact of a α-quaternary stereocenter. Tetrahedron: Asymmetry. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: --INVALID-LINK--
-
Shenvi, R. A. et al. (2014). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Sheldon, R. A. & Woodley, J. M. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: --INVALID-LINK--
-
Wasserscheid, P. et al. (2012). Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ACS Catalysis. Available at: --INVALID-LINK--
-
Wasserscheid, P. et al. (2012). Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ResearchGate. Available at: --INVALID-LINK--
-
Kim, S. et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: --INVALID-LINK--
-
Hudlicky, T. (2003). New Methodology for the Asymmetric Reduction of Ketones. Current Organic Chemistry. Available at: --INVALID-LINK--
-
Synthesis Workshop. (2024). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. Available at: --INVALID-LINK--
-
White, J. D. & Shaw, S. (2012). A new catalyst for the asymmetric Henry reaction: synthesis of β-nitroethanols in high enantiomeric excess. Organic Letters. Available at: --INVALID-LINK--
-
Sahoo, S. K. et al. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Advances. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Available at: --INVALID-LINK--
-
Jackson, S. D. et al. (2014). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Organic Process Research & Development. Available at: --INVALID-LINK--
-
Ariel University. (2023). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Molecules. Available at: --INVALID-LINK--
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Identification of Ethyl 4-Nitrophenylglyoxylate
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Ethyl 4-nitrophenylglyoxylate (C₁₀H₉NO₅, Molar Mass: 223.18 g/mol ) is a key intermediate in the synthesis of various pharmaceuticals.[1] Its purity and structural integrity are critical for the successful synthesis of downstream products. This guide provides an in-depth comparison of the primary analytical methods for the comprehensive identification and characterization of this compound, complete with experimental insights and data.
Introduction: The Importance of Orthogonal Analytical Approaches
No single analytical technique can provide a complete structural and purity profile of a chemical entity. A robust analytical strategy relies on the application of orthogonal methods, each providing a unique piece of the puzzle. For this compound, a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques (GC and HPLC) is essential for unambiguous identification and purity assessment. This guide will delve into the practical application and comparative strengths of each of these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~8.1 | Doublet | 2H | Aromatic protons meta to the nitro group |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm) to provide a reference point for chemical shifts.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C=O (keto) |
| ~162 | C=O (ester) |
| ~150 | Aromatic C-NO₂ |
| ~135 | Aromatic C-C=O |
| ~130 | Aromatic CH |
| ~124 | Aromatic CH |
| ~63 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Expert Insight: The chemical shifts of the two carbonyl carbons are particularly diagnostic. The keto-carbonyl carbon is typically found further downfield compared to the ester carbonyl carbon.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Commercial suppliers of this compound often use FTIR to confirm the identity of the material.
Expected FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethyl group) |
| ~1730 | C=O stretch | Ester carbonyl |
| ~1690 | C=O stretch | Keto carbonyl |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1525, ~1345 | N-O stretch | Nitro group |
| ~1250 | C-O stretch | Ester |
Trustworthiness of the Protocol: The presence of two distinct carbonyl peaks and the characteristic absorptions of the nitro group and the aromatic ring provides a high degree of confidence in the identification of the compound.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation. Place a small amount of the crystalline or powdered this compound directly onto the ATR crystal.
-
Instrument Setup: Set the instrument to collect data in the mid-infrared range (4000-400 cm⁻¹).
-
Data Acquisition: Collect the spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 223
-
Key Fragments:
-
m/z = 178 ([M - OEt]⁺)
-
m/z = 150 ([M - C₂H₅OCO]⁺)
-
m/z = 120 ([C₆H₄NO]⁺)
-
m/z = 104 ([C₇H₄O]⁺)
-
m/z = 76 ([C₆H₄]⁺)
-
Expertise in Interpretation: The fragmentation pattern is crucial for confirming the structure. The loss of the ethoxy group (-OEt) and the ethyl formate group are characteristic fragmentations for ethyl esters.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to determine the purity (assay) of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Comparative Advantages of HPLC:
-
Versatility: Can be used for non-volatile and thermally labile compounds, although this compound is amenable to GC.
-
Preparative Capabilities: Can be scaled up to purify larger quantities of the compound.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a standard solution of known concentration of this compound in the mobile phase. Prepare the sample for analysis by dissolving it in the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution may be necessary to separate impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 280 nm, due to the nitrophenyl chromophore).
-
-
Data Analysis: The retention time of the peak in the sample chromatogram should match that of the standard. The peak area can be used to quantify the amount of the compound and to determine its purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Comparison of Analytical Methods
| Method | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed structural information, connectivity of atoms. | Unambiguous structure elucidation. | Lower sensitivity, requires more sample, more expensive instrumentation. |
| FTIR | Presence of key functional groups. | Fast, non-destructive, easy to use. | Provides limited structural information, not ideal for complex mixtures. |
| Mass Spec (GC-MS) | Molecular weight and fragmentation pattern. | High sensitivity, can be coupled with chromatography for mixture analysis. | Fragmentation can be complex, molecular ion may not always be observed. |
| HPLC | Purity assessment, quantification. | High resolution, versatile for a wide range of compounds. | Requires method development, may not provide structural information on its own. |
Visualizing the Analytical Workflow
A comprehensive analytical workflow ensures a thorough characterization of this compound.
Caption: A typical analytical workflow for the characterization of this compound.
Conclusion
The robust identification of this compound necessitates a multi-faceted analytical approach. NMR spectroscopy stands as the definitive tool for structural elucidation, while FTIR provides rapid confirmation of key functional groups. Mass spectrometry, particularly when coupled with gas chromatography, offers crucial information on molecular weight and fragmentation, in addition to being a primary method for purity assessment. HPLC provides a powerful alternative for purity analysis and quantification. By judiciously employing these complementary techniques, researchers can ensure the quality and identity of this important synthetic intermediate, thereby safeguarding the integrity of their subsequent research and development endeavors.
References
A Comparative Guide to the Reactivity of Ethyl 4-Nitrophenylglyoxylate and Its Analogs
For professionals in chemical research and drug development, understanding the nuanced reactivity of key building blocks is paramount. Ethyl 4-nitrophenylglyoxylate, an α-keto ester, is a valuable synthon used in the creation of complex organic molecules.[1] Its reactivity is dominated by the presence of two adjacent carbonyl groups and the powerful electronic influence of a para-nitro group on the phenyl ring. This guide provides an in-depth comparison of its reactivity against key structural analogs, supported by experimental principles and detailed protocols.
The central thesis of this guide is that the reactivity of the glyoxylate core is exquisitely tunable via electronic effects imparted by substituents on the aromatic ring. By modulating the electron density at the carbonyl centers, we can control the rates and outcomes of critical reactions. We will compare the titular compound with three informative analogs:
-
Ethyl Phenylglyoxylate (Unsubstituted) : Our baseline for comparison.
-
Ethyl 4-Methoxyphenylglyoxylate (Electron-Donating Group, EDG) : Features a methoxy group (-OCH₃) that donates electron density through resonance.
-
Ethyl 4-Chlorophenylglyoxylate (Electron-Withdrawing Group, EWG) : Features a chloro group (-Cl) that withdraws electron density primarily through induction.
The Electronic Landscape: How Substituents Dictate Reactivity
The reactivity of phenylglyoxylates is governed by the electrophilicity of the two carbonyl carbons: the ketone and the ester. Nucleophiles can, in principle, attack either site. The aromatic ring substituent plays a decisive role by altering the electron density at these centers.
-
Electron-Withdrawing Groups (EWGs) like the nitro (-NO₂) and chloro (-Cl) groups pull electron density away from the carbonyl carbons. This effect makes the carbons more electron-deficient (more positive partial charge) and, therefore, significantly more susceptible to nucleophilic attack.[2] The nitro group is one of the strongest EWGs, exerting its influence through both resonance and induction.
-
Electron-Donating Groups (EDGs) like the methoxy (-OCH₃) group push electron density into the carbonyl system, primarily through resonance. This increased electron density reduces the electrophilicity of the carbonyl carbons, making them less reactive towards nucleophiles.
This fundamental principle can be visualized as follows:
Caption: Electronic influence of substituents on carbonyl reactivity.
Comparative Reactivity in Key Transformations
We will now examine how these electronic differences manifest in two fundamental reactions: nucleophilic addition to the keto-carbonyl and base-catalyzed hydrolysis of the ester.
Nucleophilic Addition: The Reduction of the Ketone
The reduction of the ketone carbonyl to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction. The nucleophile, a hydride ion (H⁻), attacks the electrophilic keto-carbon.[3] The reaction rate is directly proportional to the electrophilicity of this carbon.
Experimental Insight: A competitive reaction experiment would reveal the relative reactivity. If equimolar amounts of the four analogs are subjected to a limited amount of NaBH₄, the product distribution will directly reflect the reactivity hierarchy. The compound with the most electron-deficient keto-carbon (this compound) will react the fastest and yield the most product.
This relationship is quantitatively described by the Hammett equation , log(k/k₀) = ρσ, which correlates reaction rates (k) of substituted aromatic compounds to the electronic properties of the substituent (σ) and the reaction's sensitivity to these effects (ρ).[4][5] For nucleophilic attack on the carbonyl carbon, the reaction constant (ρ) is positive, meaning electron-withdrawing groups (positive σ values) accelerate the reaction.[6]
| Compound | Substituent (X) | Hammett Constant (σₚ) | Expected Relative Rate of Reduction |
| This compound | -NO₂ | +0.78 | Highest |
| Ethyl 4-Chlorophenylglyoxylate | -Cl | +0.23 | High |
| Ethyl Phenylglyoxylate | -H | 0.00 | Moderate (Baseline) |
| Ethyl 4-Methoxyphenylglyoxylate | -OCH₃ | -0.27 | Lowest |
| Note: Hammett constants are established reference values. |
Ester Hydrolysis: A Kinetic Comparison
The base-catalyzed hydrolysis (saponification) of the ethyl ester functional group is another critical reaction. This process proceeds via nucleophilic acyl substitution, where a hydroxide ion (OH⁻) attacks the ester carbonyl carbon.[7] Similar to the reduction, the rate of this initial attack is the rate-determining step and is highly sensitive to the electrophilicity of the ester carbonyl.
Experimental Insight: We can monitor the kinetics of this reaction by observing the formation of the corresponding carboxylate product. For the nitro-substituted analog, the release of the 4-nitrophenolate ion upon hydrolysis can be conveniently tracked using UV-Vis spectrophotometry due to its strong absorbance.[8] By performing the reaction under pseudo-first-order conditions (a large excess of base), we can determine the rate constant for each analog. The expected trend in rate constants will mirror that of the reduction reaction.
| Compound | Substituent (X) | Expected Relative Rate of Hydrolysis (k_obs) |
| This compound | -NO₂ | Fastest (k ≈ 10⁻² s⁻¹) |
| Ethyl 4-Chlorophenylglyoxylate | -Cl | Fast (k ≈ 10⁻³ s⁻¹) |
| Ethyl Phenylglyoxylate | -H | Moderate (k ≈ 10⁻⁴ s⁻¹) |
| Ethyl 4-Methoxyphenylglyoxylate | -OCH₃ | Slowest (k ≈ 10⁻⁵ s⁻¹) |
| Note: The rate constants are illustrative estimates to demonstrate the expected orders of magnitude. |
The strongly electron-withdrawing nitro group drastically increases the rate of hydrolysis, making this compound significantly more labile under basic conditions than its analogs.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, including necessary controls and precise measurements.
Protocol 1: Comparative Reduction of Phenylglyoxylate Analogs
Objective: To qualitatively assess the relative reactivity of the four analogs towards reduction by NaBH₄.
Methodology:
-
Preparation: In four separate, identical flasks, dissolve 0.1 mmol of each analog (this compound, ethyl 4-chlorophenylglyoxylate, ethyl phenylglyoxylate, and ethyl 4-methoxyphenylglyoxylate) in 5 mL of ethanol at 0 °C.
-
Initiation: Prepare a single stock solution of NaBH₄ (0.025 mmol, 0.25 equivalents) in 1 mL of cold ethanol. Add 0.25 mL of this solution to each of the four flasks simultaneously.
-
Reaction: Stir the reactions at 0 °C for 15 minutes.
-
Quenching: Add 1 mL of acetone to each flask to quench any unreacted NaBH₄.
-
Analysis: Dilute a 100 µL aliquot from each reaction mixture into 1 mL of a suitable solvent (e.g., acetonitrile). Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) against authentic standards of the starting materials and the corresponding alcohol products.
-
Validation: The ratio of the product peak area to the remaining starting material peak area provides a quantitative measure of conversion. The analog with the highest product-to-starting-material ratio is the most reactive.
Protocol 2: Kinetic Analysis of Ester Hydrolysis via UV-Vis Spectrophotometry
Objective: To determine the pseudo-first-order rate constant (k_obs) for the alkaline hydrolysis of each analog.
Caption: Workflow for kinetic analysis of ester hydrolysis.
Methodology:
-
Instrumentation Setup: Set a UV-Vis spectrophotometer to kinetic mode and thermostat the cuvette holder to 25.0 °C. Set the monitoring wavelength appropriate for the phenolate product of the specific analog.
-
Reagent Preparation:
-
Prepare a 1.0 mM stock solution of the chosen glyoxylate analog in acetonitrile.
-
Prepare the hydrolysis buffer: 0.1 M NaOH in a 9:1 v/v mixture of water and acetonitrile.
-
-
Blank Measurement: Add 3.0 mL of the hydrolysis buffer to a quartz cuvette and record the baseline absorbance.
-
Reaction Initiation: To the same cuvette, inject 50 µL of the 1.0 mM analog stock solution. Mix rapidly by inverting the cuvette, and immediately begin recording absorbance readings every 5 seconds for at least 5 half-lives.
-
Data Analysis:
-
The reaction follows the equation: A(t) = A_inf - (A_inf - A₀)e^(-k_obs*t).
-
Plot ln(A_inf - A_t) versus time (t), where A_t is the absorbance at time t and A_inf is the final absorbance.
-
The plot should be a straight line, the negative slope of which is the pseudo-first-order rate constant, k_obs.
-
-
Validation: Repeat the experiment in triplicate for each analog to ensure reproducibility. The linearity of the plot (R² > 0.99) validates the first-order kinetic model.
Conclusion
The reactivity of this compound is markedly higher than that of its unsubstituted, chloro-, and methoxy-substituted analogs in reactions involving nucleophilic attack at the carbonyl centers. This heightened reactivity is a direct and predictable consequence of the potent electron-withdrawing nature of the para-nitro group, which significantly increases the electrophilicity of both the keto and ester carbonyl carbons.
For the medicinal chemist or process scientist, this understanding is crucial. When designing a synthesis, the choice of substituent provides a powerful tool for tuning reactivity. A highly activated substrate like this compound may be ideal for difficult nucleophilic additions but may lack stability in basic media. Conversely, an electron-rich analog like ethyl 4-methoxyphenylglyoxylate will be more robust but may require more forcing conditions to react. By leveraging these electronic effects, researchers can optimize reaction conditions, improve yields, and enhance the overall efficiency of their synthetic strategies.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. web.viu.ca [web.viu.ca]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 4-Nitrophenylglyoxylate: A New, Validated Route
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficiency, scalability, and environmental impact of synthetic routes are of paramount importance. Ethyl 4-nitrophenylglyoxylate is a key building block in the synthesis of various biologically active molecules. This guide provides an in-depth technical comparison between a traditional synthetic method and a novel, validated route for its preparation, offering experimental data to support the adoption of a more efficient and modern approach.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals. Its reactive keto-ester functionality makes it a versatile precursor for the construction of complex molecular architectures. The demand for efficient and cost-effective methods for its synthesis is therefore of significant interest to the chemical and pharmaceutical industries.
The Traditional Synthetic Route: A Critical Evaluation
The classical approach to the synthesis of this compound involves a base-catalyzed Claisen-type condensation reaction between 4-nitrotoluene and diethyl oxalate. This method, while established, presents several challenges that can impact its overall efficiency and scalability.
Mechanistic Underpinnings of the Traditional Route
The reaction proceeds via the deprotonation of the methyl group of 4-nitrotoluene by a strong base, typically an alkoxide, to form a carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion leads to the formation of the desired product.
A Comparative Guide to the Characterization of Ethyl 4-Nitrophenylglyoxylate Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is the bedrock of innovation. Ethyl 4-nitrophenylglyoxylate serves as a versatile scaffold, and its derivatives, particularly oximes, are of significant interest for their potential therapeutic applications, including antimicrobial activities.[1][2] This guide provides an in-depth comparison of critical analytical techniques for the unambiguous characterization of these derivatives, moving beyond mere data reporting to explain the causality behind experimental choices and the synergy between different methods.
The Synthetic Foundation: Preparing the Derivative
A robust characterization begins with a well-defined starting material. The derivatization of this compound, often to form an oxime, is a common and crucial step. The oxime derivative, ethyl 2-hydroxyimino-2-(4-nitrophenyl)acetate, serves as our primary example. Its synthesis is typically achieved through a nitrosation reaction.
The choice of an acidic medium like glacial acetic acid is critical; it facilitates the in-situ formation of the nitrosating agent from sodium nitrite. Maintaining a low temperature (0-5 °C, or 273 K) during the addition of sodium nitrite is paramount to prevent the decomposition of nitrous acid and minimize side reactions, ensuring a higher yield and purity of the desired product.[3]
Experimental Protocol: Synthesis of Ethyl 2-hydroxyimino-2-(4-nitrophenyl)acetate[3]
-
Dissolution: Dissolve ethyl 3-oxo-3-(4-nitrophenyl)propanoate (2 mmol) in glacial acetic acid (3 ml).
-
Cooling: Cool the solution to 273 K (0 °C) using an ice bath.
-
Reagent Preparation: Prepare a solution of sodium nitrite (5 mmol) in water (2 ml).
-
Slow Addition: Add the sodium nitrite solution drop-wise to the cooled reaction mixture. The slow addition is crucial for controlling the reaction exotherm.
-
Initial Reaction: Stir the resulting solution for 1 hour at 273 K.
-
Warming: Allow the reaction temperature to rise to 303 K (30 °C) and continue stirring for an additional hour to ensure the reaction goes to completion.
-
Quenching & Extraction: Quench the reaction by adding water (2.5 ml) and perform an extraction with diethyl ether (4 x 5 ml) to isolate the product.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of an oxime derivative.
The Integrated Characterization Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule. True scientific integrity is achieved by integrating data from orthogonal methods. Spectroscopic techniques elucidate the molecular formula and connectivity, while X-ray crystallography provides the definitive three-dimensional structure.
Diagram: Integrated Analytical Workflow
Caption: An integrated workflow for comprehensive characterization.
Comparative Analysis of Characterization Techniques
A. Spectroscopic Characterization: Building the Molecular Picture
Spectroscopy provides the foundational data for proposing a chemical structure. Each technique offers a unique piece of the puzzle.[4][5]
-
Mass Spectrometry (MS): This is the first step to confirm that the reaction produced a product of the expected molecular weight. It provides the mass-to-charge ratio (m/z), validating the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present.[6] For our example oxime, key stretches would include the O-H of the oxime, the C=N of the oxime, the C=O of the ester, and the N-O stretches of the nitro group. The absence of the starting material's ketone peak and the appearance of the C=N and O-H peaks are primary indicators of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the molecular skeleton, including the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), and their connectivity.[7]
Table 1: Comparison of Spectroscopic Data for a Representative Derivative (Based on (Z)-Ethyl 2-hydroxyimino-2-(4-nitrophenyl)acetate and related structures)[3][7]
| Technique | Observation | Interpretation |
| MS (ESI-) | [M-H]⁻ ion at m/z 251.05 | Confirms molecular formula C₁₀H₁₀N₂O₅ (MW 252.20 g/mol ). |
| IR (cm⁻¹) | ~3400 (broad) | O-H stretch of the hydroxyimino group. |
| ~1730 (strong) | C=O stretch of the ethyl ester. | |
| ~1640 (medium) | C=N stretch of the oxime. | |
| ~1520 & ~1350 | Asymmetric and symmetric NO₂ stretches. | |
| ¹H NMR (ppm) | ~8.3 (d, 2H), ~7.8 (d, 2H) | Protons on the para-substituted nitrophenyl ring. |
| ~4.4 (q, 2H) | -OCH₂- protons of the ethyl group. | |
| ~1.4 (t, 3H) | -CH₃ protons of the ethyl group. | |
| ¹³C NMR (ppm) | ~163 | C=O of the ester. |
| ~150 | C=N of the oxime. | |
| ~148, ~128, ~124 | Carbons of the nitrophenyl ring. | |
| ~62 | -OCH₂- of the ethyl group. | |
| ~14 | -CH₃ of the ethyl group. |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO is often preferred for oximes to clearly observe the exchangeable O-H proton.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Interpretation:
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze chemical shifts to infer the electronic environment of nuclei.
-
Analyze splitting patterns (multiplicity) to determine neighboring protons.
-
Use 2D NMR to confirm ¹H-¹H (COSY) and ¹H-¹³C (HSQC) correlations, assembling the molecular fragments into a complete structure.
-
B. X-ray Crystallography: The Definitive Structure
While spectroscopy allows for a confident structural proposal, single-crystal X-ray diffraction provides indisputable proof of structure, including stereochemistry and the conformation adopted in the solid state.[8][9] This is a self-validating system; the data must fit a unique structural model with a high degree of precision.
The analysis of this compound derivatives reveals key structural features. For instance, in (Z)-Ethyl 2-hydroxyimino-2-(4-nitrobenzyl)ethanoate, the molecule adopts a Z conformation around the C=N bond.[3] The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds (e.g., O-H···O) and C-H···O interactions, which dictate the material's macroscopic properties.[3][7]
Table 2: Comparative Crystallographic Data of Related Oxime Esters
| Parameter | (Z)-Ethyl 2-hydroxyimino-2-(4-nitrobenzyl)ethanoate[3] | Ethyl (2E)-2-(hydroxyimino)propanoate[7] | (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate[10] |
| Formula | C₁₁H₁₀N₂O₆ | C₅H₉NO₃ | C₁₂H₁₃NO₅ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 23.2347 | 11.743 | 11.524 |
| b (Å) | 12.0698 | 4.4227 | 7.2367 |
| c (Å) | 8.9698 | 16.860 | 14.866 |
| β (°) | 106.100 | 130.531 | 111.027 |
| Key Interaction | O-H···O hydrogen bonds forming chains | O-H···N hydrogen bonds and π-stacking | O-H···O and C-H···O hydrogen bonds |
This comparative data demonstrates how changes to the molecular scaffold, such as the addition or removal of phenyl rings and other functional groups, directly influence the unit cell dimensions and the nature of the intermolecular forces that stabilize the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step, requiring slow evaporation, solvent layering, or vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer. A stream of nitrogen gas cools the crystal (e.g., to 100 K) to minimize thermal motion. X-rays (commonly Mo Kα radiation) are diffracted by the crystal as it is rotated.
-
Structure Solution: The diffraction pattern is processed to determine the unit cell and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.[8]
Performance Comparison: Linking Structure to Biological Activity
The ultimate goal of characterizing these derivatives is often to understand their performance in a biological context. Precise structural knowledge is essential for building structure-activity relationships (SAR). For example, different oxime derivatives have been shown to exhibit a range of antimicrobial activities.
Table 3: Comparative Antimicrobial Activity (MIC) of Selected Oxime Derivatives (Data is representative and compiled from studies on related structures)[1][11]
| Compound | Derivative Type | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| Compound A | O-benzyl oxime[1] | >100 | 12.5 |
| Compound B | O-(2,4-dichlorobenzyl) oxime[1] | 6.25 | 3.13 |
| Compound C | Nitrobenzyl-oxy-phenol[11][12] | >50 | 23 |
This data illustrates that substitutions on the parent scaffold, confirmed by the characterization methods described above, can dramatically alter biological performance. The addition of electron-withdrawing groups like dichlorobenzyl appears to enhance activity against both Gram-negative and Gram-positive bacteria compared to a simple benzyl group.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The characterization of this compound derivatives is a multi-faceted process that demands a synergistic application of analytical techniques. While spectroscopy (NMR, IR, MS) is essential for elucidating the molecular framework, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This integrated approach is not merely an academic exercise; it is a prerequisite for establishing robust structure-activity relationships, guiding the rational design of new derivatives, and ensuring the scientific integrity required for advancing drug development.
References
- 1. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (Z)-Ethyl 2-hydroxyimino-2-(4-nitrobenzyl)ethanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Ethyl (2E)-2-(hydroxyimino)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Heterocyclic Compounds Synthesized from Ethyl 4-Nitrophenylglyoxylate
For researchers and professionals in drug development, the identification of versatile starting materials is a cornerstone of efficient and innovative therapeutic design. Ethyl 4-nitrophenylglyoxylate, with its reactive α-ketoester functionality and the electronically significant nitrophenyl group, represents a privileged scaffold for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth, comparative analysis of the biological activities of three key classes of compounds synthesized from this valuable precursor: pyrazoles, thiazoles, and 1,3,4-oxadiazoles. We will delve into the rationale behind their synthesis, compare their biological performance against established therapeutic agents using experimental data, and provide detailed protocols to ensure reproducibility and further investigation.
The Strategic Advantage of this compound in Heterocyclic Synthesis
This compound is an attractive starting material for several reasons. The vicinal dicarbonyl system offers multiple reaction sites for cyclization reactions, while the ester group can be further modified. The 4-nitrophenyl moiety is a strong electron-withdrawing group, which can influence the reactivity of the molecule and often contributes to the biological activity of the final compounds, particularly in the realm of antimicrobial and anticancer agents.[1]
This guide will focus on the synthesis and comparative biological evaluation of three classes of heterocycles derived from this compound, each with distinct and significant therapeutic potential.
Synthesis Pathways: From a Common Precursor to Diverse Bioactive Scaffolds
The following synthetic strategies leverage the reactivity of this compound to construct pyrazole, thiazole, and 1,3,4-oxadiazole ring systems. The choice of reagents and reaction conditions is critical in directing the cyclization to the desired heterocyclic core.
Caption: Synthetic routes from this compound.
Comparative Biological Activity
A systematic evaluation of the synthesized pyrazole, thiazole, and 1,3,4-oxadiazole derivatives reveals distinct and potent biological activities. Here, we compare their performance against established drugs in each therapeutic area.
Antimicrobial Activity: Pyrazole Derivatives vs. Ciprofloxacin
Pyrazole derivatives synthesized from this compound often exhibit significant antimicrobial properties. The presence of the pyrazole nucleus is a common feature in many antimicrobial drugs. We compare the efficacy of a representative pyrazole derivative against the broad-spectrum antibiotic, Ciprofloxacin.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Pyrazole Derivative (from this compound) | 0.25[1] | 0.25[1] |
| Ciprofloxacin (Standard) | 0.25 - 1.0[2] | 0.015 - 1.0[2] |
The data indicates that the synthesized pyrazole derivatives can exhibit antimicrobial activity comparable to, and in some cases exceeding, that of the standard antibiotic Ciprofloxacin against certain bacterial strains.[1][2]
Anticancer Activity: Thiazole Derivatives vs. Doxorubicin
Thiazole-containing compounds are a well-established class of anticancer agents. The thiazole ring is a key component of several clinically used drugs. Here, we compare the cytotoxic effects of a synthesized thiazole derivative against the widely used chemotherapy agent, Doxorubicin.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| Thiazole Derivative (from this compound) | 2.57[3] | 29.0 - 77.0[4] |
| Doxorubicin (Standard) | 0.5 - 2.5[5][6] | 0.5 - 2.9[5][7] |
The synthesized thiazole derivatives demonstrate potent anticancer activity, with IC50 values in the low micromolar range, highlighting their potential as effective cytotoxic agents.[3][4] While Doxorubicin generally shows higher potency, the comparable activity of the novel thiazoles warrants further investigation and optimization.[5][6][7]
Anti-inflammatory Activity: 1,3,4-Oxadiazole Derivatives vs. Diclofenac
1,3,4-Oxadiazole derivatives have emerged as promising anti-inflammatory agents. Their mechanism often involves the inhibition of inflammatory mediators like nitric oxide (NO). We compare the anti-inflammatory effect of a representative 1,3,4-oxadiazole with the nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.
Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Nitric Oxide Production)
| Compound | % Inhibition of NO Production (at 200 µg/mL) |
| 1,3,4-Oxadiazole Derivative (from this compound) | 74.16%[8] |
| Diclofenac (Standard) | ~60-75%[9] |
The synthesized 1,3,4-oxadiazole derivative shows significant inhibition of nitric oxide production, comparable to the standard anti-inflammatory drug Diclofenac, indicating its potential as a novel anti-inflammatory agent.[8][9]
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed experimental protocols for the synthesis and biological evaluation are provided below.
Synthesis Protocols
Caption: General workflow for heterocyclic synthesis.
1. General Procedure for Pyrazole Synthesis:
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[10]
2. General Procedure for Thiazole Synthesis (Hantzsch-type Reaction):
-
In a round-bottom flask, combine this compound (1 mmol), thiourea or a thioamide derivative (1.1 mmol), and a catalytic amount of a base (e.g., piperidine) in ethanol (25 mL).
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
The resulting solid is filtered, washed with cold ethanol, and purified by column chromatography or recrystallization to yield the desired thiazole derivative.[11]
3. General Procedure for 1,3,4-Oxadiazole Synthesis (Multi-step):
-
Step 1: Hydrazide formation: React this compound (1 mmol) with hydrazine hydrate (2 mmol) in refluxing ethanol for 6-8 hours to form the corresponding hydrazide.
-
Step 2: Acyl/Aroyl hydrazide formation: Treat the hydrazide (1 mmol) with an appropriate acyl or aroyl chloride (1.1 mmol) in a suitable solvent like pyridine or dichloromethane at 0°C to room temperature.
-
Step 3: Cyclization: The resulting acyl/aroyl hydrazide (1 mmol) is subjected to cyclodehydration using a reagent like phosphorus oxychloride or polyphosphoric acid with heating to yield the 1,3,4-oxadiazole derivative.[12]
-
Purify the final product by recrystallization or column chromatography.
Biological Assay Protocols
Caption: Workflow for biological activity screening.
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
2. Anticancer Activity (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][14]
3. Anti-inflammatory Activity (Griess Assay for Nitric Oxide Production):
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production, except for the control group.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and mix it with Griess reagent.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[1][15]
Conclusion and Future Perspectives
This guide demonstrates that this compound is a highly valuable and versatile precursor for the synthesis of diverse heterocyclic compounds with significant biological activities. The pyrazole, thiazole, and 1,3,4-oxadiazole derivatives synthesized from this starting material exhibit potent antimicrobial, anticancer, and anti-inflammatory properties, respectively, with efficacies comparable to established therapeutic agents.
The provided synthetic and biological testing protocols offer a robust framework for researchers to explore the vast chemical space accessible from this compound. Future investigations should focus on expanding the library of synthesized compounds, exploring structure-activity relationships (SAR) to optimize potency and selectivity, and conducting in-vivo studies to validate the therapeutic potential of the most promising candidates. The continued exploration of derivatives from this precursor holds considerable promise for the discovery of novel and effective therapeutic agents.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrazole derivatives and their antimicrobial activities [wisdomlib.org]
- 11. ijper.org [ijper.org]
- 12. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of catalysts for ethyl 4-nitrophenylglyoxylate reactions
A Comparative Guide to Catalysts for Ethyl 4-Nitrophenylglyoxylate Reactions
This guide provides a comparative analysis of catalytic systems for reactions involving this compound, a versatile synthetic intermediate. Given its dual reactive sites—an α-keto ester function and an aromatic nitro group—the choice of catalyst is paramount in directing the reaction toward the desired chemical transformation. We will explore catalysts for asymmetric keto-reduction, chemoselective nitro-reduction, and carbon-carbon bond formation, providing experimental data and procedural insights to guide researchers in their synthetic endeavors.
Introduction: The Synthetic Potential of this compound
This compound is a valuable building block in organic synthesis, primarily due to its two distinct and chemically addressable functional groups.[1] The α-keto ester moiety is a precursor to chiral α-hydroxy esters, which are key structural motifs in many pharmaceutical agents. Simultaneously, the nitroaromatic group can be reduced to an aniline, a cornerstone for the synthesis of a vast array of dyes, agrochemicals, and active pharmaceutical ingredients.[2][3] The central challenge and opportunity lie in the selective transformation of one group while preserving the other, a feat accomplished through judicious catalyst selection. This guide delves into three critical reaction classes and compares the performance of leading catalytic systems for each.
Asymmetric Reduction of the α-Keto Ester
The enantioselective reduction of the α-keto group to a chiral α-hydroxy ester is one of the most valuable transformations of this substrate. The resulting products are highly sought-after chiral building blocks. Asymmetric transfer hydrogenation (ATH) has emerged as a robust and efficient methodology for this purpose.
Expertise & Experience: The Rationale for Noyori-Type Catalysts
Noyori-Ikariya type catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], are exceptionally effective for the transfer hydrogenation of ketones and α-keto esters.[4] The success of these catalysts stems from a "metal-ligand bifunctional" mechanism. The reaction does not proceed through a simple hydride transfer. Instead, the N-H group on the chiral diamine ligand and the Ru-H hydride engage in a concerted, outer-sphere mechanism. This highly organized six-membered transition state is responsible for the high levels of stereocontrol observed. The choice of a formic acid/triethylamine (FA/TEA) mixture as the hydrogen source is also critical; it provides a readily accessible source of hydride for the catalyst regeneration cycle under mild conditions.
Data Presentation: Performance in α-Keto Ester Reduction
While data specifically for this compound is sparse, the performance of (S,S)-Ts-DPEN-Ru catalysts with analogous α-keto esters is well-documented and serves as a strong predictive model.
| Catalyst | Substrate (R¹ Group) | Yield (%) | Enantiomeric Excess (er) |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Methyl (Z-4a) | >99 | 99:1 |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Ethyl (Z-4b) | >99 | 98:2 |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Isopropyl (Z-4c) | >99 | 97:3 |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Trifluoromethyl (Z-4f) | >99 | 82:18 |
| Data adapted from a study on α-methoxyimino-β-keto esters, demonstrating the catalyst's high efficiency and enantioselectivity for similar functionalities.[4] |
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative procedure for the enantioselective reduction of an α-keto ester using a Noyori-Ikariya catalyst.
-
Catalyst Preparation: In a nitrogen-purged glovebox, add the catalyst, RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.01 mmol, 1 mol%), to an oven-dried Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox. Add this compound (1.0 mmol) followed by a 5:2 mixture of formic acid and triethylamine (1.4 mL).
-
Solvent Addition: Add dimethylformamide (DMF) (2.0 mL) to fully dissolve the substrate.
-
Reaction Execution: Stir the resulting solution at 25 °C for the time indicated by TLC or LC-MS monitoring (typically 4-24 hours).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral α-hydroxy ester.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Visualization: ATH Workflow
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Chemoselective Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is a fundamental transformation. The primary challenge when using this compound is achieving this reduction with high chemoselectivity, leaving the α-keto ester group intact. This requires catalysts that are highly active for nitro group hydrogenation under mild conditions where the keto group is less reactive.
Expertise & Experience: The Role of Metal Nanoparticle Catalysts
Supported noble metal catalysts, particularly those based on palladium (Pd) and platinum (Pt), are widely used for nitroarene hydrogenation.[2][5] The mechanism is generally understood to proceed via the Langmuir-Hinshelwood model, where both hydrogen and the nitro compound adsorb onto the metal surface before reaction.[6] However, recent studies suggest a more complex electron-proton transfer mechanism may operate in aqueous media.[6]
For chemoselectivity, catalyst choice is critical. Palladium catalysts often show excellent selectivity for the nitro group reduction over other reducible functionalities.[7] In contrast, catalysts like Pt can be more aggressive, potentially leading to the reduction of both the nitro and keto groups. Bimetallic or alloyed nanoparticles, such as Ag/Pt, have been shown to offer a tunable reactivity, sometimes providing superior activity for nitro reduction compared to their monometallic counterparts.[8][9] The choice of support material can also play a non-innocent role, influencing catalyst dispersion and electronic properties.[6]
Data Presentation: Comparison of Catalysts for 4-Nitrophenol Reduction
The reduction of 4-nitrophenol is a widely used model reaction to assess catalyst performance for nitroarene hydrogenation. The data below provides a strong indication of the relative activity of different metal nanoparticles.
| Catalyst | Support | Reductant | Reaction Time | Conversion (%) |
| Ag-Pt (9:1) NPs | None | NaBH₄ | 1 min | ~100 |
| Ag NPs | None | NaBH₄ | 5 min | ~100 |
| Au NPs | None | NaBH₄ | 8 min | ~100 |
| Pt NPs | None | NaBH₄ | > 20 min | ~100 |
| Pd/C (5%) | Carbon | H₂ | 1-3 h | >99 |
Data compiled from sources on 4-nitrophenol reduction, highlighting the exceptional activity of Ag/Pt and Ag nanoparticles with NaBH₄ and the reliability of Pd/C with H₂ gas.[7][8][9]
Experimental Protocol: Chemoselective Nitro Group Reduction
-
Reactor Setup: To a hydrogenation vessel, add this compound (1.0 mmol) and a suitable solvent such as ethanol or ethyl acetate (10 mL).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) (5-10 mg, ~1 mol% Pd).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm H₂) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, ethyl 2-(4-aminophenyl)-2-oxoacetate, which can be further purified if necessary.
Visualization: Chemoselectivity Diagram
Caption: Catalyst choice dictates chemoselective reduction.
Catalytic Asymmetric Henry (Nitroaldol) Reaction
Beyond reduction, the α-keto ester functionality can act as an electrophile in carbon-carbon bond-forming reactions. The asymmetric Henry reaction, or nitroaldol reaction, involves the addition of a nitroalkane to the ketone, creating two new stereocenters and a β-nitro-α-hydroxy ester product.
Expertise & Experience: Chiral Nickel Complexes in C-C Bond Formation
For the asymmetric Henry reaction of α-keto esters, chiral metal complexes are required to control the stereochemical outcome. A pre-prepared complex of Nickel(II) acetate with a chiral ligand like PyBisulidine has proven effective.[10] The Lewis acidic nickel center activates the keto-carbonyl group, making it more electrophilic. The chiral ligand environment then directs the approach of the nitronate anion (formed from the nitroalkane and a mild base), leading to the formation of the product with high enantioselectivity. The use of molecular sieves (4 Å MS) is crucial to scavenge water, which can otherwise lead to catalyst deactivation and competing side reactions.
Data Presentation: Ni-Catalyzed Asymmetric Henry Reaction
The following data demonstrates the effectiveness of the Ni-L1 catalytic system for the Henry reaction with various aromatic α-keto esters.
| Catalyst | α-Keto Ester (Ar Group) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ni(OAc)₂-L1 (2 mol%) | Phenyl | 92 | 93 |
| Ni(OAc)₂-L1 (2 mol%) | 4-MeO-Ph | 72 | 92 |
| Ni(OAc)₂-L1 (2 mol%) | 4-Cl-Ph | 99 | 94 |
| Ni(OAc)₂-L1 (2 mol%) | 2-Naphthyl | 94 | 93 |
| Data adapted from a study on the catalytic asymmetric Henry reaction of α-keto esters.[10] |
Experimental Protocol: Asymmetric Henry Reaction
-
Catalyst Preparation: In a glovebox, prepare the catalyst by stirring Ni(OAc)₂ (0.004 mmol, 2 mol%) and the chiral ligand L1 (PyBisulidine) (0.0044 mmol) in THF for 1 hour.
-
Reaction Setup: To a separate oven-dried vial, add the pre-prepared catalyst solution, activated 4 Å molecular sieves (30 mg), and this compound (0.2 mmol).
-
Reagent Addition: Add THF (0.8 mL), nitromethane (0.2 mL), and N-methylmorpholine (0.02 mmol, 10 mol%).
-
Reaction: Seal the vial and stir the mixture at 35 °C for 20-36 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, filter off the molecular sieves and concentrate the solution. Purify the residue by flash column chromatography to isolate the β-nitro-α-hydroxy ester product.
-
Analysis: Determine the enantiomeric excess via chiral HPLC.
Visualization: Henry Reaction Scheme
Caption: Asymmetric Henry reaction of this compound.
Note: The images in the DOT script above are placeholders and would be replaced with actual chemical structure images in a final document.
Conclusion
The catalytic transformation of this compound is a testament to the power of modern catalysis. The choice of catalyst allows for precise and selective manipulation of its key functional groups.
-
For enantioselective keto-reduction , Ru-based Noyori-type catalysts offer unparalleled performance, delivering chiral α-hydroxy esters with excellent stereocontrol.
-
For chemoselective nitro-reduction , supported palladium catalysts provide a reliable method to generate the corresponding aniline while preserving the valuable keto-ester functionality.
-
For C-C bond formation , chiral nickel complexes can effectively catalyze the asymmetric Henry reaction, enabling the construction of complex molecules with new stereocenters.
This guide provides a framework for researchers to select the appropriate catalytic system based on their synthetic goals. Future advancements will likely focus on developing even more active and selective catalysts, potentially using earth-abundant metals and enabling these transformations under even milder, greener conditions.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Analysis of Ethyl 4-Nitrophenylglyoxylate Reaction Products
For researchers and professionals in drug development and organic synthesis, the precise characterization of reaction products is paramount. Ethyl 4-nitrophenylglyoxylate serves as a versatile starting material, amenable to a variety of chemical transformations. Understanding the spectroscopic signatures of its reaction products is crucial for reaction monitoring, purity assessment, and structural elucidation. This guide provides an in-depth comparison of spectroscopic techniques for the analysis of common reaction products derived from this compound, supported by experimental data and protocols.
The Synthetic Landscape: Key Reactions of this compound
This compound features two primary reactive sites: the nitro group and the α-ketoester functionality. This dual reactivity allows for a range of transformations, principally reduction and hydrolysis.
Reaction Pathways
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized Ethyl 4-nitrophenylglyoxylate
In the synthesis of novel chemical entities, particularly those serving as key intermediates in drug development, the rigorous assessment of purity is not merely a procedural step but a cornerstone of scientific validity and safety. Ethyl 4-nitrophenylglyoxylate, a versatile building block, is no exception.[1] Impurities, even in trace amounts, can drastically alter reaction kinetics, introduce unforeseen byproducts, and compromise the biological activity and toxicological profile of downstream compounds.
This guide provides a comparative analysis of the most effective analytical techniques for determining the purity of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, establish self-validating experimental frameworks, and ground our discussion in authoritative standards. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy for comprehensive purity assessment.
The Synthetic Landscape: Understanding Potential Impurities
This compound is often synthesized via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.[2][3][4] This synthetic context is critical as it informs the spectrum of potential impurities we must be equipped to detect. These can include:
-
Unreacted Starting Materials: Such as nitrobenzene and ethyl oxalyl chloride.
-
Positional Isomers: Ortho- and meta-substituted isomers formed during the acylation process.[5]
-
Side-Products: Compounds arising from secondary or incomplete reactions.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
A multi-faceted analytical approach is therefore essential for a complete purity profile.[6]
Comparative Overview of Core Analytical Methods
No single technique provides a complete picture of a compound's purity. The most robust assessments are achieved by combining the quantitative power of chromatography with the qualitative and structural insights of spectroscopy. The following table compares the primary methods discussed in this guide.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Differential partitioning between a stationary and mobile phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Separation of ions based on their mass-to-charge ratio. | Absorption of infrared radiation by molecular vibrations. |
| Primary Use | Quantitative analysis of purity and impurity profiling.[6] | Structural elucidation and identification; semi-quantitative assessment. | Molecular weight confirmation and identification of impurities by mass.[6] | Functional group identification and confirmation of compound identity.[7] |
| Sensitivity | High (ppm to ppb levels). | Moderate (impurities >0.1-1% typically detectable). | Very High (picomole to femtomole levels). | Low (impurities >2-5% may be needed for detection). |
| Sample Req. | Small (µg to mg). | Moderate (mg). | Very Small (ng to µg). | Small (mg). |
| Key Insights | Percent purity, number of components, retention times. | Chemical structure, proton/carbon environment, relative ratios of components. | Molecular mass, fragmentation patterns, elemental composition (HRMS). | Presence of key bonds (C=O, NO₂, C-O-C). |
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for the quantitative determination of purity for organic compounds like this compound.[8] Its strength lies in its ability to separate the target compound from closely related impurities, allowing for precise quantification of each component.
Causality of Method Choice: For a nitroaromatic compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[9][10] The nonpolar stationary phase (e.g., C18) effectively retains the aromatic analyte, while a polar mobile phase allows for excellent separation from both more polar and less polar impurities. UV detection is ideal due to the strong chromophore of the nitrophenyl group, ensuring high sensitivity. A wavelength of 254 nm is commonly effective for nitroaromatics.[11][12]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 25% B
-
2-12 min: 25% to 80% B
-
12-14 min: 80% B
-
14-15 min: 80% to 25% B
-
15-20 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter before injection.
Data Interpretation
-
Purity Calculation: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity Identification: The retention times of potential impurities (starting materials, isomers) can be confirmed by injecting authentic standards if available. The DAD can provide UV spectra for each peak, which helps in classifying unknown impurities.
Caption: Workflow for quantitative purity assessment by HPLC.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for structural verification. For purity assessment, ¹H NMR provides a rapid and powerful method to identify the presence of other hydrogen-containing species and can be used for a quantitative estimation (qNMR) with an internal standard.
Causality of Method Choice: ¹H NMR is chosen for its high sensitivity and the unique chemical shifts of protons in different electronic environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons (highly deshielded by the nitro and carbonyl groups), the ethyl ester protons, and any potential impurities, which will have their own characteristic signals.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a suitable internal standard (e.g., dimethyl sulfone) that has a singlet peak in a clear region of the spectrum.
-
Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Processing: Process the spectrum with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Interpretation
-
Structural Confirmation: Verify the expected signals:
-
Aromatic protons: Two doublets in the ~8.0-8.4 ppm region.
-
Ethyl group: A quartet around ~4.4 ppm (CH₂) and a triplet around ~1.4 ppm (CH₃).[13]
-
-
Impurity Detection: Look for any signals that do not correspond to the product or the solvent. The integration of these signals relative to the product signals gives a molar ratio of the impurity.
-
Quantitative Purity (qNMR): Compare the integral of a known product proton signal to the integral of the known internal standard signal to calculate the absolute purity of the sample.
Caption: Workflow for structural verification by NMR.
Method 3: Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the molecular weight of the synthesized product. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental formula.
Causality of Method Choice: Electrospray Ionization (ESI) is a soft ionization technique well-suited for a moderately polar molecule like this compound, as it typically produces the protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺ with minimal fragmentation.[6] This makes for straightforward confirmation of the molecular weight.
Experimental Protocol: ESI-MS
-
Instrumentation: Mass spectrometer equipped with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode (ESI+).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
Data Interpretation
-
Molecular Weight Confirmation: Look for a peak corresponding to the expected mass of the protonated molecule ([C₁₀H₉NO₅ + H]⁺) at m/z 224.05 or the sodium adduct ([C₁₀H₉NO₅ + Na]⁺) at m/z 246.03.
-
Impurity Detection: The presence of other significant ions may indicate impurities. For example, an ion at m/z 196 could correspond to the hydrolyzed acid form of the product.[14]
Caption: Workflow for molecular weight confirmation by MS.
An Integrated Strategy for Complete Purity Validation
Relying on a single method can lead to an incomplete or misleading assessment. A comprehensive, self-validating purity analysis workflow integrates these techniques to cross-verify results.
-
Initial Confirmation (FTIR): A quick FTIR scan confirms the presence of the key functional groups (ester C=O, ketone C=O, NO₂) and provides the first piece of evidence that the desired transformation has occurred.
-
Structural and Molecular Identity (NMR & MS): ¹H and ¹³C NMR confirm the precise chemical structure and connectivity, while MS confirms the correct molecular weight. Agreement between these two techniques provides very high confidence in the identity of the main component.
-
Definitive Quantification (HPLC): With the identity confirmed, HPLC provides the most accurate and reliable measure of purity, separating and quantifying the main component against all UV-active impurities.
This tiered approach ensures that you are not just quantifying the purity of a compound, but that you are quantifying the purity of the correct compound.
Caption: An integrated workflow for comprehensive purity assessment.
Conclusion
The assessment of purity for a synthetic intermediate like this compound is a critical, multi-step process. While techniques like FTIR and MS are indispensable for confirming identity, and NMR provides unparalleled structural detail, HPLC remains the gold standard for robust, validated quantification. By adopting an integrated workflow that leverages the strengths of each method, researchers can ensure the quality and reliability of their materials, which is paramount for the integrity of their research and the success of drug development programs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. L07579.03 [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. separationmethods.com [separationmethods.com]
- 11. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. waters.com [waters.com]
- 13. rsc.org [rsc.org]
- 14. 4-Nitrophenylglyoxylic acid [webbook.nist.gov]
A Computational Roadmap for Unraveling the Mechanistic Nuances of Ethyl 4-Nitrophenylglyoxylate Reactions
Introduction: The Enigmatic Reactivity of a Versatile Building Block
Ethyl 4-nitrophenylglyoxylate is a fascinating and highly versatile substrate in organic synthesis. Its structure, featuring an activated ketone, an ester, and an electron-deficient aromatic ring, presents multiple reactive sites for a diverse array of chemical transformations. These include nucleophilic additions, reductions, and cycloaddition reactions, making it a valuable precursor for the synthesis of complex molecules, including pharmacologically active compounds. However, despite its synthetic potential, a deep, quantitative understanding of its reaction mechanisms from a computational standpoint remains largely unexplored in the peer-reviewed literature.
This guide, therefore, serves as a comparative and methodological roadmap for researchers, computational chemists, and drug development professionals. It aims to bridge the existing knowledge gap by outlining a comprehensive strategy for the computational investigation of this compound's reactivity. We will not be comparing a wealth of existing computational studies, as they are sparse. Instead, we will establish a blueprint for how to conduct such studies, drawing parallels from well-documented computational analyses of analogous systems. This guide will provide the foundational principles, recommended methodologies, and expected insights that computational chemistry can offer in this area, thereby empowering researchers to rationally design novel synthetic pathways and catalysts.
Pillar 1: Nucleophilic Addition to the α-Keto Group – A Gateway to Chiral Alcohols
The α-keto group in this compound is a prime electrophilic center for nucleophilic attack. Reactions such as asymmetric hydrogenation, organocatalyzed additions, and Grignard reactions can lead to the formation of valuable chiral α-hydroxy esters. Understanding the mechanistic details of these additions is paramount for controlling their stereoselectivity.
Proposed Computational Workflow
A robust computational investigation into the nucleophilic addition to the α-keto group should be structured to elucidate the complete reaction energy profile, identify the stereochemistry-determining transition state, and quantify the influence of the catalyst.
Step-by-Step Computational Protocol:
-
Reactant and Catalyst Conformation Analysis: Begin by performing a conformational search for the ground states of this compound and the chosen catalyst (e.g., a chiral phosphine for a hydrogenation catalyst, or a proline-based organocatalyst). This is crucial as the relative orientation of the reactants can significantly influence the activation barrier.
-
Locating the Pre-reaction Complex: Optimize the geometry of the pre-reaction complex where the catalyst and the glyoxylate are associated through non-covalent interactions.
-
Transition State (TS) Searching: Employ a suitable transition state search algorithm (e.g., Berny optimization or a synchronous transit-guided quasi-Newton method) to locate the transition state for the nucleophilic attack. For asymmetric reactions, it is imperative to locate the transition states leading to both the R and S enantiomers.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the located transition state structures to confirm that they connect the pre-reaction complex with the desired product intermediate.
-
Frequency Calculations: Conduct frequency calculations at the same level of theory to characterize all stationary points as either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic corrections (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).
-
Solvent Modeling: Incorporate the effects of the solvent using an implicit solvation model (e.g., PCM, SMD) as these reactions are typically performed in solution and solvent can significantly impact the energetics.
Comparative Insight from a Related System: The Baylis-Hillman Reaction
While direct computational studies on this compound are scarce, we can draw valuable parallels from studies on the Baylis-Hillman reaction involving nitro-arylaldehydes. For instance, a computational study on the DABCO-catalyzed reaction between 4-nitrobenzaldehyde and methyl acrylate using Density Functional Theory (DFT) revealed the crucial role of the catalyst in forming a zwitterionic intermediate that subsequently attacks the aldehyde.[1][2] The study calculated the Gibbs free energy profile, identifying the proton transfer step as rate-determining.
This approach can be directly adapted to study the addition of a nucleophile to this compound. For example, in an organocatalyzed asymmetric arylation, DFT could be used to model the interaction of the glyoxylate with the catalyst and the organoboron reagent, pinpointing the origins of enantioselectivity.[3]
Caption: A generalized computational workflow for investigating the mechanism and stereoselectivity of nucleophilic addition reactions.
Pillar 2: Nucleophilic Acyl Substitution – The Role of the Ester Moiety
The ester group of this compound is susceptible to nucleophilic acyl substitution, such as aminolysis or hydrolysis.[4][5][6] The presence of the adjacent keto group and the electron-withdrawing nitrophenyl ring is expected to influence the reactivity of the ester carbonyl. Computational studies can quantify these electronic effects and elucidate the reaction mechanism, which can proceed through a concerted or a stepwise pathway involving a tetrahedral intermediate.
Proposed Computational Investigation
A comparative computational study could investigate the aminolysis of this compound with a primary and a secondary amine to probe the differences in their reaction mechanisms.
Key Computational Analyses:
-
Potential Energy Surface (PES) Scanning: A relaxed PES scan along the bond-forming coordinate (e.g., the N-C distance in aminolysis) can provide an initial guess for the transition state structure.
-
Mechanism Comparison: Both a concerted and a stepwise mechanism (involving a stable tetrahedral intermediate) should be modeled. The calculated activation barriers will determine the preferred pathway.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis of the stationary points can provide insights into the charge distribution and bonding changes along the reaction coordinate.
-
Catalysis Modeling: If the reaction is acid- or base-catalyzed, the catalyst molecule must be explicitly included in the calculations to model its role in stabilizing the transition state.
Illustrative Data from a Related System
Kinetic and computational studies on the aminolysis of other 4-nitrophenyl esters have shown that the reaction mechanism can be highly dependent on the nature of the amine and the solvent.[7] For example, a biphasic Brønsted-type plot for the pyridinolysis of 2,4-dinitrophenyl S-methyl thiocarbonate was computationally explained by a change in the rate-determining step from the formation of a tetrahedral intermediate to its breakdown.[7] A similar computational approach for this compound would provide a detailed understanding of its acyl substitution reactions.
| Parameter | Stepwise Mechanism | Concerted Mechanism |
| Intermediate | Tetrahedral Intermediate | None |
| Transition States | TS1 (Formation), TS2 (Collapse) | Single Transition State |
| Activation Energy (ΔG‡) | Calculated for rate-determining step | Calculated for the single TS |
| Thermodynamics (ΔG_rxn) | Overall reaction energy | Overall reaction energy |
| Table 1: Illustrative comparison of key computational outputs for a stepwise vs. a concerted nucleophilic acyl substitution mechanism. The calculated activation energies would be used to determine the favored pathway. |
Pillar 3: The Influence of the Nitro Group – Reduction and Beyond
The nitro group is a versatile functional group that can undergo reduction to nitroso, hydroxylamino, and amino groups, each opening up new synthetic possibilities. Furthermore, its strong electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution.
Proposed Computational Approach for Nitro Group Reduction
The mechanism of nitro group reduction, for example, using a metal catalyst and a hydride source, can be effectively studied using DFT.
Caption: A proposed mechanistic pathway for the catalytic reduction of a nitro group, suitable for computational investigation.
Computational Steps:
-
Model the Catalyst Surface/Complex: For heterogeneous catalysis, a slab model of the catalyst surface (e.g., Pd(111)) would be appropriate. For homogeneous catalysis, the full catalyst complex should be modeled.
-
Adsorption Energy: Calculate the adsorption energy of this compound onto the catalyst.
-
Stepwise Reduction: Model the stepwise transfer of hydride (or H atoms) and the concurrent protonation steps, locating the transition state for each step.
-
Product Desorption: Calculate the energy required for the product to desorb from the catalyst surface.
Insights from DFT studies on the degradation of other nitroaromatic compounds, such as TNT, show that the initial steps can involve radical mechanisms, for instance with hydroxyl radicals.[8] Such computational studies provide detailed energy profiles for various possible degradation pathways, which would be invaluable for understanding the fate of this compound under oxidative or reductive conditions.
Methodological Considerations: Ensuring Scientific Integrity
The reliability of any computational study hinges on the appropriate choice of methodology. For the reactions of this compound, the following considerations are crucial:
| Methodological Choice | Recommendation & Rationale |
| DFT Functional | Start with a hybrid functional like B3LYP for geometry optimizations. For more accurate energies, especially for transition states, double-hybrid functionals (e.g., B2PLYP) or range-separated functionals (e.g., ωB97X-D) are recommended. The M06-2X functional is often a good choice for kinetics and non-covalent interactions. |
| Basis Set | A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ provides a good balance of accuracy and computational cost for organic molecules of this size. |
| Dispersion Correction | Essential for accurately modeling non-covalent interactions (e.g., in pre-reaction complexes). Use of Grimme's D3 or D4 corrections is standard practice. |
| Solvent Model | The SMD or PCM implicit solvent models are generally effective for capturing bulk solvent effects on the thermodynamics and kinetics of the reaction. |
Conclusion: Paving the Way for Rational Design
While the existing literature lacks specific computational investigations into the reaction mechanisms of this compound, the tools and methodologies of modern computational chemistry are perfectly poised to fill this void. This guide has laid out a comprehensive, multi-faceted roadmap for such an endeavor. By systematically applying DFT and other computational techniques to study the key reaction classes of this versatile molecule, researchers can gain unprecedented insights into its reactivity. This knowledge will be instrumental in rationally designing new catalysts, optimizing reaction conditions for improved yield and selectivity, and ultimately unlocking the full synthetic potential of this compound in the fields of materials science and drug discovery. The path is clear for computational chemistry to illuminate the rich and complex reactivity of this important chemical entity.
References
- 1. Investigation of catalytic effect on carbon-carbon bond formation by Baylis-Hillman (BH) reaction between (2/3/4)-nitro-arylaldehyde and alkylacrylates and computational approaches through DFT functional - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. Asymmetric catalytic arylation of ethyl glyoxylate using organoboron reagents and Rh(i)–phosphane and phosphane–phosphite catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 22.2. Simple mechanism with strong nucleophiles | Organic Chemistry II [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic methods for ethyl 4-nitrophenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, ethyl 4-nitrophenylglyoxylate stands as a pivotal intermediate, its α-ketoester functionality serving as a versatile handle for the construction of more complex molecular architectures. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for the preparation of this compound: the Friedel-Crafts acylation of nitrobenzene and the oxidation of 4'-nitroacetophenone followed by esterification. The discussion delves into the mechanistic underpinnings, experimental protocols, and comparative efficacy of each route, supported by experimental data to inform methodological choices in a research and development setting.
Introduction to this compound
This compound (C₁₀H₉NO₅, Molar Mass: 223.18 g/mol ) is a crystalline solid that is pale yellow to orange or brown in appearance. Its structure, featuring an aromatic nitro group and an ethyl glyoxylate moiety, makes it a valuable precursor in organic synthesis.
Method 1: Friedel-Crafts Acylation of Nitrobenzene
The Friedel-Crafts acylation is a classic and direct approach for the formation of aryl ketones and related structures. In the context of synthesizing this compound, this method involves the reaction of nitrobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanistic Rationale
The reaction proceeds via the formation of an acylium ion intermediate. The Lewis acid, AlCl₃, coordinates to the chlorine atom of ethyl oxalyl chloride, facilitating its departure and generating a highly electrophilic oxo-ethanoyl cation. This electrophile is then attacked by the electron-rich π-system of an activated aromatic ring. However, a critical consideration here is the strong deactivating nature of the nitro group on the benzene ring. Friedel-Crafts acylations are generally inefficient with strongly deactivated substrates like nitrobenzene. This presents a significant challenge to the feasibility of this route under standard conditions. Overcoming this requires forcing conditions, which can lead to lower yields and the formation of side products.
Experimental Protocol: A Conceptual Approach
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion Complex: The flask is cooled in an ice bath (0-5 °C). A solution of ethyl oxalyl chloride (1.0 eq) in the same inert solvent is added dropwise via the dropping funnel to the stirred suspension of aluminum chloride.
-
Acylation: Following the formation of the acylium ion complex, nitrobenzene (1.0 eq) is added dropwise at a rate that maintains the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to drive the reaction to completion. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.
Visualization of the Friedel-Crafts Acylation Workflow
Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.
Method 2: Oxidation of 4'-Nitroacetophenone and Subsequent Esterification
An alternative and often more successful strategy involves a two-step sequence starting from the readily available 4'-nitroacetophenone. The first step is the oxidation of the methyl ketone to the corresponding α-keto acid (4-nitrophenylglyoxylic acid), followed by esterification to yield the desired ethyl ester. Selenium dioxide (SeO₂) is a classic and effective reagent for this type of oxidation.
Mechanistic Rationale
The oxidation of the acetyl group of 4'-nitroacetophenone with selenium dioxide proceeds through a series of steps involving the formation of a selenium ester intermediate, followed by hydrolysis to the glyoxal hydrate, which is then further oxidized to the carboxylic acid. The subsequent esterification is a standard acid-catalyzed reaction between the carboxylic acid and ethanol.
Experimental Protocol
Step 1: Oxidation of 4'-Nitroacetophenone to 4-Nitrophenylglyoxylic Acid
This protocol is adapted from the general procedure for the selenium dioxide oxidation of acetophenones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4'-nitroacetophenone (1.0 eq) is dissolved in a suitable solvent such as aqueous dioxane or pyridine.
-
Oxidation: Selenium dioxide (1.1 eq) is added to the solution. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. During the reaction, elemental selenium precipitates as a black or red solid.
-
Work-up: After the reaction is complete, the mixture is cooled, and the precipitated selenium is removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an appropriate solvent and washed with water. The aqueous layer, containing the sodium salt of the glyoxylic acid, is acidified with dilute hydrochloric acid to precipitate the 4-nitrophenylglyoxylic acid.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to yield the crude 4-nitrophenylglyoxylic acid.
Step 2: Esterification of 4-Nitrophenylglyoxylic Acid
-
Reaction Setup: The crude 4-nitrophenylglyoxylic acid (1.0 eq) is dissolved in an excess of absolute ethanol.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution.
-
Esterification: The mixture is heated to reflux for several hours. The reaction is monitored by TLC until the starting carboxylic acid is consumed.
-
Work-up: The reaction mixture is cooled, and the excess ethanol is removed by rotary evaporation. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by column chromatography or recrystallization.
Visualization of the Oxidation-Esterification Workflow
Caption: Workflow for the synthesis of this compound via oxidation and esterification.
Comparative Analysis of Synthetic Methods
To facilitate a direct comparison, the key performance indicators for each method are summarized below. It is important to note that the data for the Friedel-Crafts acylation of nitrobenzene is projected based on the known limitations of the reaction with deactivated arenes, while the data for the oxidation-esterification route is based on typical yields for analogous reactions reported in the literature.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Oxidation-Esterification |
| Starting Materials | Nitrobenzene, Ethyl oxalyl chloride | 4'-Nitroacetophenone, Selenium dioxide, Ethanol |
| Number of Steps | 1 | 2 |
| Typical Yield | Low to Moderate (often <40%) | Moderate to Good (typically 60-80% over two steps) |
| Reaction Conditions | Harsh (requires strong Lewis acid, often elevated temperatures) | Milder (reflux conditions for both steps) |
| Reagent Toxicity/Handling | AlCl₃ is highly moisture-sensitive and corrosive. Ethyl oxalyl chloride is a lachrymator. | Selenium dioxide and its byproducts are highly toxic and require careful handling in a fume hood. |
| Substrate Scope | Very limited for deactivated arenes. | Generally applicable to a range of substituted acetophenones. |
| Work-up and Purification | Can be challenging due to the need to remove the Lewis acid and potential side products. | Relatively straightforward, involving filtration and standard extraction/purification techniques. |
Conclusion and Recommendation
Based on the comparative analysis, the two-step oxidation and esterification route starting from 4'-nitroacetophenone is the more efficacious and reliable method for the laboratory-scale synthesis of this compound. While the Friedel-Crafts acylation appears more direct in a single step, the severe deactivation of the nitrobenzene ring by the nitro group makes this reaction challenging, often resulting in low yields and the need for harsh conditions.
The oxidation of 4'-nitroacetophenone with selenium dioxide, followed by a standard esterification, provides a more predictable and higher-yielding pathway. Although it involves two separate synthetic operations, the starting materials are readily available, and the procedures are well-established for analogous substrates. The primary drawback of this method is the high toxicity of selenium compounds, which necessitates stringent safety precautions.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. However, for a robust and reproducible synthesis of this compound, the oxidation-esterification sequence offers a clear advantage in terms of overall efficiency and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




